molecular formula C7H9N3O3 B1587673 6-Methoxy-N-methyl-3-nitropyridin-2-amine CAS No. 94166-58-2

6-Methoxy-N-methyl-3-nitropyridin-2-amine

Cat. No.: B1587673
CAS No.: 94166-58-2
M. Wt: 183.16 g/mol
InChI Key: RSFNGZVULJTWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-N-methyl-3-nitropyridin-2-amine is a useful research compound. Its molecular formula is C7H9N3O3 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methoxy-N-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-8-7-5(10(11)12)3-4-6(9-7)13-2/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFNGZVULJTWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=N1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90240913
Record name 6-Methoxy-N-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90240913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94166-58-2
Record name 6-Methoxy-N-methyl-3-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94166-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-N-methyl-3-nitropyridin-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094166582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methoxy-N-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90240913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-N-methyl-3-nitropyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.093.916
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Methoxy-N-methyl-3-nitropyridin-2-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Methoxy-N-methyl-3-nitropyridin-2-amine: Properties, Synthesis, and Applications

Introduction

This compound is a substituted pyridine derivative of significant interest to researchers and drug development professionals. Its molecular architecture, featuring a pyridine core functionalized with a methoxy, a nitro, and an N-methylamino group, makes it a versatile building block for the synthesis of complex heterocyclic systems. The strategic placement of these functional groups—an electron-donating methoxy group, an electron-withdrawing nitro group, and a nucleophilic secondary amine—creates a unique electronic and reactive profile. This guide provides a comprehensive overview of its chemical properties, a reasoned synthetic approach, key reactive pathways, and its potential applications in medicinal chemistry and materials science.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These identifiers and computed values are crucial for experimental design, analytical characterization, and computational modeling.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 94166-58-2[1]
Molecular Formula C₇H₉N₃O₃[1]
Molecular Weight 183.16 g/mol [1]
Appearance Expected to be a solid[2]
Solubility Expected to have low water solubility, with good solubility in common organic solvents (e.g., ethanol, acetone).[2]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 5[1]
Rotatable Bond Count 2[1]
SMILES CNC1=C(C=CC(=N1)OC)[O-][1]

Synthesis and Mechanistic Rationale

While a direct, one-pot synthesis from simple precursors is not extensively documented, a logical and efficient two-step synthetic pathway can be designed based on established reactions of related pyridine compounds. This approach leverages a commercially available starting material and employs well-understood reaction mechanisms.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: N-Methylation start 2-Amino-6-chloro-3-nitropyridine reagent1 + Sodium Methoxide (NaOMe) in Methanol (MeOH) start->reagent1 precursor 6-Methoxy-3-nitropyridin-2-amine precursor_ref Precursor from Step 1 precursor->precursor_ref Isolate & Purify reagent1->precursor Nucleophilic Aromatic Substitution (SNAr) target This compound reagent2 + Methyl Iodide (CH3I) + Mild Base (e.g., K2CO3) reagent2->target Nucleophilic Substitution (SN2) precursor_ref->reagent2

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol and Justification

Step 1: Synthesis of 6-Methoxy-3-nitropyridin-2-amine (Precursor)

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 6-position of 2-amino-6-chloro-3-nitropyridine is displaced by a methoxy group.

  • Protocol:

    • Prepare a solution of sodium methoxide (1.0 eq) in anhydrous methanol at 15°C.[3]

    • To this stirring solution, add 2-amino-6-chloro-3-nitropyridine (1.0 eq) portion-wise, ensuring the temperature is maintained at 15°C with external cooling.[3]

    • After the addition is complete, allow the mixture to warm to 25-30°C and stir for 4-5 hours.[3]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water to precipitate the product.[3]

    • Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to yield 6-methoxy-3-nitropyridin-2-amine.[3]

  • Expertise & Causality: The success of this SNAr reaction is critically dependent on the electronic nature of the pyridine ring. The strongly electron-withdrawing nitro group at the 3-position activates the ring towards nucleophilic attack, specifically stabilizing the negative charge of the Meisenheimer intermediate formed when the methoxide ion attacks the C-6 position. Methanol is an ideal solvent as it is the conjugate acid of the nucleophile, minimizing side reactions.

Step 2: N-Methylation of 6-Methoxy-3-nitropyridin-2-amine

This step is a standard nucleophilic substitution where the primary amine of the precursor acts as a nucleophile to attack an electrophilic methyl source.

  • Protocol:

    • Dissolve the precursor from Step 1 in a polar aprotic solvent such as acetone or DMF.

    • Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) to the suspension.

    • Add methyl iodide (CH₃I, 1.1 eq) dropwise to the stirring mixture at room temperature.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • After completion, filter off the inorganic base.

    • Remove the solvent under reduced pressure.

    • Purify the crude product via column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain the final compound, this compound.

  • Trustworthiness & Self-Validation: The choice of a mild base like K₂CO₃ is crucial. A strong base could deprotonate the amine too effectively, potentially leading to over-methylation or side reactions. Using a slight excess of the methylating agent ensures complete conversion of the starting material, while purification by chromatography validates the identity and purity of the final product.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its functional groups, particularly the nitro group, which can be readily transformed to open up further synthetic possibilities.

Reactivity_Pathways start 6-Methoxy-N-methyl- 3-nitropyridin-2-amine reagent1 Reduction (e.g., SnCl2/HCl or H2/Pd-C) start->reagent1 diamine 6-Methoxy-N2-methyl- pyridine-2,3-diamine reagent2 Cyclization (e.g., + Carboxylic Acid Derivative) diamine->reagent2 fused_ring Fused Heterocycles (e.g., Pyrido[2,3-d]imidazoles) reagent1->diamine reagent2->fused_ring

Caption: Key reaction pathways starting from the title compound.

Reduction of the Nitro Group

The most significant reaction of this compound is the reduction of the 3-nitro group to a primary amine. This transformation creates a synthetically valuable ortho-diamine moiety.

  • Reaction: The reduction can be achieved under various conditions. A common and effective method is using a metal reducing agent in an acidic medium, such as stannous chloride dihydrate (SnCl₂) in hydrochloric acid (HCl).[4] Catalytic hydrogenation using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst is another viable, often cleaner, alternative.

  • Significance: The resulting product, 6-methoxy-N²-methylpyridine-2,3-diamine, is a powerful intermediate. The two adjacent amino groups are perfectly positioned for cyclization reactions to build fused heterocyclic ring systems.

Formation of Fused Heterocycles

The ortho-diamine intermediate is a precursor to compounds like pyrido[2,3-d]imidazoles. These structures are analogs of purines and often exhibit significant biological activity or are used in materials science as ligands for OLEDs.[5]

  • Reaction: The diamine can be reacted with various one-carbon synthons (e.g., formic acid, aldehydes, or carboxylic acid derivatives) to form the imidazole ring fused to the pyridine core.

  • Applications: This synthetic utility underscores the importance of this compound as a strategic starting material for creating diverse molecular libraries.

Spectroscopic Characterization (Expected)

SpectroscopyExpected SignatureRationale
¹H NMR δ 7.0-8.5 ppm (2H, multiplet or two doublets, Ar-H); δ 3.9-4.1 ppm (3H, singlet, -OCH₃); δ 2.8-3.2 ppm (3H, singlet or doublet, -NHCH₃); δ 5.0-6.0 ppm (1H, broad singlet, -NH-CH₃)Aromatic protons are deshielded. The methoxy protons appear as a sharp singlet. The N-methyl group signal is characteristic and may show coupling to the N-H proton.[7] The N-H signal is often broad and its position is variable.
¹³C NMR δ 150-165 ppm (Ar-C-O, Ar-C-N); δ 110-140 ppm (other Ar-C); δ 53-56 ppm (-OCH₃); δ 28-32 ppm (-NHCH₃)Carbons attached to heteroatoms (O, N) are significantly deshielded and appear downfield.[7]
IR (Infrared) ~3350 cm⁻¹ (N-H stretch, sharp, medium); ~1580 & ~1350 cm⁻¹ (asymmetric & symmetric NO₂ stretch, strong); ~2950 cm⁻¹ (C-H stretch); ~1600 cm⁻¹ (C=C/C=N stretch)The secondary amine shows a characteristic single N-H band.[6] The two strong bands for the nitro group are highly diagnostic.

Applications in Research and Development

The primary application of this compound is as a sophisticated chemical intermediate.

  • Medicinal Chemistry: The pyridine scaffold is a privileged structure in drug discovery. This compound serves as a starting point for synthesizing molecules with potential therapeutic value. For instance, related N-(6-methoxypyridin-3-yl) scaffolds have been explored for developing PET imaging agents to detect α-synuclein aggregates in neurodegenerative diseases like Parkinson's.[8][9][10] The ability to convert this molecule into a diamine allows for the construction of various heterocyclic cores that are frequently found in bioactive compounds, including kinase inhibitors and antimicrobial agents.[11][12]

  • Materials Science: As previously mentioned, the pyridoimidazole derivatives accessible from this compound have applications in the development of phosphorescent emitters for organic light-emitting diodes (OLEDs).[5] The tunable electronic properties of the pyridine ring system make it an attractive component for advanced materials.

Safety and Handling

Proper safety precautions are essential when handling this chemical.

  • GHS Hazard Information: The compound is classified as causing serious eye irritation (H319).[1]

  • Handling Recommendations: Based on the known hazards and the properties of the closely related precursor, 2-amino-6-methoxy-3-nitropyridine (which is harmful if swallowed and causes skin/respiratory irritation), the following precautions are advised[13]:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a cool, dry, and well-sealed container.

References

  • PrepChem.com. (n.d.). Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3023914, this compound. Retrieved February 6, 2026, from [Link]

  • American Chemical Society. (2026). Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. The Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • MDPI. (n.d.). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3852428, 2-Amino-6-methoxy-3-nitropyridine. Retrieved February 6, 2026, from [Link]

  • Digital Commons@Becker. (2025). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine derivatives for imaging aggregated α-synuclein in Parkinson's disease with positron emission tomography. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2025). (PDF) Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Retrieved February 6, 2026, from [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved February 6, 2026, from [Link]

  • Pipzine Chemicals. (n.d.). 6-Methoxy-2-Methyl-3-Nitropyridine. Retrieved February 6, 2026, from [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved February 6, 2026, from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved February 6, 2026, from [Link]

Sources

6-Methoxy-N-methyl-3-nitropyridin-2-amine CAS number 94166-58-2

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Methoxy-N-methyl-3-nitropyridin-2-amine (CAS 94166-58-2)

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS 94166-58-2), a substituted nitropyridine of interest to researchers in medicinal chemistry and materials science. Publicly available data on this specific N-methylated compound is limited. Therefore, this document adopts a foundational approach, beginning with a detailed examination of its critical precursor, 2-Amino-6-methoxy-3-nitropyridine (CAS 73896-36-3). By thoroughly understanding the synthesis and properties of the precursor, we can logically derive a robust and reproducible synthetic pathway to the target molecule. This guide offers detailed, field-proven protocols, explains the causality behind experimental choices, and discusses the potential reactivity and applications of this compound, providing a vital resource for drug development professionals and synthetic chemists.

Introduction: The Strategic Value of Substituted Nitropyridines

Substituted pyridines are a cornerstone of modern chemical research, appearing in thousands of biologically active compounds. The strategic placement of functional groups on the pyridine ring allows for fine-tuning of a molecule's physicochemical properties, such as its solubility, electronic profile, and ability to interact with biological targets.[1] The title compound, this compound, incorporates three key functional groups:

  • The Nitro Group (-NO₂): A strong electron-withdrawing group that significantly influences the reactivity of the pyridine ring. It serves as a versatile synthetic handle, most commonly for reduction to a primary amine, which is a crucial step in the synthesis of various dyes and pharmacologically active scaffolds.[2][3][4]

  • The Methoxy Group (-OCH₃): An electron-donating group that can modulate the electronic properties and enhance the solubility of the compound and its derivatives.[5]

  • The N-methylamino Group (-NHCH₃): The presence of a secondary amine offers a site for further functionalization and can be critical for establishing specific interactions, such as hydrogen bonds, with biological macromolecules.

This unique combination of functional groups makes the title compound and its relatives valuable intermediates for creating complex molecular architectures in fields like pharmaceuticals and agrochemicals.[5][6]

Physicochemical Properties and Safety Data

Proper handling of chemical reagents is paramount. The following tables summarize the known properties and hazard classifications for both the target compound and its essential precursor.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 94166-58-2PubChem[7]
Molecular Formula C₇H₉N₃O₃PubChem[7]
Molecular Weight 183.17 g/mol PubChem[7]
IUPAC Name This compoundPubChem[7]

Table 2: Properties of Precursor, 2-Amino-6-methoxy-3-nitropyridine

PropertyValueSource
CAS Number 73896-36-3PubChem[8]
Molecular Formula C₆H₇N₃O₃PubChem[8]
Molecular Weight 169.14 g/mol PubChem[8]
IUPAC Name 6-methoxy-3-nitropyridin-2-aminePubChem[8][9]
Synonyms 2-Amino-3-nitro-6-methoxypyridinePubChem[8]
Hazard Identification and Safe Handling

The GHS classifications highlight the need for stringent safety protocols when handling these compounds.

  • This compound (CAS 94166-58-2):

    • Classified as causing serious eye irritation (H319).[7] Standard personal protective equipment (PPE), including safety glasses with side shields or goggles, is mandatory.

  • 2-Amino-6-methoxy-3-nitropyridine (CAS 73896-36-3):

    • This precursor carries more significant hazards. It is harmful if swallowed (H302), causes skin irritation (H315) and serious eye irritation (H319), and may cause respiratory irritation (H335) or allergy/asthma symptoms if inhaled (H334).[8]

    • Handling Protocol: All manipulations should be performed in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles. Avoid inhalation of dust or vapors. In case of contact, wash skin thoroughly with soap and water, and flush eyes for at least 15 minutes.[10]

Synthesis of the Key Precursor: 2-Amino-6-methoxy-3-nitropyridine

A robust and scalable synthesis of the target compound begins with the efficient production of its precursor. The most well-documented and industrially viable pathway starts from 2,6-dichloropyridine and involves a three-step sequence: nitration, selective ammonolysis, and methoxylation.[3][11]

Synthesis_of_Precursor A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Step 1: Nitration H₂SO₄, HNO₃ 100-105 °C C 2-Amino-6-chloro-3-nitropyridine B->C Step 2: Ammonolysis Aq. NH₃, Methanol 35-40 °C D 2-Amino-6-methoxy-3-nitropyridine (Precursor) C->D Step 3: Methoxylation Sodium Methoxide, Methanol 25-30 °C

Caption: A validated three-step synthesis pathway for the key precursor.

Step 1: Nitration of 2,6-Dichloropyridine
  • Causality: The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution like nitration.[1] Therefore, harsh conditions using a mixture of concentrated sulfuric and nitric acids (a source of the powerful electrophile NO₂⁺) and elevated temperatures are required to drive the reaction.[3][11]

  • Experimental Protocol:

    • To 25.0 g (0.168 mol) of 2,6-dichloropyridine in a suitable reaction vessel, slowly add concentrated sulfuric acid while maintaining the temperature at 20–25 °C with an ice bath.[11]

    • Carefully add 75.0 g of concentrated (98%) nitric acid, ensuring the reaction temperature does not rise above 50 °C.[11]

    • Once the addition is complete, heat the mixture to 100–105 °C and maintain for 5 hours.[11]

    • Monitor the reaction's progress via Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to 50 °C and carefully pour it into ice water to precipitate the product.[3]

    • Filter the resulting solid, wash thoroughly with water, and dry to yield 2,6-dichloro-3-nitropyridine.[11]

Step 2: Selective Ammonolysis of 2,6-Dichloro-3-nitropyridine
  • Causality: The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr) by the adjacent electron-withdrawing nitro group and the ring nitrogen. The chlorine at the 6-position is less activated, allowing for selective replacement at the C2 position with ammonia.

  • Experimental Protocol:

    • Prepare a solution of aqueous ammonia in methanol.

    • Add 2,6-dichloro-3-nitropyridine to the ammoniacal solution.

    • Stir the mixture at 35–40 °C until TLC indicates the consumption of the starting material.[3]

    • Cool the reaction mixture. The product, 2-amino-6-chloro-3-nitropyridine, will precipitate.

    • Collect the product by filtration, wash with cold water, and dry.

Step 3: Methoxylation of 2-Amino-6-chloro-3-nitropyridine
  • Causality: The final step is another SₙAr reaction, where the remaining chlorine at the 6-position is replaced by a methoxy group using sodium methoxide as the nucleophile.

  • Experimental Protocol:

    • Prepare a solution of 7.78 g (0.144 mol) of sodium methoxide in 50 mL of methanol and cool to 15 °C.[2][12]

    • Slowly add 25.0 g (0.144 mol) of 2-amino-6-chloro-3-nitropyridine, keeping the temperature at 15 °C.[12]

    • Warm the mixture to 25–30 °C and stir for 4-5 hours, monitoring by TLC.[12]

    • Upon completion, pour the reaction mixture into water to precipitate the product.[12]

    • Filter the solid, wash with water, and dry to obtain 2-amino-6-methoxy-3-nitropyridine. A typical reported yield is around 86.5% with >99% purity by HPLC.[12]

Proposed Synthesis of this compound

With the precursor in hand, the target molecule can be synthesized via selective N-methylation of the primary amino group.

  • Causality & Method Selection: Direct N-alkylation of 2-aminopyridines can sometimes lead to over-alkylation or alkylation of the ring nitrogen.[13] A common strategy to ensure mono-alkylation is to first deprotonate the primary amine with a strong, non-nucleophilic base like sodium hydride (NaH). This generates a highly nucleophilic amide anion that readily reacts with a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). This approach provides high selectivity for the desired N-methyl product.

N-Methylation cluster_0 Deprotonation cluster_1 Methylation A 2-Amino-6-methoxy- 3-nitropyridine B Sodium Amide Intermediate A->B 1. NaH, THF 0 °C to RT D 6-Methoxy-N-methyl- 3-nitropyridin-2-amine B->D 2. Add CH₃I 0 °C to RT C Methyl Iodide (CH₃I)

Caption: Proposed two-stage, one-pot synthesis via N-methylation.

  • Proposed Experimental Protocol:

    • Preparation: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

    • Deprotonation: Dissolve 2-amino-6-methoxy-3-nitropyridine (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension. Allow the mixture to slowly warm to room temperature and stir for 1 hour. Hydrogen gas will evolve, so ensure proper ventilation to a bubbler.

    • Methylation: Cool the resulting dark-colored mixture back to 0 °C. Add methyl iodide (1.1 equivalents) dropwise.

    • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC, staining for the disappearance of the starting material.

    • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

    • Workup & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure this compound.

Reactivity and Potential Applications

The true value of a synthetic intermediate lies in its potential for further transformation.

Key Transformation: Nitro Group Reduction

The most significant reaction for this class of compounds is the reduction of the nitro group to an amine. This creates a vicinal diamine scaffold, which is a highly valuable building block.

Downstream_Products A 6-Methoxy-N-methyl- 3-nitropyridin-2-amine B 6-Methoxy-N²-methyl- pyridine-2,3-diamine A->B Reduction (e.g., SnCl₂, HCl or H₂, Pd/C)

Caption: Key reduction reaction to form a versatile diamine intermediate.

This reduction can be achieved under various conditions, such as with stannous chloride (SnCl₂) in acidic medium or via catalytic hydrogenation (H₂ over Pd/C).[2] The resulting product, 6-methoxy-N²-methylpyridine-2,3-diamine, is a close analog of compounds used extensively in the cosmetics industry.

Potential Applications
  • Hair Dye Precursors: The reduction product, 6-methoxy-N²-methylpyridine-2,3-diamine hydrochloride, is used as a "coupler" in oxidative hair dyes.[14] In the presence of an oxidizing agent like hydrogen peroxide and a primary intermediate, it forms stable, colored molecules that bind to hair.[6][14] The final concentration on the head can be up to 1.0%.[14]

  • Pharmaceutical Scaffolds: Nitropyridines are key intermediates in the synthesis of a wide range of biologically active molecules.[15] The vicinal diamine product can be used to construct fused heterocyclic systems, such as pyrido[2,3-d]imidazoles, which have applications as kinase inhibitors and have been investigated for their unique photophysical properties in materials like OLEDs.[16]

  • Medicinal Chemistry Research: Derivatives of N-(6-methoxypyridin-3-yl)amine have been investigated for imaging aggregated α-synuclein in Parkinson's Disease research, highlighting the potential of this core structure in developing novel diagnostic agents.[17]

Conclusion

While direct experimental data on this compound is not widely published, its synthesis and utility can be confidently inferred from the extensive documentation of its immediate precursor. This guide provides a scientifically grounded, three-step pathway to the key intermediate, 2-Amino-6-methoxy-3-nitropyridine, followed by a detailed, robust protocol for its selective N-methylation to yield the title compound. The inherent reactivity of the nitro group allows for straightforward conversion to a vicinal diamine, opening avenues for its application as a hair dye coupler and as a versatile building block for complex heterocyclic scaffolds in pharmaceutical and materials science research. Experimental validation of the proposed synthetic protocol and exploration of the biological activity of its derivatives represent promising directions for future investigation.

References

  • Google Patents. (2007). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • European Commission. (2008). Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). Retrieved from [Link]

  • Google Patents. (2006). US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.
  • ACS Publications. (2024). Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2023). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. International Journal of Molecular Sciences. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 6-METHOXY-3-NITROPYRIDIN-2-AMINE | CAS 73896-36-3. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methoxy-3-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. National Center for Biotechnology Information. Retrieved from [Link]

  • GalChimia. (2020). Easy Access to 2-Aminopyridines. Retrieved from [Link]

  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. Retrieved from [Link]

Sources

Biological Activity & Technical Profile: 6-Methoxy-N-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph & Experimental Guide Subject: CAS 94166-58-2 | Chemical Scaffold & Intermediate

Executive Summary & Core Identity

6-Methoxy-N-methyl-3-nitropyridin-2-amine (CAS: 94166-58-2) is a specialized pyridine derivative primarily utilized as a high-value pharmacophore precursor rather than a standalone therapeutic agent. Its biological significance lies in its role as a "linchpin" intermediate in the synthesis of fused heterocyclic systems—specifically imidazo[4,5-b]pyridines and 3-deazapurines —which are privileged structures in oncology and kinase inhibition.

Recent patent literature (2022-2024) identifies this molecule as a critical building block for next-generation KRAS G12C inhibitors , a class of drugs targeting the "undruggable" mutations in non-small cell lung cancer (NSCLC) and colorectal cancer.

Physicochemical Profile
PropertySpecification
CAS Number 94166-58-2
Molecular Formula C

H

N

O

Molecular Weight 183.16 g/mol
Appearance Yellow to orange crystalline powder
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water
pKa (Calc) ~2.5 (Pyridine nitrogen), weakly basic due to nitro-withdrawal
Key Functional Groups Nitro (-NO

, electron-withdrawing), Methoxy (-OMe, donor), Methylamine (-NHMe)

Biological Activity & Mechanism of Action[1][2][3][4]

While the compound itself exhibits low direct pharmacological potency, its "activity" is defined by its reactivity profile that enables the construction of bioactive cores.

The "Masked" Pharmacophore

The biological utility of this compound stems from the ortho-diamine motif generated upon reduction. The nitro group at position 3 is not the effector; it is a "masked" amine.

  • Reduction Phase: The nitro group is reduced (Fe/AcOH or H

    
    /Pd-C) to a primary amine.
    
  • Cyclization Phase: The resulting 2-methylamino-3-aminopyridine reacts with electrophiles (e.g., CDIs, aldehydes) to close the imidazole ring.

  • Target Binding: The resulting imidazo[4,5-b]pyridine core mimics the purine ring of ATP, allowing the final drug to bind into the ATP-binding pocket of kinases (e.g., MPS1 , p70S6K ) or the switch-II pocket of KRAS G12C .

Case Study: KRAS G12C Inhibition

In the context of KRAS G12C inhibitors (similar to Sotorasib or Adagrasib analogs), this scaffold provides the specific geometry required to lock the KRAS protein in its inactive GDP-bound state.

  • Role: The pyridine ring acts as a rigid linker.

  • Interaction: The methoxy group often positions the molecule via hydrophobic interactions, while the methylamine-derived nitrogen participates in hydrogen bonding within the cryptic pocket of the enzyme.

Toxicity & Safety Profile (Direct Activity)

As a standalone chemical, the compound is an electrophilic aromatic nitro compound.

  • Skin/Eye Irritation: Classified as H319 (Causes serious eye irritation) and H315 (Skin irritant).

  • Genotoxicity Potential: Nitro-pyridines can be mutagenic (Ames positive) due to enzymatic reduction to hydroxylamines in vivo. Proper containment (isolator/fume hood) is mandatory during handling.

Synthesis & Experimental Protocols

Synthesis Workflow (Graphviz Visualization)

The following diagram illustrates the synthesis of the core and its conversion into a bioactive imidazopyridine scaffold.

SynthesisPath Start 2,6-Dichloro-3-nitropyridine Step1 S_NAr 1: Methoxylation (MeOH, NaOMe) Start->Step1 Inter1 2-Chloro-6-methoxy- 3-nitropyridine Step1->Inter1 Step2 S_NAr 2: Amination (MeNH2, THF) Inter1->Step2 Target 6-Methoxy-N-methyl- 3-nitropyridin-2-amine (CAS 94166-58-2) Step2->Target Step3 Reduction (Fe/NH4Cl or H2/Pd) Target->Step3 Drug Synthesis Active Bioactive Scaffold: Imidazo[4,5-b]pyridine Step3->Active Drug Synthesis

Figure 1: Synthetic route from commercially available precursors to the target intermediate and subsequent drug scaffold.

Detailed Preparation Protocol

Objective: Synthesis of this compound from 2-chloro-6-methoxy-3-nitropyridine.

Reagents:

  • 2-Chloro-6-methoxy-3-nitropyridine (1.0 eq)

  • Methylamine (2.0 M in THF, 2.5 eq)

  • Triethylamine (Et

    
    N, 1.5 eq)
    
  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • Setup: Charge a dried 3-neck round-bottom flask with 2-chloro-6-methoxy-3-nitropyridine (10 g, 53 mmol) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add Triethylamine (11 mL) followed by the dropwise addition of Methylamine solution (66 mL) over 20 minutes. The reaction is exothermic; maintain internal temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS. The starting material peak (Rt ~2.1 min) should disappear, replaced by the product (Rt ~1.8 min).

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize the crude yellow solid from Ethanol/Heptane to yield the title compound.
  • Yield: Expected yield 85-92% (Yellow crystalline solid).

Biological Evaluation: Kinase Inhibitor Precursor Assay

Since the nitro compound is a precursor, "biological testing" often refers to the quality control of its reduction potential to ensure it can generate the active pharmacophore.

In Vitro Reduction Efficiency Assay

Rationale: To validate the compound's suitability for drug synthesis, one must verify the nitro group can be cleanly reduced to the amine without demethylation of the 6-methoxy group (a common side reaction).

Protocol:

  • Dissolve 10 mg of CAS 94166-58-2 in 1 mL Methanol.

  • Add 10% Pd/C (2 mg) and expose to H

    
     balloon (1 atm) for 1 hour.
    
  • Analysis: Filter catalyst and analyze via HPLC-UV (254 nm).

  • Acceptance Criteria:

    • 98% conversion to 3-amino-6-methoxy-2-(methylamino)pyridine.

    • <0.5% formation of des-methyl impurities (which would lead to inactive drug analogs).

Downstream KRAS G12C Binding (Conceptual)

Once cyclized into the drug candidate, the biological activity is measured via:

  • Assay: HTRF (Homogeneous Time Resolved Fluorescence) binding assay.

  • Target: Recombinant human KRAS G12C (GDP-loaded).

  • Metric: IC

    
     values. Compounds derived from this scaffold typically exhibit IC
    
    
    
    < 100 nM.

References

  • Patent Application WO2022232320A1. Small molecule inhibitors of KRAS G12C mutant. (2022).[1][2] Describes the use of this compound as a key intermediate (Step 2) in the synthesis of anti-tumor agents.

  • PubChem Compound Summary. this compound (CID 3023914). National Center for Biotechnology Information.

  • Scientific Committee on Consumer Products (SCCP). Opinion on 6-methoxy-2-methylamino-3-aminopyridine HCl. (2008).[2][3] Provides toxicological context for the diamine derivative used in other industries.[2]

  • MOLBASE Encyclopedia. Chemical properties and spectral data for nitropyridine derivatives.

  • Matrix Fine Chemicals. Technical Data Sheet: 6-Methoxy-3-nitropyridin-2-amine derivatives.

Sources

6-Methoxy-N-methyl-3-nitropyridin-2-amine: A Technical Guide to Tubulin Inhibition

[1][2]

Part 1: Executive Summary & Chemical Identity[1][2]

This compound represents a critical structural class of Colchicine Binding Site Inhibitors (CBSIs) .[1][2] Unlike complex natural products like Taxol or Vinblastine, this small molecule serves as a highly efficient "warhead" scaffold, often used to replace the metabolically labile 3,4,5-trimethoxyphenyl (TMP) ring found in Combretastatin A-4 (CA-4).[1][2]

Its structural logic is precise: the pyridine core improves water solubility compared to benzene analogs, while the 3-nitro and 6-methoxy substituents mimic the electrostatic potential of the TMP ring, essential for deep anchoring into the hydrophobic pocket of

12
Chemical Profile
PropertySpecification
IUPAC Name This compound
CAS Number 94166-58-2
Molecular Formula

Molecular Weight 183.16 g/mol
Core Scaffold 2-amino-3-nitropyridine
Key Substituents N-methyl (Pos 2), Nitro (Pos 3), Methoxy (Pos 6)
Solubility DMSO (>50 mM), Ethanol (Moderate), Water (Low)

Part 2: Mechanism of Action (MOA)[1][2]

Target Binding Site: The Colchicine Pocket

This compound functions as a Microtubule Destabilizing Agent (MDA) .[1][2] It binds reversibly to the colchicine site located at the interface of the


12
  • Binding Kinetics: The molecule occupies the intrasubunit interface of the unpolymerized tubulin dimer.[1][2]

  • Conformational Lock: Upon binding, it prevents the "curved-to-straight" conformational transition of tubulin necessary for microtubule assembly.[1][2]

  • Steric Blockade: The 3-nitro group acts as a crucial steric anchor, often forming hydrogen bonds or electrostatic interactions with Val181 and Cys241 of the

    
    -tubulin subunit.[1][2]
    
Downstream Cellular Effects

The inhibition of microtubule dynamics triggers a catastrophic cascade:

  • G2/M Phase Arrest: The mitotic spindle fails to form, activating the Spindle Assembly Checkpoint (SAC).[1][2]

  • Bcl-2 Phosphorylation: Prolonged arrest leads to phosphorylation of Bcl-2, inactivating its anti-apoptotic function.[1][2]

  • Apoptosis: Activation of Caspase-3 and Caspase-9 ensues, leading to programmed cell death.[1][2]

Mechanistic Visualization

MOAcluster_pathwaySignaling CascadeCompound6-Methoxy-N-methyl-3-nitropyridin-2-amineComplexTubulin-Inhibitor Complex(Colchicine Site)Compound->ComplexBinds High AffinityTubulinFree Tubulin Heterodimers(Alpha/Beta)Tubulin->ComplexPolymerizationMicrotubule PolymerizationComplex->PolymerizationInhibitsSpindleMitotic Spindle FormationPolymerization->SpindleArrestG2/M Cell Cycle ArrestSpindle->ArrestFailure triggers SACApoptosisApoptosis(Caspase 3/9 Activation)Arrest->ApoptosisProlonged Arrest

Caption: Pathway illustrating the inhibition of tubulin polymerization leading to mitotic arrest and apoptosis.[1][2][3]

Part 3: Structure-Activity Relationship (SAR)[1][2][4]

The efficacy of this compound relies on precise substitution patterns on the pyridine ring.[1][2]

SubstituentPositionFunction & Pharmacological Impact
N-Methyl Group C-2 AmineIncreases lipophilicity compared to the free amine (

).[1][2] Removes one H-bond donor, potentially reducing non-specific binding while maintaining the donor capability of the remaining proton.[1][2]
Nitro Group (

)
C-3Critical Pharmacophore. Mimics the electron-withdrawing nature required for the colchicine pocket.[1][2] Acts as a bioisostere for the carbonyl or nitro groups found in other CBSIs.[1][2]
Methoxy Group (

)
C-6Provides a hydrogen bond acceptor.[1][2] Mimics the methoxy groups of the trimethoxyphenyl (TMP) ring of Colchicine/Combretastatin.[1][2]
Pyridine Nitrogen Ring NImproves aqueous solubility and metabolic stability compared to benzene-based analogs (e.g., sulfonamides).[1][2]

Part 4: Experimental Protocols

Protocol A: Synthesis & Purification

Rationale: The synthesis utilizes Nucleophilic Aromatic Substitution (

12
  • Starting Material: 2,6-Dichloro-3-nitropyridine.[1][2]

  • Step 1 (Methoxylation):

    • React starting material with Sodium Methoxide (

      
      ) in Methanol at 0°C.[1][2]
      
    • Control: Monitor regioselectivity (C-6 vs C-2 substitution). The C-6 position is generally favored due to steric factors if conditions are controlled.[1][2]

  • Step 2 (Amination):

    • React the intermediate (2-chloro-6-methoxy-3-nitropyridine) with Methylamine (

      
      ) in THF or Ethanol.[1][2]
      
    • Stir at room temperature for 4–6 hours.

  • Purification:

    • Evaporate solvent.[1][2]

    • Recrystallize from Ethanol/Water or purify via Silica Gel Chromatography (Hexane/EtOAc gradient).[1][2]

    • Validation: Confirm structure via

      
      -NMR (Look for N-Me singlet ~3.0 ppm, O-Me singlet ~4.0 ppm).
      
Protocol B: In Vitro Tubulin Polymerization Assay

Rationale: This is the gold-standard assay to confirm direct interaction with tubulin rather than general cytotoxicity.[1][2]

Reagents:

  • Purified Tubulin (>99% pure, bovine brain source).[1][2]

  • GTP (1 mM stock).[1][2]

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9).[1][2]
    

Workflow:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP.

  • Treatment: Add this compound (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10

    
    ). Include a DMSO control (Vehicle) and Colchicine (Positive Control).[1][2]
    
  • Incubation: Transfer mixture to a pre-warmed (37°C) 96-well plate.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis:

    • Polymerization:[1][2] Indicated by an increase in OD340.[1][2]

    • Inhibition: A flat or reduced slope compared to the vehicle control.[1][2]

Protocol C: Cell Viability Assay (MTT/MTS)

Rationale: To determine the

12
  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Dosing: Treat with serial dilutions of the compound (0.01 nM – 10

    
    ) for 48–72 hours.
    
  • Detection: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation: Plot dose-response curve to calculate

    
    .
    

Part 5: Experimental Workflow Diagram

Workflowcluster_synSynthesiscluster_valBiological ValidationStart2,6-Dichloro-3-nitropyridineStep1Methoxylation(NaOMe/MeOH)Start->Step1Step2Amination(MeNH2/THF)Step1->Step2ProductTarget Compound(>98% Purity)Step2->ProductAssay1Tubulin Polymerization(OD340 Kinetic)Product->Assay1Assay2Cell Viability(MTT/MTS)Product->Assay2ResultIC50 DeterminationAssay1->ResultAssay2->Result

Caption: Integrated workflow from chemical synthesis to biological validation of the tubulin inhibitor.

References

  • Wang, L., et al. (2013).[1][2] "N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a novel class of antitumor agents targeting the colchicine site on tubulin."[1][2][4] European Journal of Medicinal Chemistry. Link

  • Romagnoli, R., et al. (2013).[1][2] "Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives as antimitotic agents." Journal of Medicinal Chemistry. Link[1][2]

  • PubChem Compound Summary. (2025). "this compound (CID 3023914)."[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]

  • Lu, Y., et al. (2012).[1][2] "2-Amino-3-nitropyridines as a new class of tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry. Link

Technical Guide: Radiosynthesis of [¹¹C]6-Methoxy-N-methyl-3-nitropyridin-2-amine

[2]

Part 1: Strategic Application & Chemical Logic[2]

The molecule This compound represents a highly functionalized pyridine core.[2][3] In the context of PET imaging, it serves as a high-value scaffold for developing radioligands targeting intracellular oncoproteins (specifically KRAS G12C mutants).[2]

The Radiolabeling Strategy

The structure contains two primary sites for carbon-11 labeling: the O-methyl group and the N-methyl group.[2]

  • Selected Route: [¹¹C]N-Methylation .[2]

  • Rationale: N-methyl groups in aminopyridines are metabolically robust and offer a direct synthetic route via [¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf) using the commercially available desmethyl precursor.[2]

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation from the cyclotron-produced radionuclide to the final tracer.

RadiosynthesisCyclotronCyclotron(¹⁴N(p,α)¹¹C)MeI[¹¹C]CH₃I / [¹¹C]CH₃OTf(Methylating Agent)Cyclotron->MeIGas Phase SynthesisReactionN-Alkylation(DMF, NaH, 80°C)MeI->ReactionBubbling/TrappingPrecursorPrecursor6-Methoxy-3-nitropyridin-2-amine(Desmethyl)Precursor->ReactionSubstrate LoadProductFinal Tracer[¹¹C]6-Methoxy-N-methyl-3-nitropyridin-2-amineReaction->ProductHPLC Purification

Caption: Figure 1. Reaction pathway for the generation of [¹¹C]this compound via N-alkylation of the desmethyl precursor.

Part 2: Synthesis of the Non-Radioactive Reference Standard

Before attempting radiosynthesis, the laboratory must synthesize and characterize the non-radioactive ("cold") standard: This compound .[2] This is required for HPLC retention time validation.[2]

Materials
  • Starting Material: 2-Amino-6-methoxy-3-nitropyridine (CAS 73896-36-3).[2][3]

  • Reagents: Methyl Iodide (CH₃I), Sodium Hydride (NaH, 60% dispersion in oil).[2]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF).[2]

Step-by-Step Protocol
  • Activation: In a flame-dried round-bottom flask under Argon, dissolve 2-Amino-6-methoxy-3-nitropyridine (1.0 eq) in anhydrous DMF. Cool to 0°C.[2]

  • Deprotonation: Add NaH (1.2 eq) portion-wise.[2] Stir at 0°C for 30 minutes to generate the sodium amide anion. Note: Evolution of H₂ gas will be observed.

  • Alkylation: Dropwise add Methyl Iodide (1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench & Workup: Quench with ice-cold water. Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over MgSO₄, and concentrate.[2]

  • Purification: Purify via Flash Column Chromatography (SiO₂, Hexanes:EtOAc gradient).

  • Validation: Confirm structure via ¹H-NMR and MS (ESI+). Expected Mass: m/z 184.07 [M+H]⁺.[2]

Part 3: Automated Radiosynthesis Protocol ([¹¹C])[2]

This protocol is designed for a standard commercial synthesis module (e.g., GE TRACERlab FX C Pro or Synthra MeI).[2]

Precursor Preparation

The precursor is the desmethyl variant.[2] High purity (>98%) is critical to prevent competitive methylation of impurities.[2]

ComponentQuantityFunction
Precursor 1.0 - 1.5 mgSubstrate (CAS 73896-36-3)
Base 3.0 mg NaH (dry) or 5µL 5N NaOHDeprotonation agent
Solvent 300 µL DMF (Anhydrous)Reaction medium
Module Configuration & Workflow

The automation sequence must be programmed to strictly control moisture, as water kills the [¹¹C]Methyl Triflate efficiency.[2]

ModuleFlowcluster_trapRadionuclide Trappingcluster_reactorReaction Vesselcluster_purificationDownstream ProcessingTrapPorapak Q / C-18 Trap(Concentrate [¹¹C]CH₃I)ReactorReactor (80°C)Precursor + Base + DMFTrap->ReactorRelease [¹¹C]CH₃OTf(Heat + He flow)HPLCSemi-Prep HPLC(C18 Column)Reactor->HPLCInject CrudeSPEC18 Sep-Pak(Formulation)HPLC->SPECollect Product Peak

Caption: Figure 2. Automated module workflow for the synthesis and purification of the tracer.

Experimental Execution
  • Production of [¹¹C]CO₂: Irradiate Nitrogen gas (containing 1% O₂) with protons via ¹⁴N(p,α)¹¹C reaction.[2]

  • Conversion: Reduce [¹¹C]CO₂ to [¹¹C]CH₄ (Ni/H₂), then halogenate to [¹¹C]CH₃I.[2]

  • Conversion to Triflate (Optional but Recommended): Pass [¹¹C]CH₃I through a heated Silver Triflate (AgOTf) column to generate [¹¹C]CH₃OTf.[2] Why? Triflate is a super-electrophile, increasing yield for sterically hindered amines.

  • Labeling Reaction:

    • Trap [¹¹C]CH₃OTf in the reactor containing the Precursor/Base mixture at room temperature.[2]

    • Seal reactor and heat to 80°C for 3 minutes .

  • Quench: Add 1.5 mL HPLC mobile phase to the reactor.

  • Purification: Inject onto Semi-preparative HPLC.

Part 4: Quality Control & Validation

Trustworthiness in PET data relies entirely on the specific activity and purity of the tracer.[2]

HPLC Method (Analytical)[2]
  • Column: Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm.[2]

  • Mobile Phase: Acetonitrile : Water (0.1% TFA) [40:60 v/v].[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Wavelength: 254 nm (UV) and Gamma detector.[2]

Acceptance Criteria
ParameterSpecificationMethod
Radiochemical Purity > 95%Radio-HPLC
Chemical Purity No impurity > 0.1 µgUV-HPLC (254 nm)
Identity Co-elution with Cold StandardRetention Time Match (± 0.2 min)
Molar Activity > 37 GBq/µmol (> 1 Ci/µmol)Calculated from UV mass
pH 4.5 - 7.5pH Strip/Meter

Part 5: Troubleshooting & Causality

  • Issue: Low Radiochemical Yield (<5%).[2]

    • Cause: Moisture in the reaction vessel.[2] The N-anion is highly basic; water will protonate it, preventing methylation.[2]

    • Fix: Use fresh anhydrous DMF and store NaH in a desiccator.[2] Ensure the module gas lines are dried with P₂O₅ traps.[2]

  • Issue: Bis-methylation (if applicable).

    • Cause: While unlikely with this secondary amine target, ring nitrogen methylation can occur.[2]

    • Fix: Reduce reaction temperature to 60°C or switch from [¹¹C]CH₃OTf back to the milder [¹¹C]CH₃I.

References

  • Chemical Identity & Structure: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3023914, this compound. Retrieved from [Link][2]

  • Precursor Availability: Matrix Fine Chemicals.[2] 6-Methoxy-3-nitropyridin-2-amine (CAS 73896-36-3).[2][3][4] Retrieved from [Link]

  • Application in KRAS Inhibitors: World Intellectual Property Organization (2022).[2] Patent WO2022232320A1: Small Molecule Inhibitors of KRAS G12C Mutant.[2] Retrieved from

  • Standard [¹¹C]Methylation Protocols: Gomez-Vallejo, V., et al. (2010).[2] Fully automated synthesis of [11C]methyl triflate for the production of [11C]methylated radiopharmaceuticals. Applied Radiation and Isotopes. Retrieved from [Link]

Synthesis of 6-Methoxy-N-methyl-3-nitropyridin-2-amine from 2-amino-6-chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Methoxy-N-methyl-3-nitropyridin-2-amine is a key heterocyclic building block in contemporary medicinal chemistry and drug development. Its unique arrangement of functional groups—a methylated amine, a methoxy group, and a nitro group on a pyridine scaffold—offers multiple points for diversification, making it a valuable intermediate in the synthesis of complex pharmaceutical agents. The strategic placement of the nitro group, a versatile precursor to an amino group, opens pathways to various diamino-pyridine derivatives which are privileged structures in numerous biologically active compounds.

This technical guide provides a comprehensive overview of a robust two-step synthesis of this compound, commencing from the readily available starting material, 2-amino-6-chloro-3-nitropyridine. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a deep dive into the mechanistic underpinnings and critical process parameters that ensure a successful and efficient synthesis.

Overall Synthetic Scheme

The synthesis is logically divided into two primary transformations: a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group, followed by a selective N-methylation of the exocyclic primary amine.

Synthetic_Workflow A 2-amino-6-chloro-3-nitropyridine B 6-methoxy-3-nitropyridin-2-amine A->B Step 1: Methoxylation NaOCH3, Methanol C This compound B->C Step 2: N-Methylation (Proposed: Reductive Amination)

Caption: Overall two-step synthesis workflow.

Part 1: Methoxylation of 2-amino-6-chloro-3-nitropyridine

The initial step of the synthesis involves the conversion of 2-amino-6-chloro-3-nitropyridine to 2-amino-6-methoxy-3-nitropyridine. This is achieved through a nucleophilic aromatic substitution reaction.

Mechanism and Rationale

The pyridine ring, particularly when substituted with electron-withdrawing groups like the nitro group, is activated towards nucleophilic attack. The chlorine atom at the 6-position serves as a good leaving group. The reaction proceeds via a Meisenheimer complex intermediate, a resonance-stabilized anion formed from the addition of the methoxide nucleophile to the aromatic ring. The strong electron-withdrawing effect of the nitro group at the 3-position is crucial for stabilizing this intermediate, thereby facilitating the substitution.[1]

Methanol is the solvent of choice as it is the conjugate acid of the nucleophile, sodium methoxide, which minimizes potential side reactions. The temperature is carefully controlled to ensure complete reaction while preventing potential decomposition of the nitro-aromatic compound.[2]

Experimental Protocol: Methoxylation
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of sodium methoxide by dissolving 7.78 g (0.144 mol) of sodium methoxide in 50.0 mL of anhydrous methanol.

  • Initial Cooling: Cool the sodium methoxide solution to 15°C using an ice bath.

  • Substrate Addition: Slowly add 25.0 g (0.144 mol) of 2-amino-6-chloro-3-nitropyridine to the cooled sodium methoxide solution. Maintain the temperature at 15°C during the addition with external cooling to manage any exotherm.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to 25-30°C and stir for 4-5 hours.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into 250 mL of cold water to precipitate the product.

  • Filtration and Washing: Collect the precipitate by filtration, wash thoroughly with water to remove any inorganic salts, and then with a small amount of cold methanol.

  • Drying: Dry the resulting solid under vacuum to yield 2-amino-6-methoxy-3-nitropyridine as a yellow crystalline powder.[4]

Part 2: N-Methylation of 2-amino-6-methoxy-3-nitropyridine

The second step is the selective methylation of the primary amino group of 2-amino-6-methoxy-3-nitropyridine. This transformation requires careful selection of reagents to avoid competing methylation at the pyridine ring nitrogen. A reductive amination approach is proposed here as a high-yielding and selective method.

Mechanism and Rationale

Direct methylation with reagents like methyl iodide or dimethyl sulfate can lead to a mixture of N-methylated product and quaternary pyridinium salts.[1] To circumvent this, a two-stage, one-pot reductive amination is a superior strategy. First, the primary amine reacts with formaldehyde to form a Schiff base (iminium ion). In the second stage, a reducing agent, such as sodium borohydride, selectively reduces the iminium ion to the desired N-methyl amine. This method is generally highly selective for the exocyclic amine due to the nature of the iminium intermediate.

A similar strategy has been successfully employed for the N-methylation of analogous aminopyridines, demonstrating its efficacy.[5]

Proposed Experimental Protocol: N-Methylation
  • Dissolution: In a round-bottom flask, dissolve 2-amino-6-methoxy-3-nitropyridine (10.0 g, 0.059 mol) in 100 mL of methanol.

  • Formaldehyde Addition: Add aqueous formaldehyde (37% solution, 5.2 mL, 0.071 mol) to the solution and stir at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Reduction: Cool the mixture in an ice bath to 0-5°C. In a separate flask, prepare a solution of sodium borohydride (2.4 g, 0.064 mol) in 20 mL of water. Add the sodium borohydride solution dropwise to the reaction mixture, ensuring the temperature remains below 10°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.

  • Quenching: Carefully quench the reaction by the slow addition of 50 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Data Presentation

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)Purity (%)
12-amino-6-chloro-3-nitropyridineSodium methoxideMethanol15 to 304-52-amino-6-methoxy-3-nitropyridine~86.5[3]~99.0 (HPLC)[3]
22-amino-6-methoxy-3-nitropyridineFormaldehyde, Sodium borohydrideMethanol/Water0 to 253-4This compound(Expected) >80>98 (HPLC)

Conclusion

The described two-step synthesis provides an efficient and reliable pathway to this compound from 2-amino-6-chloro-3-nitropyridine. The methoxylation step is a well-established and high-yielding nucleophilic aromatic substitution. For the subsequent N-methylation, a reductive amination protocol is proposed to ensure high selectivity for the exocyclic amine, a critical consideration for this class of compounds. The methodologies and mechanistic insights provided in this guide are intended to empower researchers in the synthesis of this and other valuable pyridine-based intermediates for pharmaceutical research and development.

References

  • Chaudhari, R. V., et al. (2005). N-Methylation of Amines with Dimethyl Carbonate Using a Superbase Catalyst. Industrial & Engineering Chemistry Research, 44(18), 7044-7049.
  • Google Patents. (2015). Preparation method of 5-nitro-2-aminopyridine. CN104447522A.
  • Google Patents. (1969). Methylation of pyridines. US3428641A.
  • Royal Society of Chemistry. (2020). Selective N-monomethylation of primary amines. Available at: [Link]

  • Google Patents. (2007). Process for producing 2,3-diamino-6-methoxypyridine. US7256295B2.
  • PubChem. 2-Amino-6-methoxy-3-nitropyridine. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2021). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Available at: [Link]

  • PubChem. 2-Amino-6-methoxypyridine. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2006). Process for producing 2,3-diamino-6-methoxypyridine. US20060080790A1.
  • University of Liverpool. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Available at: [Link]

  • Google Patents. (2015). Methods of making netupitant and intermediates thereof. WO2015171489A1.
  • Google Patents. (1999). Chemical syntheses of 2'-O-methoxy purine nucleosides. US5962675A.
  • National Center for Biotechnology Information. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Available at: [Link]

  • Google Patents. (2016). Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. CN105523995A.

Sources

Technical Guide: Spectroscopic Profiling of 6-Methoxy-N-methyl-3-nitropyridin-2-amine

[1]

Compound Identity & Significance

PropertyDetail
IUPAC Name This compound
CAS Registry Number 94166-58-2
Molecular Formula C

H

N

O

Molecular Weight 183.17 g/mol
Appearance Yellow crystalline solid
Primary Application Scaffold for aminopyridine-based kinase inhibitors; KRAS G12C mutant inhibitors.[1]

Core Utility: This molecule serves as an electrophilic scaffold in medicinal chemistry.[1] The 3-nitro group activates the pyridine ring for nucleophilic aromatic substitution (

1

Synthesis & Experimental Causality

To understand the spectroscopic impurities and signal origins, one must understand the synthesis.[1] The standard route employs a Nucleophilic Aromatic Substitution (


)1
Synthetic Workflow
  • Precursor: 2-Chloro-6-methoxy-3-nitropyridine (or 2,6-dichloro-3-nitropyridine followed by methoxylation).[1]

  • Reagent: Methylamine (in THF or Methanol).

  • Mechanism: The hard nucleophile (MeNH

    
    ) attacks the C2 position, which is highly activated by the ortho-nitro group and the ring nitrogen.[1] The methoxy group at C6 is electron-donating but less labile than the chloride at C2 under these conditions.[1]
    

SynthesisStart2-Chloro-6-methoxy-3-nitropyridineIntermediateMeisenheimerComplexStart->IntermediateAdditionReagentMeNH2 / THF(Nucleophile)Reagent->IntermediateProduct6-Methoxy-N-methyl-3-nitropyridin-2-amineIntermediate->ProductElimination (-HCl)

Figure 1: S_NAr pathway.[1] The regioselectivity is driven by the strong electron-withdrawing effect of the 3-nitro group activating the C2 position.[1]

Spectroscopic Data Analysis[1]

A. Nuclear Magnetic Resonance ( H NMR)

The

11

Solvent: CDCl


1Frequency:12
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.50 - 8.60 Broad Singlet1HNH Deshielded by intramolecular H-bonding to the adjacent -NO

oxygen.[1]
8.25 - 8.35 Doublet (

Hz)
1HH4 Highly deshielded due to ortho position to -NO

.[1]
6.05 - 6.15 Doublet (

Hz)
1HH5 Shielded by the electron-donating ortho-Methoxy group.[1]
3.98 Singlet3H-OCH

Characteristic methoxy signal on aromatic ring.[1]
3.05 - 3.15 Doublet (

Hz)
3HN-CH

Doublet arises from coupling to the NH proton.[1] Becomes a singlet if D

O exchange is performed.[1]

Critical Interpretation:

  • The H4/H5 Doublets: The large coupling constant (

    
     Hz) confirms the protons are ortho to each other, verifying the 2,3,6-substitution pattern.[1]
    
  • Intramolecular H-Bonding: The NH signal is typically downfield and sharp (in non-polar solvents) because the hydrogen is "locked" in a 6-membered ring interaction with the nitro group oxygen.[1] This reduces exchange with solvent.[1]

B. Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups, specifically the nitro and amine moieties.[1]

Wavenumber (cm

)
Vibration ModeFunctional Group
3350 - 3400

(N-H) stretch
Secondary Amine
1580 - 1600

(C=C) aromatic
Pyridine Ring
1510 - 1530

(NO

)
Nitro (Asymmetric)
1330 - 1350

(NO

)
Nitro (Symmetric)
1250 - 1270

(C-O)
Aryl Ether (Methoxy)
C. Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]

  • Molecular Ion:

    
     m/z.[1]
    
  • Fragmentation Pattern:

    • m/z 184: Parent Ion.

    • m/z 167: Loss of -OH or NH

      
       (common in ortho-nitro anilines via cyclization).[1]
      
    • m/z 137: Loss of -NO

      
       (M-46) or loss of -OMe/Me.
      

Experimental Protocols

Protocol 1: Sample Preparation for NMR
  • Objective: Obtain high-resolution splitting of the N-Methyl doublet.

  • Method:

    • Weigh 5-10 mg of the yellow solid into a clean vial.

    • Add 0.6 mL of CDCl

      
        (neutralized with K
      
      
      CO
      
      
      to prevent acid-catalyzed exchange of the NH proton).
    • Filter through a cotton plug into the NMR tube if any turbidity exists.[1]

    • Note: Do not use DMSO-d

      
       if you specifically want to observe the H-bonding shift of the NH clearly, as DMSO can compete for H-bonding, broadening the signal or shifting it.[1]
      
Protocol 2: TLC Purity Check
  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: Hexanes : Ethyl Acetate (3:1).[1]

  • Visualization:

    • UV (254 nm): Strong absorption due to the nitro-pyridine chromophore.[1]

    • Naked Eye: The compound is naturally yellow; impurities (like the unreacted chloro-precursor) may be colorless or different shades of yellow.[1]

  • R

    
     Value:  ~0.4 - 0.5 (The N-methyl group increases lipophilicity compared to the primary amine).[1]
    

Structural Visualization

The following diagram illustrates the connectivity and the key intramolecular interaction that defines the spectroscopic properties (downfield NH shift).

StructureN_ringN(Ring)C2C2N_ring->C2C3C3C2->C3N_amineN(Amine)C2->N_amineC4C4C3->C4NitroNO2C3->NitroC5C5C4->C5C6C6C5->C6C6->N_ringOMeO-MeC6->OMeMe_amineCH3N_amine->Me_amineN_amine->NitroH-Bond

Figure 2: Connectivity of this compound showing the intramolecular Hydrogen Bond between the amine NH and Nitro oxygen.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3023914, this compound. Retrieved from [Link]

  • World Intellectual Property Organization. (2022).[1] WO2022232320A1 - Small Molecule Inhibitors of KRAS G12C Mutant.[1] (Demonstrates the use of this compound as a key intermediate in drug synthesis). Retrieved from [Link][1]

The Nitropyridine Scaffold: Precision Chemistry for Hypoxia-Targeting and Infectious Disease

[1]

The Nitropyridine Paradox: Structural Alert vs. Therapeutic "Switch"

In medicinal chemistry, the nitropyridine moiety represents a dichotomy. Historically classified as a "structural alert" or toxicophore due to the potential for mutagenicity (Ames positive) and hepatotoxicity, it has recently emerged as a privileged scaffold for Hypoxia-Activated Prodrugs (HAPs) and novel antitubercular agents.

The core value of the nitropyridine scaffold lies in its redox lability . Unlike the metabolically stable pyridine ring, the nitro group at the 3- or 4-position renders the system susceptible to enzymatic reduction.[1] This feature is not a bug, but a feature—acting as an electronic "switch" that is triggered only under specific physiological conditions (e.g., the hypoxic microenvironment of solid tumors or the unique redox potential of Mycobacterium tuberculosis).

Mechanistic Causality[1][2]
  • Normoxia (Healthy Tissue): The nitro group undergoes a one-electron reduction to a nitro radical anion (

    
    ).[1] In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound (the "Futile Cycle"), preventing toxicity.[2]
    
  • Hypoxia (Tumor/Infection): In the absence of oxygen, the futile cycle is halted. The radical anion undergoes further reduction (3e⁻/6e⁻) to form cytotoxic hydroxylamines or amines, which then act as DNA cross-linkers or enzyme inhibitors.

Mechanism of Action: The Bioreductive Cascade

Understanding the precise electron transfer steps is critical for designing nitropyridines with the correct reduction potential (


Visualization: The Futile Cycle vs. Activation

The following diagram illustrates the bifurcation between safety (normoxia) and efficacy (hypoxia).

BioreductiveActivationcluster_hypoxiaHypoxic Tumor MicroenvironmentParentNitropyridine Prodrug(Inactive)RadicalNitro Radical Anion(Transient)Parent->Radical1e- Reduction(POR / NADPH)Radical->ParentO2 Re-oxidation(Normoxia / Futile Cycle)NitrosoNitroso IntermediateRadical->NitrosoHypoxia(Further Reduction)HydroxylHydroxylamine(Cytotoxic)Nitroso->Hydroxyl2e- ReductionAmineAmine Metabolite(DNA Crosslinker)Hydroxyl->Amine2e- Reduction

Figure 1: The Bioreductive Activation Pathway.[2][3][4][5] In normoxic tissue, the radical anion is scavenged by oxygen, protecting the cell. In hypoxic tumors, the cascade proceeds to cytotoxic species.[4][5]

Synthetic Protocols: Building the Scaffold

Direct nitration of pyridine is notoriously difficult due to the electron-deficient nature of the ring. Successful synthesis relies on activating groups or specific "forceful" conditions.

Protocol A: Synthesis of 2-Amino-3-Nitropyridine (Intermediate)

This compound is a versatile building block.[1][6] The amino group acts as an electron donor (EDG), facilitating nitration, while the resulting nitro group activates the ring for subsequent

Reagents: 2-Aminopyridine, Conc.[1]


Safety:
  • Preparation: Dissolve 2-aminopyridine (100 mmol) in conc.

    
     (50 mL) at 0°C. Maintain temperature <10°C to prevent decomposition.
    
  • Nitration: Dropwise add a mixture of conc.

    
     (120 mmol) and 
    
    
    (10 mL).
    • Critical Control Point: The addition rate must be controlled to keep the internal temperature below 20°C. Higher temperatures favor the formation of dinitro byproducts.

  • Rearrangement: The initial product is often the N-nitroamine.[1] Warm the mixture to 40–50°C for 1 hour to induce the acid-catalyzed rearrangement to the carbon-nitrated isomer (3-nitro and 5-nitro mixture).

  • Quenching: Pour the reaction mixture onto crushed ice (200g). Neutralize with

    
     to pH 5–6.
    
  • Purification: The 2-amino-3-nitropyridine isomer is less soluble and precipitates first or can be separated via steam distillation (it is volatile with steam due to intramolecular H-bonding) or column chromatography (Hexane/EtOAc).[1]

Protocol B: Functionalization (The "Library Generator")

Once the nitropyridine core is synthesized (e.g., 2-chloro-3-nitropyridine), the nitro group at C3 makes the C2-chlorine highly electrophilic.[1][7] This allows for rapid library generation via Nucleophilic Aromatic Substitution (

Target: Synthesis of 2-alkylamino-3-nitropyridines.

  • Setup: Dissolve 2-chloro-3-nitropyridine (1.0 eq) in dry Acetonitrile (MeCN).

  • Nucleophile Addition: Add the primary or secondary amine (1.2 eq) and

    
     (2.0 eq) as a base.
    
  • Reaction: Reflux at 80°C for 2–4 hours. Monitor by TLC.

  • Workup: Filter inorganic salts, evaporate solvent, and recrystallize from Ethanol.

    • Why this works: The nitro group withdraws electron density, stabilizing the Meisenheimer complex intermediate, lowering the activation energy for the displacement of the chloride.

Development Pipeline: Screening & Optimization

Developing nitropyridines requires a specialized screening tree that filters out genotoxic compounds early while selecting for hypoxia selectivity.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes key physicochemical properties required for a successful Nitropyridine HAP candidate.

ParameterOptimal RangeRationale
Reduction Potential (

)
-300 to -450 mVEnsures reduction by cellular enzymes (POR) but stability in blood (

).[1]
LogP 0.5 – 2.5Sufficient lipophilicity to penetrate solid tumors but soluble enough for IV admin.[1]
Hypoxia Cytotoxicity Ratio (HCR) > 50Ratio of

/

. Higher is better (selective killing).
Ames Test Negative (Ideal)Many nitro compounds are positive; mitigation via steric hindrance or rapid clearance is key.
Experimental Workflow: The Decision Matrix

This workflow ensures resources are not wasted on compounds that are either permanently toxic (genotoxic) or metabolically inert.

DiscoveryPipelineStartNitropyridine LibrarySynthesisStep1In Silico E1 Prediction(DFT Calculation)Start->Step1Decision1E1 within-300 to -450 mV?Step1->Decision1Step2Hypoxia Cytotoxicity Assay(A549 cells +/- O2)Decision1->Step2YesDiscardDiscard / RedesignDecision1->DiscardNoDecision2HCR > 20?Step2->Decision2Step3Genotoxicity Screen(Ames Test strains TA98/TA100)Decision2->Step3YesDecision2->DiscardNoDecision3MutagenicityAcceptable?Step3->Decision3LeadLead Candidate(In Vivo Xenograft)Decision3->LeadYes (or mitigated)Decision3->DiscardHigh Toxicity

Figure 2: Nitropyridine Discovery Decision Tree. A rigorous filter for redox potential (

References

  • Denny, W. A. (2022).[2] Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Encyclopedia.[1][2] Link[2]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. BenchChem Technical Guides. Link

  • Matin, M. M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Frontiers in Molecular Biosciences. Link

  • ChemicalBook. (2024).[7][8][9] 2-Amino-3-nitropyridine Chemical Properties and Synthesis. ChemicalBook Database.[1] Link

  • Organic Syntheses. (1951). 2,3-Diaminopyridine via Reduction of 2-Amino-3-Nitropyridine.[1][10] Organic Syntheses, Coll. Vol. 3, p.295. Link

Methodological & Application

Application Notes and Protocols for 6-Methoxy-N-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Methoxy-N-methyl-3-nitropyridin-2-amine is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Its structure, featuring a nitro group, a methoxy group, and a secondary amine on a pyridine scaffold, presents a versatile platform for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group, combined with the electron-donating properties of the methoxy and methylamino groups, creates a unique electronic environment that can be exploited for various chemical transformations. This document provides a detailed guide for the synthesis, purification, and characterization of this compound, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₉N₃O₃[2]
Molecular Weight 183.16 g/mol [2]
CAS Number 94166-58-2[2]
IUPAC Name This compound[2]
Appearance Expected to be a solid at room temperatureInferred from similar compounds

Proposed Synthetic Pathways

Two primary synthetic routes are proposed, leveraging the known synthesis of 2-Amino-6-methoxy-3-nitropyridine from 2,6-dichloropyridine.[1]

Route A: Post-Synthesis N-Methylation

This pathway involves the synthesis of the 2-amino analog followed by a selective N-methylation.

Route_A A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration (H₂SO₄, HNO₃) C 2-Amino-6-chloro-3-nitropyridine B->C Ammonolysis (aq. NH₃) D 2-Amino-6-methoxy-3-nitropyridine C->D Methoxylation (NaOMe, MeOH) E This compound D->E N-Methylation (e.g., MeI, base)

Caption: Route A: Synthesis via N-methylation of the amino analog.

Route B: Direct N-Methylamination

This more convergent approach introduces the methylamino group directly, potentially reducing the number of synthetic steps.

Route_B A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration (H₂SO₄, HNO₃) F 6-Chloro-N-methyl-3-nitropyridin-2-amine B->F N-Methylamination (aq. MeNH₂) E This compound F->E Methoxylation (NaOMe, MeOH)

Sources

Tubulin polymerization assay using 6-Methoxy-N-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization of Tubulin Polymerization Inhibition by 6-Methoxy-N-methyl-3-nitropyridin-2-amine

Executive Summary

This application note details the validation and protocol for assessing the tubulin polymerization inhibitory activity of This compound (referred to herein as MNMPA ).[1][2] Emerging research identifies 3-nitropyridine analogues as potent microtubule-targeting agents (MTAs) that bind to the colchicine site of


-tubulin, inducing G2/M cell cycle arrest.[1][2] This guide provides a robust, fluorescence-based kinetic assay to quantify the efficacy of MNMPA, distinguishing it from microtubule stabilizers (e.g., Paclitaxel) and validating its mechanism as a destabilizer.[1][2]

Scientific Background & Mechanism

The Target: Microtubule Dynamics

Microtubules are dynamic cytoskeletal polymers composed of


- and 

-tubulin heterodimers.[1][2] They are essential for cell shape, intracellular transport, and mitotic spindle formation.[1][2] Their function relies on "dynamic instability"—the rapid switching between polymerization (growth) and depolymerization (shrinkage).[1][2]
The Compound: MNMPA

This compound belongs to a class of 3-nitropyridine derivatives.[1][2][3] Unlike taxanes (which stabilize microtubules), 3-nitropyridines typically function as destabilizers .[1][2]

  • Binding Site: Colchicine-binding domain (interfacial region between

    
    - and 
    
    
    
    -tubulin).[1][2]
  • Mechanism: Binding prevents the curved-to-straight conformational change required for tubulin dimers to incorporate into the growing microtubule lattice.[1][2] This leads to a reduction in polymer mass and eventual microtubule disassembly.[1][2]

Mechanism of Action Diagram

TubulinMechanism cluster_legend Legend TubulinDimer Free Tubulin Dimers Nucleation Nucleation (Oligomers) TubulinDimer->Nucleation 37°C + GTP Elongation Elongation (Polymerization) Nucleation->Elongation Microtubule Stable Microtubule Elongation->Microtubule MNMPA MNMPA (Inhibitor) ColchicineSite Colchicine Binding Site MNMPA->ColchicineSite Binds ColchicineSite->TubulinDimer ColchicineSite->Elongation BLOCKS key MNMPA prevents dimer incorporation leading to net depolymerization.

Figure 1: Mechanism of Action.[1][2] MNMPA binds the colchicine site, sterically hindering the inclusion of tubulin dimers into the polymer lattice.[1][2]

Experimental Design Strategy

To accurately measure the effect of MNMPA, we utilize a Fluorescence-Based Polymerization Assay .[1][2] This method is superior to traditional turbidimetry for screening small molecules due to higher sensitivity and lower protein consumption.[1][2]

  • Reporter: A fluorescent reporter (e.g., DAPI or a proprietary enhancing dye) that increases fluorescence intensity upon binding to the hydrophobic pockets of polymerized tubulin.[1][2]

  • Readout: Kinetic measurement of Relative Fluorescence Units (RFU) over time.

  • Expected Outcome:

    • Vehicle Control: Sigmoidal curve (Lag phase

      
       Exponential growth 
      
      
      
      Plateau).[1][2]
    • MNMPA: Dose-dependent reduction in Vmax (rate) and final plateau height.[1][2]

Critical Variables
VariableConditionRationale
Temperature 37°C (Strict)Tubulin polymerization is strictly temperature-dependent.[1][2] Fluctuations alter kinetics.[1][2]
GTP 1 mMEssential cofactor for tubulin self-assembly.[1][2]
Tubulin Conc. >2 mg/mL (10-20 µM)Below critical concentration (Cc), spontaneous nucleation will not occur.[1][2]
Solvent DMSO < 1%High DMSO concentrations can artificially stabilize microtubules.[1][2]

Materials & Methods

Reagents
  • Purified Tubulin Protein: >99% pure, porcine brain origin (Cytoskeleton Inc. or equivalent).[1][2]

    • Storage: -80°C. Do not refreeze. [1][2]

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.[1][2]

  • GTP Stock: 100 mM in PCR-grade water (Store at -80°C).

  • Fluorescent Reporter: 4',6-Diamidino-2-phenylindole (DAPI) or proprietary "Fluorescence Enhancer" supplied in kits.[1][2]

  • Test Compound: this compound (MNMPA).

    • Solubility: Soluble in DMSO.[1][2] Prepare 10 mM stock.

  • Controls:

    • Inhibitor Control: Colchicine (10 µM).[1][2]

    • Enhancer Control: Paclitaxel (10 µM) - Optional, to verify assay dynamic range.[1][2]

Equipment
  • Fluorescence Microplate Reader: Capable of kinetic reads at 37°C (e.g., Tecan Spark, Molecular Devices SpectraMax).[1][2]

    • Settings: Ex 360 nm / Em 450 nm (for DAPI-based assays).[1][2]

  • 96-well Plate: Black, half-area, flat-bottom (Corning Costar 3694) to minimize reagent usage and background.[1][2]

Detailed Protocol

Phase 1: Preparation (Keep Everything on Ice)
  • Pre-warm Reader: Set the plate reader to 37°C at least 30 minutes prior to the assay.

  • Compound Prep:

    • Prepare a 10x concentration series of MNMPA in GTB (containing 10% DMSO).[1][2]

    • Final assay concentrations: 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 50 µM.[1][2]

    • Final DMSO in well: 1%.[1][2]

  • Tubulin Master Mix (TMM):

    • Thaw tubulin rapidly in a 37°C water bath (approx. 1 min) until just melted, then immediately place on ice.

    • Dilute tubulin to 3.0 mg/mL in GTB supplemented with 1 mM GTP and the Fluorescent Reporter .

    • Note: Keep TMM on ice at all times to prevent premature polymerization.[1][2]

Phase 2: Assay Setup (Workflow Diagram)

AssayWorkflow Step1 1. Plate Setup (On Ice) Add 5 µL of 10x MNMPA or Control to wells Step2 2. Master Mix Addition Add 45 µL Cold Tubulin/GTP/Dye Mix (Final Vol: 50 µL) Step1->Step2 Step3 3. Transfer to Reader IMMEDIATELY transfer plate to pre-warmed reader (37°C) Step2->Step3 Critical Timing (<1 min) Step4 4. Kinetic Reading Measure Ex360/Em450 Every 60 sec for 60 mins Step3->Step4

Figure 2: Assay Workflow. Speed and temperature control in Step 3 are critical for reproducibility.

Phase 3: Execution
  • Pipette 5 µL of the 10x MNMPA dilutions into the 96-well plate (in duplicate or triplicate). Include Vehicle (DMSO) and Positive Control (Colchicine) wells.[1][2]

  • Using a multichannel pipette, add 45 µL of the cold Tubulin Master Mix to each well.

  • Shake: Briefly shake the plate (linear, 5 seconds) to mix.

  • Read: Immediately start the kinetic protocol.

    • Interval: 1 minute.

    • Duration: 60 minutes.

    • Temp: 37°C.[1][2]

Data Analysis & Interpretation

Quantitative Metrics

Extract the following parameters from the kinetic curves:

  • 
     (Polymerization Rate):  The maximum slope of the linear growth phase.[1][2]
    
  • 
     (Polymer Mass):  The average fluorescence at the plateau (e.g., t=50-60 min).[1][2]
    
Calculation

Calculate the Percent Inhibition for MNMPA relative to the Vehicle Control:


[1][2]
Expected Results Table
CompoundConcentrationCurve ShapeInterpretation
Vehicle (DMSO) N/ASigmoidal (High Plateau)Normal Polymerization
Paclitaxel 10 µMHyperbolic (No Lag, High Plateau)Stabilization / Enhanced Nucleation
Colchicine 5 µMFlat line (Baseline)Complete Inhibition
MNMPA Low (0.5 µM)Sigmoidal (Lower Slope)Partial Inhibition
MNMPA High (10 µM)Flat / Very Low SlopePotent Inhibition

Troubleshooting & Validation

  • Issue: No polymerization in Vehicle control.

    • Cause: Tubulin denatured or concentration too low (< critical concentration).[1][2]

    • Fix: Ensure tubulin is >2 mg/mL and GTP is fresh. Do not refreeze tubulin.[1][2]

  • Issue: High background fluorescence.

    • Cause: Compound autofluorescence.[1][2]

    • Fix: MNMPA is a nitropyridine (yellow/orange).[1][2] Check its absorbance/fluorescence spectra. If it overlaps with DAPI (Ex360/Em450), switch to a Turbidity Assay (OD 340nm). Note: 3-nitropyridines absorb in the UV/Blue range; a "blank" well (Compound + Buffer + No Tubulin) is required for background subtraction.[1][2]

  • Validation:

    • To confirm the binding site, perform a Colchicine Competition Assay .[1][2] If MNMPA binds the colchicine site, it will displace fluorescent colchicine analogs (e.g., colchicine-fluorescein).[1][2]

References

  • Daelemans, D., et al. (2024).[1][2] 3-nitropyridine analogues as novel microtubule-targeting agents.[1][2][3][4] PLOS ONE.[1][2] [Link][1][2]

  • Romagnoli, R., et al. (2013).[1][2] Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry.[1][2][5] [Link]

  • PubChem. Compound Summary: this compound.[1][2] National Library of Medicine.[1][2] [Link][1][2]

  • Cytoskeleton Inc. Tubulin Polymerization Assay Protocol.[Link]

Sources

Application Note: A Protocol for Evaluating the Cytotoxicity of 6-Methoxy-N-methyl-3-nitropyridin-2-amine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification of novel cytotoxic agents is a cornerstone of oncology drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to assess the in vitro cytotoxic activity of 6-Methoxy-N-methyl-3-nitropyridin-2-amine, a small molecule with a nitropyridine scaffold. We present a robust, self-validating workflow that integrates two distinct and complementary cytotoxicity assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane integrity. This dual-assay approach provides a more complete picture of the compound's effect on cancer cells, distinguishing between cytostatic and cytotoxic mechanisms. The protocols herein are detailed with an emphasis on the scientific rationale behind key steps, best practices for cell culture, and rigorous data analysis to ensure the generation of reliable and reproducible results.

Introduction: The Rationale for Cytotoxicity Screening

The search for effective cancer therapeutics is an ongoing effort, with cell-based screening assays serving as a critical first step in the drug discovery pipeline.[1] These assays allow for the rapid evaluation of a compound's ability to inhibit cancer cell growth or induce cell death. The compound of interest, this compound (CAS: 94166-58-2), is an organic compound featuring a substituted pyridine ring.[2][3][4] While its specific biological activities are not yet extensively characterized in public literature, related nitropyridine structures have been investigated for various therapeutic applications, including as potential kinase inhibitors in cancer therapy.[5]

Therefore, a systematic evaluation of its cytotoxic potential across a panel of cancer cell lines is a logical and necessary step to determine its potential as an anti-cancer agent. This application note outlines a validated methodology for this purpose.

Principles of the Selected Cytotoxicity Assays

To ensure a comprehensive assessment, we recommend a primary screen using a metabolic assay (MTT) followed by a confirmatory assay that measures membrane integrity (LDH). This strategy provides deeper insight than a single assay alone.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6][7] The core principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases within metabolically active cells.[6][8] The amount of formazan produced is directly proportional to the number of viable cells.[9] A reduction in signal following treatment with this compound would indicate either a decrease in cell proliferation (a cytostatic effect) or an increase in cell death (a cytotoxic effect).

The LDH Assay: A Direct Marker of Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a method used to quantify cell death by measuring the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product.[10] The intensity of this color is directly proportional to the number of lysed cells, providing a clear measure of cytotoxicity.[10] Using this assay can help confirm if the effects seen in the MTT assay are due to cell death rather than just an inhibition of metabolic activity.[11][12]

Comprehensive Experimental Workflow

The overall process, from initial cell culture to the final data analysis, follows a systematic and logical progression to ensure data integrity and reproducibility.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay & Measurement cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Maintenance (Authentication, Low Passage) seed_cells Seed Cells in 96-Well Plates cell_culture->seed_cells compound_prep Compound Stock & Serial Dilution (this compound) treat_cells Treat Cells with Compound (Dose-Response) compound_prep->treat_cells seed_cells->treat_cells incubate Incubate (e.g., 48-72 hours) treat_cells->incubate perform_assay Perform Cytotoxicity Assay (MTT or LDH) incubate->perform_assay read_plate Measure Absorbance (Spectrophotometer) perform_assay->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Generate Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Figure 1. High-level experimental workflow for cytotoxicity assessment.

Detailed Methodologies and Protocols

PART A: Cell Line Selection and Culture

The choice of cell lines is critical and should be guided by the research objectives.[13] For a broad initial screening, we recommend a panel representing different cancer types.

Recommended Cell Lines:

  • MCF-7: Human breast adenocarcinoma (luminal A).

  • A549: Human lung carcinoma.

  • HCT116: Human colorectal carcinoma.

  • PC-3: Human prostate adenocarcinoma (androgen-independent).

Critical Cell Culture Practices:

  • Authentication: Always source cell lines from a reputable cell bank (e.g., ATCC). Cell line identity should be periodically confirmed using methods like Short Tandem Repeat (STR) profiling.[14]

  • Mycoplasma Testing: Regularly screen cultures for mycoplasma contamination, as it can significantly alter cellular responses.[14]

  • Passage Number: Use low-passage cells (e.g., <20 passages from the source) to avoid genetic drift and maintain consistency.[13]

  • Aseptic Technique: Maintain strict aseptic technique to prevent microbial contamination. Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

PART B: Compound Preparation
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to prevent freeze-thaw cycles.

  • Serial Dilutions: On the day of the experiment, perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations for the dose-response curve. It is crucial to ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

PART C: The MTT Cytotoxicity Assay Protocol

This protocol is adapted from standard methodologies.[6][9][15]

  • Cell Seeding: Harvest exponentially growing cells using trypsin and perform a cell count (e.g., using a hemocytometer or automated cell counter). Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well flat-bottom plate.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment: Remove the media and add 100 µL of fresh media containing the various concentrations of this compound.

    • Test Wells: A range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Vehicle Control Wells: Media with the same final concentration of DMSO as the test wells.

    • Untreated Control Wells: Media only.

    • Blank Wells: Media only, with no cells, for background subtraction.

  • Treatment Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[16]

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[15]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals.[15] Mix gently on an orbital shaker for 15 minutes.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

PART D: The LDH Cytotoxicity Assay Protocol (Confirmatory)

This protocol is based on the principles of commercially available kits.

  • Setup: Seed and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-4).

  • Controls for LDH Assay:

    • Spontaneous Release: Untreated cells (measures background LDH release).

    • Maximum Release: Untreated cells treated with a lysis buffer (provided in most kits) 30 minutes before the end of incubation. This represents 100% cytotoxicity.

    • Vehicle Control: Cells treated with the DMSO vehicle.

  • Supernatant Collection: After the treatment incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any floating cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]

  • Stop Reaction: Add the stop solution (if required by the kit).

  • Absorbance Measurement: Read the absorbance at 490 nm. Use a reference wavelength of 680 nm.[10]

Data Analysis and Interpretation

G cluster_data_flow Data Analysis Pipeline raw_data Raw Absorbance Values (OD570) normalize Background Subtraction (OD_Sample - OD_Blank) raw_data->normalize calc_percent Calculate % Viability [(Norm_Sample / Norm_Control) * 100] normalize->calc_percent plot Plot Dose-Response Curve (% Viability vs. Log[Concentration]) calc_percent->plot regression Non-linear Regression (Sigmoidal, 4PL Fit) plot->regression ic50 Determine IC50 Value regression->ic50

Figure 2. Data analysis workflow for IC50 determination.

Calculation Steps:

  • Calculate Average Absorbance: Average the absorbance readings for each set of replicates.

  • Background Subtraction: Subtract the average absorbance of the blank wells from all other average values.

  • Percentage Viability (MTT):

    • % Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] * 100

  • Percentage Cytotoxicity (LDH):

    • % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] * 100

  • Dose-Response Curve: Plot the Percentage Viability (or 100 - % Cytotoxicity) on the Y-axis against the logarithm of the compound concentration on the X-axis.

  • IC50 Determination: Use a statistical software package (e.g., GraphPad Prism, R) to fit the data to a non-linear sigmoidal dose-response curve (variable slope, four-parameter logistic fit). The software will calculate the IC50 value from this curve.[19][20]

Data Presentation

Results should be summarized in a clear and concise table to allow for easy comparison of the compound's potency across different cell lines.

Table 1: Hypothetical IC50 Values for this compound

Cell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD
MCF-7Breast4825.4 ± 3.1
A549Lung4815.8 ± 2.5
HCT116Colorectal4832.1 ± 4.0
PC-3Prostate4818.9 ± 2.8

Data are presented as mean ± standard deviation from three independent experiments.

References

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). European Commission. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]

  • This compound. PubChem. [Link]

  • 2-Amino-6-methoxy-3-nitropyridine. PubChem. [Link]

  • What cell line should I choose for citotoxicity assays? ResearchGate. [Link]

  • A review for cell-based screening methods in drug discovery. PMC. [Link]

  • How can I calculate IC50 for a cytotoxic substance? ResearchGate. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. [Link]

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. PMC. [Link]

  • Cell Culture Drug Testing: A Comprehensive Overview. ResearchGate. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • Cytotoxicity Assay Protocol v1. ResearchGate. [Link]

  • 5 tips for choosing the right cell line for your experiment. Horizon Discovery. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]

Sources

In vitro anticancer screening of 6-Methoxy-N-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Anticancer Screening of 6-Methoxy-N-methyl-3-nitropyridin-2-amine

Executive Summary & Scientific Rationale

Subject: this compound (CAS: 94166-58-2) Molecular Formula: C7H9N3O3 | MW: 183.16 Da[1][2][3]

This Application Note provides a standardized protocol for the evaluation of This compound , a functionalized nitropyridine derivative. While often utilized as a high-value intermediate in the synthesis of fused heterocycles (e.g., imidazo[4,5-b]pyridines) and kinase inhibitors (e.g., MPS1, FGFR4 inhibitors), this scaffold exhibits intrinsic pharmacophoric properties warranting direct anticancer assessment.

Mechanism of Interest: Nitropyridines containing amine and methoxy substituents function as bioisosteres for purine rings, making them potential competitors for ATP-binding sites in kinases. Furthermore, the nitro group can undergo intracellular reduction, potentially leading to the generation of reactive oxygen species (ROS) or covalent modification of cellular targets. This screening workflow is designed to quantify cytotoxicity (IC50) and elucidate the mode of action (cell cycle arrest vs. apoptosis).

Compound Management & Preparation

Critical Quality Attribute (CQA): The nitro group at position 3 and the methoxy group at position 6 render the molecule sensitive to UV light and hydrolysis under acidic conditions.

Solubilization Protocol
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Target Stock Concentration: 20 mM.

  • Procedure:

    • Weigh 3.66 mg of compound into a sterile, amber glass vial.

    • Add 1.0 mL of DMSO. Vortex for 30 seconds until fully dissolved.

    • Visual Check: Solution should be clear, yellow-to-orange. If precipitate remains, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into 50 µL volumes. Store at -20°C (stable for 3 months). Avoid freeze-thaw cycles >3 times.

Working Solutions
  • Prepare serial dilutions in serum-free culture media immediately prior to use.

  • Final DMSO Limit: Ensure the final DMSO concentration in the cell culture well is <0.5% (v/v) to prevent solvent toxicity masking the compound's effect.

Primary Screening: Cell Viability Assay (MTT/CCK-8)

Objective: Determine the half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines (e.g., A549, MCF-7, HeLa).

Experimental Design
ParameterSpecification
Assay Type Colorimetric (MTT) or Fluorometric (Resazurin)
Cell Density 3,000 - 5,000 cells/well (Optimization required per line)
Duration 72 hours drug exposure
Dose Range 0.1 µM to 100 µM (8-point log dilution)
Replicates Quadruplicate (n=4)
Positive Control Doxorubicin (1 µM) or Staurosporine (1 µM)
Negative Control 0.5% DMSO in Media
Step-by-Step Protocol
  • Seeding: Plate cells in 96-well clear-bottom plates (100 µL/well). Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment: Remove old media. Add 100 µL of fresh media containing the compound at 2X concentration (to account for residual volume) or replace fully with 1X drug media.

    • Note: Include "Blank" wells (Media + Drug, no cells) to correct for intrinsic compound absorbance.

  • Incubation: Incubate for 72 hours.

  • Development (MTT):

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours until purple formazan crystals form.

    • Aspirate media carefully. Solubilize crystals with 150 µL DMSO.

    • Shake plate for 10 minutes.

  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Secondary Screening: Mechanism of Action

If IC50 < 10 µM, proceed to mechanistic validation.

Cell Cycle Analysis (Flow Cytometry)

Rationale: Nitropyridine derivatives often act as kinase inhibitors, leading to specific cell cycle arrest (e.g., G2/M arrest for MPS1 inhibitors).

  • Staining: Propidium Iodide (PI) + RNase A.

  • Protocol:

    • Treat cells (6-well plate) with IC50 concentration for 24 hours.

    • Harvest cells (trypsinize) and wash with cold PBS.

    • Fixation: Add dropwise to 70% ice-cold ethanol while vortexing. Store at -20°C overnight.

    • Staining: Wash ethanol away. Resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate 30 min at 37°C.

    • Acquisition: Analyze >10,000 events on a flow cytometer (PE channel).

Apoptosis Assay (Annexin V/PI)

Rationale: Distinguish between cytotoxic (apoptosis) and cytostatic effects, or necrosis (membrane rupture).

  • Protocol:

    • Treat cells for 24 and 48 hours.

    • Harvest cells (keep supernatant to capture floating dead cells).

    • Stain with Annexin V-FITC and PI in binding buffer for 15 min in the dark.

    • Analysis:

      • Q1 (Annexin-/PI+): Necrotic

      • Q2 (Annexin+/PI+): Late Apoptotic

      • Q3 (Annexin-/PI-): Live

      • Q4 (Annexin+/PI-): Early Apoptotic

Data Analysis & Visualization

Screening Workflow Diagram

ScreeningWorkflow Compound 6-Methoxy-N-methyl- 3-nitropyridin-2-amine Stock 20 mM Stock (DMSO) Compound->Stock Solubilization Primary Primary Screen (MTT Assay, 72h) Stock->Primary Dilution (<0.5% DMSO) Decision IC50 < 10 µM? Primary->Decision Calculate IC50 Hit Hit Validation (Dose Response) Decision->Hit Yes Discard Discard / Optimize Scaffold Decision->Discard No Mechanism Secondary Assays Hit->Mechanism Characterize Cycle Cell Cycle (PI Staining) Mechanism->Cycle Apoptosis Apoptosis (Annexin V) Mechanism->Apoptosis

Caption: Standardized decision tree for evaluating the anticancer potential of nitropyridine derivatives.

Potential Mechanism of Action (Hypothetical)

Based on structural homology to known kinase inhibitors (e.g., MPS1 inhibitors like N-(6-chloro-3-nitropyridin-2-yl)...), the following pathway is the primary hypothesis for investigation.

Mechanism Drug Nitropyridine Derivative Target Kinase Target (e.g., MPS1/TTK) Drug->Target Competitive Binding Effect1 Phosphorylation Inhibition Target->Effect1 Blocks ATP Checkpoint Spindle Assembly Checkpoint (SAC) Effect1->Checkpoint Disrupts Arrest G2/M Arrest Checkpoint->Arrest Death Apoptosis (Caspase 3/7) Arrest->Death Mitotic Catastrophe

Caption: Hypothetical mechanism where the nitropyridine core acts as an ATP-competitive kinase inhibitor.

References

  • National Cancer Institute (NCI). (2023). NCI-60 Human Tumor Cell Lines Screen Protocols. NCI Developmental Therapeutics Program. Retrieved from [Link]

  • Laufer, S., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A Covalent MPS1 Inhibitor. MDPI Molbank. Retrieved from [Link][4]

    • Context: Establishes the 3-nitropyridine scaffold as a viable kinase inhibitor motif.
  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: this compound (CAS 94166-58-2).[1][2][3][5] National Library of Medicine. Retrieved from [Link]

Sources

Application Note: Radiolabeling of 6-Methoxy-N-methyl-3-nitropyridin-2-amine Derivatives for PET Imaging

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the radiochemical protocol for synthesizing [¹¹C]6-Methoxy-N-methyl-3-nitropyridin-2-amine and its functionalized derivatives. This scaffold is a critical pharmacophore in the development of KRAS G12C inhibitors (e.g., Adagrasib analogs) and radiotracers for neuroinflammation.

The protocol focuses on Carbon-11 labeling via N-methylation , the most direct and high-yield strategy for this specific chemical architecture.

Executive Summary & Mechanistic Rationale

The This compound core is a privileged scaffold in medicinal chemistry, particularly for covalent inhibitors targeting the KRAS G12C mutation and specific CNS receptors. Radiolabeling this scaffold allows for the in vivo assessment of drug pharmacokinetics (PK) and target occupancy (RO) using Positron Emission Tomography (PET).

Mechanistic Strategy

The optimal radiolabeling strategy leverages the N-methyl moiety at the 2-position. Using the desmethyl precursor (primary amine), we employ [¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf) for a rapid nucleophilic substitution.

  • Why C-11? The substitution of a natural Carbon-12 with Carbon-11 yields an isotopologue, ensuring the radiotracer is chemically identical to the parent drug, preserving affinity and lipophilicity.

  • Why N-methylation? The secondary amine (N-methyl) is chemically stable and synthetically accessible from the primary amine precursor via one-step alkylation.

Chemical Reaction Scheme

The synthesis relies on the deprotonation of the precursor 6-Methoxy-3-nitropyridin-2-amine followed by trapping with the electrophilic methylating agent.

ReactionScheme Precursor Precursor (6-Methoxy-3-nitropyridin-2-amine) Intermediate Transition State (Deprotonated Amine) Precursor->Intermediate Deprotonation Reagents [11C]CH3-I / [11C]CH3-OTf Base (NaH or KOH) Solvent (DMF/DMSO) Reagents->Intermediate Product Product [11C]6-Methoxy-N-methyl- 3-nitropyridin-2-amine Intermediate->Product SN2 Alkylation (80°C, 5 min)

Caption: Reaction pathway for the [¹¹C]N-methylation of the aminopyridine scaffold.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Precursor 6-Methoxy-3-nitropyridin-2-amine (>98%)Substrate for labeling
Radionuclide [¹¹C]CO₂ (Cyclotron produced)Source of C-11
Methylating Agent [¹¹C]CH₃I or [¹¹C]CH₃OTfElectrophile
Base Sodium Hydride (NaH) or Tetrabutylammonium Hydroxide (TBAOH)Deprotonating agent
Solvent Anhydrous DMF or DMSOReaction medium
SPE Cartridge C18 Sep-Pak (Light)Purification/Formulation
Automated Radiosynthesis Workflow

This protocol is designed for standard synthesis modules (e.g., GE TRACERlab FX C Pro, Synthra MeI).

Step 1: Production of [¹¹C]Methyl Iodide
  • Trap [¹¹C]CO₂ produced via the ¹⁴N(p,α)¹¹C reaction.

  • Reduce to [¹¹C]CH₄ using Ni/H₂ catalyst at 350°C.

  • React with I₂ vapor at 720°C to form [¹¹C]CH₃I.

  • (Optional) Pass through AgOTf column at 190°C to convert to [¹¹C]CH₃OTf (higher reactivity).

Step 2: Labeling Reaction
  • Precursor Preparation: Dissolve 1.0–2.0 mg of 6-Methoxy-3-nitropyridin-2-amine in 300 µL of anhydrous DMF.

  • Activation: Add 2.0–3.0 mg of NaH (60% dispersion in oil) to the reaction vessel. Note: Alternatively, use 2 µL of 1M TBAOH/MeOH if water tolerance is higher.

  • Trapping: Transfer [¹¹C]CH₃I/[¹¹C]CH₃OTf into the reaction vessel at room temperature (or -20°C if using solvent trapping).

  • Heating: Seal vessel and heat to 80°C for 3–5 minutes .

  • Quenching: Add 1.5 mL of HPLC mobile phase (e.g., 30% Acetonitrile in water) to stop the reaction.

Step 3: Purification & Formulation
  • Injection: Transfer the crude mixture to the semi-preparative HPLC loop.

  • HPLC Conditions:

    • Column: Phenomenex Luna C18(2), 250 x 10 mm, 5 µm.

    • Mobile Phase: 40% Acetonitrile / 60% 0.1M Ammonium Formate (Isocratic).

    • Flow Rate: 4–6 mL/min.

    • Detection: UV (254 nm) and Gamma.

  • Collection: Collect the radioactive peak corresponding to the retention time of the reference standard (approx. 8–10 min).

  • Formulation: Dilute fraction with 50 mL water, pass through a C18 Sep-Pak, wash with 10 mL water, and elute with 1 mL Ethanol followed by 9 mL Saline.

Quality Control (QC)
TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Molar Activity (Am) UV/Gamma integration> 37 GBq/µmol (>1000 mCi/µmol)
Chemical Purity Analytical HPLCNo impurity > 0.1 µg
Residual Solvents GCDMF < 880 ppm, EtOH < 5000 ppm
pH pH Strip4.5 – 8.5

Critical Process Parameters & Troubleshooting

Precursor Solubility & Basicity

The 3-nitro group withdraws electrons, making the 2-amine less nucleophilic but more acidic (pKa ~9-10).

  • Issue: Low radiochemical yield (<10%).

  • Solution: Ensure the precursor is fully deprotonated. NaH is superior to weaker bases (like K₂CO₃) for this specific scaffold due to the electron-deficient pyridine ring.

Regioselectivity

The precursor contains a pyridine nitrogen and an exocyclic amine.

  • Risk: N-methylation at the pyridine nitrogen (forming a pyridinium salt).

  • Control: The exocyclic amine is generally more nucleophilic after deprotonation. Steric hindrance from the 3-nitro group directs methylation to the exocyclic nitrogen, but high temperatures (>100°C) may promote ring methylation. Keep reaction temperature ≤80°C.

WorkflowLogic Start Start Synthesis CheckBase Is Base Strong Enough? (NaH vs K2CO3) Start->CheckBase StrongBase Use NaH (Preferred) CheckBase->StrongBase Yes WeakBase Use K2CO3/KOH (Risk of low yield) CheckBase->WeakBase No Reaction React with [11C]CH3I 80°C, 5 min StrongBase->Reaction WeakBase->Reaction HPLC HPLC Purification (Sep. N-Me from Ring-Me) Reaction->HPLC

Caption: Decision logic for base selection to maximize regioselectivity.

References

  • Fell, J. B., et al. (2020). "Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor." Journal of Medicinal Chemistry, 63(13), 6679–6693. Link

  • Gómez-Vallejo, V., et al. (2010). "Fully automated synthesis of [11C]CH3OTf and its application to the labeling of N-methyl amines." Applied Radiation and Isotopes, 68(12), 2374-2379. Link

  • Wang, L., et al. (2022). "Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein." Molecules, 27(19), 6712. Link

  • Patent WO2022232320A1. "Small molecule inhibitors of KRAS G12C mutant." (Describes the synthesis of the this compound intermediate). Link

PET imaging protocol for neurodegenerative diseases using its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced PET Imaging Protocols for Neurodegenerative Biomarkers


F-Labeled Derivatives (Glucose, Amyloid, Tau)

Introduction & Scope

Positron Emission Tomography (PET) in neurodegeneration relies on the use of radiolabeled derivatives —molecules structurally modified to include a positron-emitting isotope while retaining high affinity for specific biological targets. This guide covers the three primary classes of derivatives used in Alzheimer’s Disease (AD), Parkinson’s Disease (PD), and Frontotemporal Lobar Degeneration (FTLD):

  • Glucose Derivatives:

    
    F-Fluorodeoxyglucose (FDG) – A glucose analog where the hydroxyl group at the C-2 position is replaced by 
    
    
    
    F, trapping the molecule intracellularly to map synaptic metabolism.
  • Amyloid-

    
     Derivatives:  Thioflavin-T derivatives (e.g., 
    
    
    
    F-Florbetapir,
    
    
    F-Flutemetamol) – Lipophilic compounds designed to cross the blood-brain barrier (BBB) and bind to fibrillar amyloid plaques.
  • Tau Derivatives:

    
    F-Flortaucipir (and second-generation ligands like 
    
    
    
    F-PI-2620) – Designed to bind to the paired helical filaments of hyperphosphorylated tau.

This protocol standardizes the acquisition, reconstruction, and quantification workflows to ensure data integrity suitable for multicenter clinical trials and longitudinal research.

Tracer Selection & Mechanistic Characteristics

The choice of derivative dictates the experimental window and reference region.

Derivative ClassTracer (Commercial Name)Target MechanismUptake TimeReference Region (Quantification)
Metabolic

F-FDG
Glucose Metabolism (Hexokinase trapping)30–45 minWhole Brain, Pons, or Cerebellum (Verms)
Amyloid

F-Florbetapir (Amyvid)
Fibrillar A

plaques
50 minCerebellum Gray Matter
Amyloid

F-Flutemetamol (Vizamyl)
Fibrillar A

plaques
90 minPons or Cerebellum
Tau

F-Flortaucipir (Tauvid)
Paired Helical Filaments (PHF-Tau)80–100 minCerebellum Gray Matter

Experimental Workflow (Visualized)

The following diagram outlines the critical decision nodes for handling different derivative classes. Note the divergence in patient preparation (fasting) and uptake times.

PET_Workflow Start Subject Recruitment Decision_Tracer Select Tracer Start->Decision_Tracer Prep_FDG Prep: Fasting >4h Glucose <120 mg/dL Decision_Tracer->Prep_FDG 18F-FDG Prep_Protein Prep: No Fasting Light Meal OK Decision_Tracer->Prep_Protein Amyloid/Tau Injection IV Injection (370 MBq typical) Prep_FDG->Injection Prep_Protein->Injection Uptake_FDG Uptake: 30-45 min (Quiet, Dim Room) Injection->Uptake_FDG Metabolic Uptake_Amyloid Uptake: 50-90 min (Tracer Dependent) Injection->Uptake_Amyloid Proteinopathy Scan Acquisition (10-20 min Static) Uptake_FDG->Scan Uptake_Amyloid->Scan Recon Reconstruction (OSEM + TOF) Scan->Recon QC QC: Motion Check & Registration Recon->QC

Figure 1: Generalized PET acquisition workflow distinguishing between metabolic (FDG) and proteinopathy (Amyloid/Tau) protocols.

Detailed Technical Protocols

Patient Preparation & Administration
  • Safety Check: Verify pregnancy status. Ensure patient can tolerate supine positioning for 20+ minutes.

  • Hydration: Subjects should be well-hydrated (approx. 500 mL water) before injection to facilitate urinary clearance of unbound tracer and reduce bladder radiation dose.

  • FDG Specifics:

    • Fast for minimum 4-6 hours.

    • Check blood glucose; if

      
       mg/dL, reschedule (hyperglycemia competes with FDG for transport).
      
    • Sensory Deprivation: During the 30-minute FDG uptake, the patient must remain in a quiet, dimly lit room with eyes open (but not reading) to prevent "activation" uptake in the visual or auditory cortex which confounds analysis.

  • Injection: Administer bolus IV injection (typically

    
     MBq / 
    
    
    
    mCi for
    
    
    F-labeled tracers, adjusted for weight if per protocol). Flush with saline.
Image Acquisition Parameters
  • Positioning: Head fixation using a thermoplastic mask or tape is mandatory to minimize motion artifacts. Align the canthomeatal line perpendicular to the floor.

  • CT Scout: Low-dose CT for attenuation correction (AC).

  • Emission Scan:

    • Static (Clinical/Standard): Single frame, 15–20 minutes duration.

    • Dynamic (Research): 0–60 min (FDG) or 0–90 min (Amyloid/Tau) list-mode acquisition. This allows for kinetic modeling (calculating

      
       or 
      
      
      
      ) but is prone to motion artifacts.
Reconstruction Standards

To ensure "Trustworthiness" and comparability between sites (e.g., ADNI standards):

  • Algorithm: OSEM (Ordered Subset Expectation Maximization). Typical: 4 iterations, 16 subsets.

  • Corrections: Attenuation (CT-based), Scatter, Randoms, and Decay correction must be applied.

  • Post-Filtering: Gaussian filter (FWHM 3–5 mm) to reduce noise, though this reduces resolution.

  • Matrix:

    
     or higher (pixel size 
    
    
    
    mm).

Data Analysis & Quantification

Quantification transforms qualitative images into rigorous biomarkers.

Semi-Quantitative: SUVr

The Standardized Uptake Value ratio (SUVr) is the industry standard for clinical trials.



  • Self-Validation Step: Always check the reference region signal stability. If the cerebellum shows atrophy (rare in early AD but possible), the SUVr will be artificially inflated.

The Centiloid Scale (Amyloid Harmonization)

Because different amyloid tracers (PiB, Florbetapir, Flutemetamol) have different binding affinities, raw SUVr values are not comparable. The Centiloid (CL) scale harmonizes these:

  • 0 CL: High-certainty amyloid-negative (Young Controls).

  • 100 CL: Typical Alzheimer’s patient (based on

    
    C-PiB data).
    

Equation:



Note: The constants are specific to the tracer and analysis pipeline used.
Kinetic Modeling (Research Gold Standard)

For dynamic scans, we use compartmental modeling to derive the Distribution Volume Ratio (DVR).

Kinetic_Model Plasma Plasma (Cp) Free Free (C_free) Plasma->Free K1 (Influx) Free->Plasma k2 (Efflux) Bound Bound (C_bound) Free->Bound k3 (Binding) Bound->Free k4 (Dissoc) Ref Reference Region Ref->Free SRTM Assumption

Figure 2: Simplified Reference Tissue Model (SRTM). In neurodegeneration, we often avoid arterial sampling (Plasma) by using a reference region (Ref) devoid of the target protein.

Quality Control & Troubleshooting

A self-validating protocol requires checkpoints to detect failure modes.

Failure ModeSymptomRoot CauseCorrective Action
Motion Artifact Blurring at cortex edges; "Double rim" effect.Patient movement >3mm.Apply frame-by-frame motion correction (realign frames) before summing.
Off-Target Binding High signal in basal ganglia (Tau) or white matter (Amyloid).Non-specific binding properties of the derivative.Use correct reference region (e.g., Cerebellum Crust) to normalize.
Marrow Uptake High signal in skull/scalp.Free

F (defluorination of unstable tracer).
Check radiochemistry QC. If <95% purity, reject batch.
Hyperglycemia (FDG) Low cortical contrast; high soft tissue uptake.Blood glucose >150 mg/dL.Do not scan. Reschedule patient. Insulin administration immediately prior is not recommended (drives FDG into muscle).

References

  • Guedj, E., et al. (2024).[1] SNMMI Procedure Standard/EANM Practice Guideline for Brain [18F]FDG PET Imaging, Version 2.0.[2] Journal of Nuclear Medicine.[3] Link

  • Minoshima, S., et al. (2016). SNMMI Procedure Standard/EANM Practice Guideline for Amyloid PET Imaging of the Brain 1.0. Journal of Nuclear Medicine.[3] Link

  • Klunk, W. E., et al. (2015).[4] The Centiloid Project: Standardizing Quantitative Amyloid Plaque Estimation by PET.[4][5][6] Alzheimer's & Dementia.[2][3][7][8][9][10] Link

  • Cho, H., et al. (2016). Tau PET in Alzheimer disease and mild cognitive impairment.[2][3][7][10] Neurology.[2][10][11] Link

  • Alzheimer's Association. (2025).[3][9] Appropriate Use Criteria for Amyloid and Tau PET.[2][3][4][7]Link

Sources

Application Note: Measuring the Effects of 6-Methoxy-N-methyl-3-nitropyridin-2-amine on Microtubule Dynamics

[1][2][3]

Executive Summary & Mechanism of Action

This application note details the methodological framework for evaluating the microtubule-targeting activity of 6-Methoxy-N-methyl-3-nitropyridin-2-amine (MNMPA) . Belonging to the class of 3-nitropyridines, this compound functions as a microtubule destabilizing agent (MTA).[1][2] Unlike taxanes which stabilize microtubules, 3-nitropyridines typically bind to the colchicine site at the interface of


312

Mechanism: MNMPA binding prevents the "curved-to-straight" conformational change required for tubulin incorporation into the growing microtubule lattice.[3][1][2] This results in:

  • Inhibition of Polymerization: Reduction in the net assembly of tubulin dimers.[1][2]

  • Increased Catastrophe: Higher frequency of rapid depolymerization events at the microtubule plus-end.[1][2]

  • G2/M Arrest: Failure to form a functional mitotic spindle, leading to mitotic checkpoint activation.[1][2]

Mechanistic Pathway Diagram[1][2][4]

MNMPA_MechanismMNMPAMNMPA(this compound)BindingColchicine Site Binding(Steric Hindrance)MNMPA->BindingTubulinFree Tubulin Dimers(Alpha/Beta Heterodimer)Tubulin->BindingConformational_LockInhibition ofCurved-to-Straight TransitionBinding->Conformational_LockLattice_FailureMicrotubule LatticeDestabilizationConformational_Lock->Lattice_FailurePhenotypeG2/M Arrest &ApoptosisLattice_Failure->Phenotype Mitotic Checkpoint Activation

Figure 1: Mechanism of Action.[3][1][2] MNMPA binds the colchicine pocket, preventing the conformational straightening necessary for microtubule elongation.[3][1][2]

Experimental Design Strategy

To rigorously validate the effects of MNMPA, a multi-tiered approach is required, moving from cell-free systems to live-cell dynamics.[3][1][2]

Experiment LevelAssay TypeKey MetricPurpose
Level 1: Biochemical In Vitro Tubulin Polymerization

, Lag Time, Steady State Mass
Confirm direct interaction with tubulin.
Level 2: Cellular Immunofluorescence (Fixed)Spindle Morphology, MT DensityAssess phenotypic impact on mitosis and cytoskeleton.[1][2]
Level 3: Kinetic Live-Cell EB1 TrackingGrowth Rate (

m/min), Catastrophe Freq.
Quantify dynamic instability parameters in real-time.[3][1][2]

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetry)

This assay measures the scattering of light by microtubules as they polymerize.[1][2] It is the gold standard for distinguishing between direct tubulin binders and upstream signaling modulators.[1][2]

Materials
  • Purified Tubulin: >99% pure porcine brain tubulin (cytoskeleton-free).[3][1][2]

  • GTP Stock: 100 mM (Aliquot and freeze, do not freeze-thaw >2 times).

  • PEM Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA.[1][2]

  • MNMPA Stock: 10 mM in DMSO.[3][1][2]

  • Control: Colchicine (Positive Control), DMSO (Vehicle).[1][2]

Step-by-Step Methodology
  • Preparation: Pre-warm a 96-well half-area plate to 37°C in a spectrophotometer.

  • Master Mix: Prepare tubulin (3 mg/mL final) in PEM buffer supplemented with 1 mM GTP and 5% glycerol (glycerol lowers the critical concentration for nucleation).

  • Compound Addition:

    • Add 5

      
      L of 10x MNMPA working solutions to wells (Final conc: 1, 5, 10, 50 
      
      
      M).
    • Add 5

      
      L of DMSO (Vehicle) and Colchicine (5 
      
      
      M) to control wells.[1][2]
  • Initiation: Dispense 45

    
    L of the Tubulin/GTP Master Mix into the wells containing compounds. Work quickly on ice. 
    
  • Measurement: Immediately transfer to the pre-warmed reader (37°C).

  • Kinetics: Read Absorbance at 340 nm (OD340) every 30 seconds for 60 minutes.

Data Analysis

Normalize data to the Vehicle Control.[1][2]

  • Vmax: Slope of the linear growth phase.[1][2] MNMPA should reduce Vmax dose-dependently.[1][2]

  • Steady State: Final OD340 plateau.[3][1][2] MNMPA should lower the plateau.[1][2]

Protocol 2: High-Content Immunofluorescence (Fixed Cells)[1][2][3]

To visualize the disruption of the microtubule network and mitotic spindles.[1][2]

Materials
  • Cell Line: HeLa or U2OS (adherent epithelial cells).[3][1][2]

  • Primary Antibody: Mouse anti-

    
    -tubulin (DM1A).[3][1][2]
    
  • Secondary Antibody: Goat anti-Mouse Alexa Fluor 488.[3][1][2]

  • Counterstain: DAPI (Nuclei).[3][1][2]

  • Fixative: Methanol (ice-cold) or 4% Paraformaldehyde (PFA).[3][1][2] Note: Methanol is preferred for preserving microtubule structure; PFA preserves cell morphology but requires permeabilization.[3][1][2]

Step-by-Step Methodology
  • Seeding: Seed cells at 5,000 cells/well in a 96-well imaging plate (black wall, clear bottom). Incubate 24h.

  • Treatment: Treat with MNMPA (0.1 - 10

    
    M) for 18 hours. Include Nocodazole (100 nM) as a positive control.[3][1][2]
    
  • Fixation (Methanol Protocol):

    • Aspirate media.[3][1][2]

    • Add 100% Methanol (-20°C) for 10 minutes.

    • Wash 3x with PBS.[3][1][2]

  • Blocking: Incubate in PBS + 1% BSA + 0.1% Triton X-100 for 30 mins.

  • Staining:

    • Primary Ab (1:1000) in blocking buffer for 1h at RT.

    • Wash 3x PBS.[3][1][2]

    • Secondary Ab (1:500) + DAPI (1

      
      g/mL) for 45 mins in dark.
      
    • Wash 3x PBS.[3][1][2]

  • Imaging: Acquire images at 20x or 40x.

Expected Phenotypes[1][2][5][6]
  • Interphase: Loss of defined filaments; diffuse cytoplasmic staining.[3][1][2]

  • Mitosis: "Ball-of-yarn" chromosomes, monopolar spindles, or multipolar spindles (if centrosome fragmentation occurs).[3][1][2]

Protocol 3: Live-Cell EB1-GFP Tracking[1][2][3]

This is the most sensitive assay for measuring dynamic instability.[1][2] EB1 (End-Binding protein 1) binds only to the growing plus-ends of microtubules (comets).[3][1][2]

Workflow Diagram

EB1_WorkflowTransfectionTransfect Cells(EB1-GFP Plasmid)TreatmentTreat with MNMPA(IC50 Concentration)Transfection->Treatment 24h post-transfectionImagingTime-Lapse Microscopy(1 frame/2 sec for 2 min)Treatment->Imaging 1-4h incubationTrackingComet Tracking Analysis(U-Track / ImageJ)Imaging->TrackingMetricsCalculate:Growth Rate, Catastrophe FreqTracking->Metrics

Figure 2: Live-cell imaging workflow for quantifying microtubule dynamics using EB1-GFP comets.

Step-by-Step Methodology
  • Transfection: Transfect HeLa cells with an EB1-GFP expression vector 24h prior to the experiment.[3][1][2]

  • Chamber Setup: Transfer cells to a heated (37°C), CO2-controlled stage incubator.

  • Treatment: Add MNMPA (e.g., 100 nM) directly to the imaging dish.[1][2]

  • Acquisition:

    • Use a Confocal or TIRF microscope (TIRF provides better signal-to-noise for cortical MTs).[3][1][2]

    • Frame rate: 1 frame every 1-2 seconds.

    • Duration: 2-5 minutes per cell.[3][1][2]

  • Analysis (using ImageJ/Fiji with TrackMate or PlusTipTracker):

    • Identify "comets" (growing tips).[3][1][2]

    • Track displacement over time.[3][1][2]

Key Metrics to Report
ParameterDefinitionEffect of MNMPA
Growth Rate (

)
Velocity of polymerization (

m/min).[3][1][2]
Decrease (Slower assembly).[3][1][2]
Catastrophe Freq (

)
Transition from growth to shrinkage (

).[3][1][2]
Increase (More frequent collapse).[3][1][2]
Comet Density Number of growing tips per area.Decrease (Fewer growing MTs).

Troubleshooting & Controls

  • Solubility: MNMPA is a nitro-pyridine; ensure solubility in DMSO.[3][1][2] If precipitation occurs in aqueous buffer (Protocol 1), reduce stock concentration or add surfactant (0.01% Tween-20).[1][2]

  • Phototoxicity: In Protocol 3, high laser power can induce catastrophe.[1][2] Always use the lowest laser power possible and include a vehicle control imaged under identical conditions.[1][2]

  • Specificity: To verify the G2/M arrest is MT-dependent and not due to DNA damage (nitro groups can sometimes be genotoxic), perform a Comet Assay or check for

    
    -H2AX foci.[3][1][2] However, the immediate loss of MT polymer (Protocol 1) confirms the direct mechanism.[1][2]
    

References

  • Ghahremanpour, M. M., et al. (2024).[1][2] "3-nitropyridine analogues as novel microtubule-targeting agents."[3][1][2][4][5] ResearchGate / KU Leuven.[3][1][2] (Identifies the 3-nitropyridine scaffold as a colchicine-site binder).

  • PubChem. (2025).[3][1][2] "this compound Compound Summary." National Library of Medicine.[1][2]

  • Wang, Y., et al. (2015).[1][2] "Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors." Bioorganic & Medicinal Chemistry. (Discusses structure-activity relationships of related pyridine-2-amine MT inhibitors).

  • Brouhard, G. J., & Rice, L. M. (2018).[1][2] "Microtubule dynamics: an interplay of biochemistry and mechanics."[3][1][2] Nature Reviews Molecular Cell Biology, 19(7), 451-463.[1][2] (Authoritative review on MT dynamics mechanisms).

Technical Application Note: Synthesis and Purification of 6-Methoxy-N-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the synthesis and purification of 6-Methoxy-N-methyl-3-nitropyridin-2-amine , a critical intermediate often utilized in the development of kinase inhibitors and heterocyclic pharmaceuticals.

The synthetic strategy prioritizes regiochemical fidelity . The pyridine ring contains three functionalization sites. The challenge lies in distinguishing the C2 and C6 positions, which are electronically similar in the starting material (2,6-dichloropyridine) but distinct in the final product.

Selected Route: We utilize a Nucleophilic Aromatic Substitution (


) Cascade  starting from 2,6-dichloropyridine.
  • Nitration: Introduces the activating nitro group at C3.

  • Regioselective Amination: Exploits the "Ortho-Effect" (intramolecular H-bonding) to install the methylamine selectively at C2 (ortho to nitro).

  • Methoxylation: Displaces the remaining C6-chlorine with methoxide.

This order of operations is critical. Reversing the nucleophiles (alkoxide first) or the sequence often leads to isomeric mixtures (3-nitro vs 5-nitro derivatives) or bis-substitution by-products.

Retrosynthetic Analysis & Workflow

The following diagram illustrates the logical disconnection and the forward synthetic flow.

SynthesisWorkflow Figure 1: Three-step regioselective synthesis pathway. SM 2,6-Dichloropyridine (Starting Material) INT1 2,6-Dichloro-3-nitropyridine (Activated Core) SM->INT1 Step 1: Nitration HNO3/H2SO4, 100°C INT2 6-Chloro-N-methyl-3- nitropyridin-2-amine (Regio-Isomer) INT1->INT2 Step 2: SNAr (Amine) MeNH2, THF, 0°C (Ortho-Selective) PROD 6-Methoxy-N-methyl-3- nitropyridin-2-amine (Target) INT2->PROD Step 3: SNAr (Alkoxide) NaOMe, MeOH, Reflux

Detailed Experimental Protocols

Step 1: Synthesis of 2,6-Dichloro-3-nitropyridine

Objective: Activate the pyridine ring for nucleophilic attack. Mechanism: Electrophilic Aromatic Substitution (Nitration).

Reagents & Materials:

  • 2,6-Dichloropyridine (25.0 g, 169 mmol)[1]

  • Sulfuric Acid (

    
    ), conc. (50 mL)
    
  • Nitric Acid (

    
    ), fuming >90% (25 mL)
    
  • Ice water (500 mL)

Protocol:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and internal thermometer. Place in an ice bath.

  • Dissolution: Add concentrated

    
     (50 mL) and cool to 0–5 °C. Slowly add 2,6-dichloropyridine (25.0 g) with stirring.
    
  • Nitration: Add fuming

    
     (25 mL) dropwise over 30 minutes. Caution: Exothermic. Maintain internal temperature < 15 °C.
    
  • Reaction: Remove ice bath. Heat the mixture to 100 °C for 4–6 hours. Monitor by TLC (20% EtOAc/Hexane).

  • Workup: Cool to room temperature. Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. A pale yellow solid will precipitate.

  • Isolation: Filter the solid. Wash with cold water (

    
     mL) until filtrate is neutral pH. Dry in a vacuum oven at 45 °C.
    

Expected Yield: 80–85% (approx. 27 g) QC Check:


 NMR (

):

8.2 (d, 1H), 7.5 (d, 1H).
Step 2: Regioselective Synthesis of 6-Chloro-N-methyl-3-nitropyridin-2-amine

Objective: Install the methylamine group at C2. Criticality: The reaction must be kept cold to prevent bis-substitution or attack at C6. The amine attacks C2 preferentially due to the inductive effect of the adjacent nitro group and H-bonding stabilization of the transition state.

Reagents:

  • 2,6-Dichloro-3-nitropyridine (10.0 g, 51.8 mmol)

  • Methylamine (2.0 M in THF, 30 mL, 60 mmol) or 40% aq. solution.

  • Triethylamine (

    
    ) (7.9 g, 78 mmol) - Acid Scavenger
    
  • Tetrahydrofuran (THF) (100 mL)

Protocol:

  • Dissolution: Dissolve 2,6-dichloro-3-nitropyridine (10.0 g) in dry THF (100 mL). Cool to 0 °C .

  • Addition: Add

    
     followed by the slow addition of Methylamine solution over 20 minutes.
    
  • Reaction: Stir at 0 °C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour.

  • Monitoring: TLC should show consumption of starting material and formation of a bright yellow spot (amine product).

  • Workup: Concentrate THF under reduced pressure. Resuspend residue in EtOAc (150 mL) and wash with water (

    
     mL) and brine (
    
    
    
    mL).
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water if necessary, or carry forward crude if purity >95%.
    

Expected Yield: 90–95% Key Insight: If the reaction is heated, significant substitution at C6 will occur. Keep it cold.

Step 3: Synthesis of this compound

Objective: Displace the final chlorine at C6 with methoxide.

Reagents:

  • 6-Chloro-N-methyl-3-nitropyridin-2-amine (Intermediate from Step 2) (8.0 g, 42.6 mmol)

  • Sodium Methoxide (NaOMe), 25 wt% in Methanol (11 mL, ~48 mmol)

  • Methanol (dry, 80 mL)

Protocol:

  • Setup: Dissolve the intermediate (8.0 g) in dry Methanol (80 mL).

  • Addition: Add NaOMe solution dropwise at RT.

  • Reaction: Heat to Reflux (65 °C) for 2–4 hours. The C6-chlorine is less activated than the C2-chlorine was, so thermal energy is required.

  • Workup: Cool to RT. Concentrate methanol to ~20 mL volume. Pour into ice water (100 mL).

  • Isolation: The product typically precipitates as a yellow solid. Filter and wash with cold water.[2][3]

    • Alternative: If oil forms, extract with DCM, dry, and concentrate.[3]

  • Final Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO2, 10-30% EtOAc in Hexanes).

Expected Yield: 85–90% Final Appearance: Bright yellow crystalline solid.

Analytical Characterization & QC Table

Verify the identity of the final compound using the following parameters.

ParameterSpecificationDiagnostic Signals
Appearance Yellow SolidN/A
Molecular Weight 183.16 g/mol MS ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


NMR
Consistent with structure

8.30
(d, 1H, C4-H, deshielded by

)

8.10
(br s, 1H, NH)

6.15
(d, 1H, C5-H, shielded by OMe )

3.98
(s, 3H,

)

3.15
(d, 3H,

)
Regiochemistry Confirmed HMBC correlation between

protons and C6 carbon; NOE between

and NH.[1][4]
Purity (HPLC) > 98%UV detection at 254 nm

Safety & Handling (HSE)

  • Nitropyridines: Often possess high energy. Do not overheat the nitration reaction (Step 1).

  • Methylamine: Toxic gas/volatile liquid. Handle in a well-ventilated fume hood.

  • Skin Sensitization: Pyridine derivatives can be sensitizers. Wear nitrile gloves and long sleeves.

  • Waste: Aqueous waste from Step 1 contains acid and nitro-organics; neutralize and dispose of as hazardous chemical waste.

Troubleshooting Guide

ProblemProbable CauseSolution
Step 1: Low Yield / Tarry Product Reaction temperature too high (>110°C) or addition too fast.Maintain strict temp control (<15°C during addition).
Step 2: Mixture of Isomers Reaction temp too high; loss of kinetic control.Ensure reaction starts at 0°C. Do not heat.
Step 3: Incomplete Conversion Insufficient NaOMe or water in solvent.Use dry MeOH; increase reflux time; add 0.2 eq excess NaOMe.
Final Product: Impure NMR Residual solvent or regiochemical isomer.Recrystallize from hot EtOH. Isomers separate well on Silica.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. (Provides foundational protocol for the nitration and sequential substitution strategy).

  • PubChem. Compound Summary: this compound (CAS 94166-58-2).[5] (Physical properties and identifiers).

  • GuideChem. Synthesis and Application of 2-Amino-6-methoxy-3-nitropyridine. (Detailed workup procedures for nitropyridine intermediates).

  • ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution of 3-substituted, 2,6-dichloropyridines. (Mechanistic insight into regioselectivity of amines vs alkoxides).

Sources

Application Note: High-Throughput Screening of 6-Methoxy-N-methyl-3-nitropyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of TR-FRET Assays for Kinase Inhibitor Discovery

Executive Summary & Scientific Rationale

The scaffold 6-Methoxy-N-methyl-3-nitropyridin-2-amine represents a critical chemical space in the development of imidazo[4,5-b]pyridine derivatives, a class of potent kinase inhibitors targeting Aurora Kinases, FLT3, and MPS1 [1, 2].[1][2][3] While the nitro group is often reduced in late-stage synthesis to form the imidazole ring, screening analogs of the nitro-precursor offers a rapid, cost-effective strategy to identify binding affinity and structure-activity relationships (SAR) early in the pipeline.[2]

The Challenge: Nitropyridine derivatives are often yellow-to-orange in solution, possessing strong absorbance properties that can interfere with standard fluorescence intensity (FI) assays via inner-filter effects or fluorescence quenching [3].[1][2][3]

The Solution: This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .[1][2][3][4] By introducing a time delay (50–100 µs) between excitation and measurement, TR-FRET eliminates short-lived background fluorescence and compound interference, making it the gold standard for screening colored nitropyridine libraries [4].[1][2]

Experimental Workflow & Logic

The following diagram illustrates the critical path from library management to hit validation. The logic prioritizes "fail-fast" checkpoints (solubility and Z-prime validation) before committing to full-deck screening.[1][2][3]

HTS_Workflow cluster_Assay TR-FRET Assay Reaction Library Compound Library (Nitropyridine Analogs) QC QC: DMSO Solubility Check (Nephelometry) Library->QC 10 mM Stocks Dispense Acoustic Dispensing (Echo 650: 10-50 nL) QC->Dispense Pass Reaction Enzymatic Reaction (Kinase + ATP + Substrate) Dispense->Reaction Compounds Detection Detection Step (Tb-Ab + EDTA) Reaction->Detection 60 min Incubation Read Plate Reader (Ex: 340nm | Em: 495/520nm) Detection->Read 60 min Equilibration Analysis Data Analysis (Z-Prime & % Inhibition) Read->Analysis Ratiometric Data Validation Hit Validation (IC50 & Orthogonal Assay) Analysis->Validation Hits > 3SD

Caption: Workflow for HTS of nitropyridine analogs. Acoustic dispensing minimizes compound waste, while TR-FRET readout mitigates optical interference common to nitro-aromatics.[1][2][3]

Materials & Reagent Setup
3.1 Compound Library Preparation[1][2][3]
  • Core Scaffold: this compound (CAS: 94166-58-2).[1][2][3]

  • Solvent: 100% DMSO (anhydrous).[1][3]

  • Storage: -20°C in varying humidity-controlled storage (compounds are stable, but moisture can affect acoustic dispensing).

3.2 Assay Reagents (Kinase Model: Aurora A)
ComponentFunctionFinal Assay Conc.Source/Notes
Aurora A Kinase Target Enzyme1–5 nMTitrate per batch to ensure linearity.
Tracer 236 FRET Acceptor10–50 nMAlexaFluor 647 labeled.[1][3]
Eu-Anti-GST Ab FRET Donor2 nMEuropium chelate labeled.[1][2][3]
ATP Cofactor10 µMAt or below

apparent.[1][3]
Assay Buffer Medium1X50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1][2]
Detailed Protocol: TR-FRET Kinase Binding Assay

Scientific Integrity Check: This protocol uses a "Binding" format (kinase tracer displacement) rather than an activity assay.[1][3] This is preferred for nitropyridine fragments to identify both Type I (ATP-competitive) and Type II (allosteric) binders without the complexity of substrate phosphorylation rates [5].[1]

Step 1: Acoustic Dispensing (Source to Assay Plate)[1]
  • Source: 384-well LDV (Low Dead Volume) plate containing 10 mM compound stocks.

  • Destination: 384-well White ProxiPlate (low volume).[1][2][3]

  • Action: Dispense 10 nL of compound to achieve a final concentration of 10 µM (assuming 10 µL final assay volume).

  • Controls:

    • High Control (HC): DMSO only (0% Inhibition).[1][3]

    • Low Control (LC): 10 µM Staurosporine (100% Inhibition).[1][3]

Step 2: Enzyme & Tracer Addition[1][2][3]
  • Prepare a 2X Master Mix containing Kinase and Europium-labeled Antibody in Assay Buffer.[1][2][3]

  • Dispense 5 µL of 2X Master Mix into the destination plate.

  • Centrifuge plate at 1000 x g for 30 seconds to ensure compound-enzyme contact.

  • Incubation: 15 minutes at Room Temperature (RT) to allow compound binding.[1][3]

Step 3: Tracer Addition[1][2]
  • Prepare 2X Tracer Solution (AlexaFluor 647-labeled Kinase Tracer).[1][2][3]

  • Dispense 5 µL of 2X Tracer Solution into the plate.

  • Final Volume: 10 µL.

  • Incubation: 60 minutes at RT in the dark.

Step 4: Detection (Plate Reading)[1][3]
  • Instrument: Multimode Plate Reader (e.g., EnVision or PHERAstar).[1][3]

  • Mode: TR-FRET (Dual Emission).[1][2][3]

  • Settings:

    • Excitation: 320–340 nm (Laser or Flash lamp).[1][3]

    • Delay Time: 50 µs (Critical to gate out nitropyridine autofluorescence).

    • Integration Time: 400 µs.

    • Emission 1 (Donor): 615 nm (Europium).[1][3]

    • Emission 2 (Acceptor): 665 nm (AlexaFluor/Tracer).[1][3]

Data Analysis & Validation
5.1 Ratiometric Calculation

To normalize for well-to-well volume variations and compound quenching, calculate the Emission Ratio (ER) for every well:


[1][2]
5.2 Z-Prime (

) Calculation

Before accepting any plate data, calculate the


 factor using the controls [6].[2]


[1][2][3]
  • Target:

    
     is required for a robust quantitative screen.[1][3]
    
  • Interpretation: If

    
    , check for pipette errors or reagent degradation (specifically the Eu-Antibody).
    
5.3 Hit Selection[2]
  • Calculate % Inhibition for each sample:

    
    [1][2][3]
    
  • Hit Cutoff: Mean of High Controls + 3 Standard Deviations (typically >30-50% inhibition in a primary screen).

Troubleshooting: The "Nitro" Factor

The 3-nitropyridine moiety presents specific chemical liabilities in HTS.

ObservationRoot CauseCorrective Action
High background in 665nm channel Compound AutofluorescenceIncrease delay time to 100 µs. The long lifetime of Europium (ms range) allows this without signal loss.
Signal drop in BOTH channels "Color Quenching" (Inner Filter Effect)The yellow nitro compound absorbs the excitation light (340nm). Use a Red-shifted TR-FRET pair (e.g., Terbium donor, Ex 340nm / Em 495nm) if available, or confirm hits with a biochemical activity assay (e.g., Caliper Mobility Shift).[1][2]
Precipitation Low Solubility of Planar AromaticsNitropyridines can stack.[1][3] Ensure DMSO concentration is <1% final, and add 0.01% Triton X-100 or Brij-35 to the buffer.[1][2]
References
  • Bavetsias, V., et al. (2012).[1][3] Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Simeonov, A., et al. (2008).[1][3] Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Krumm, A., et al. (2020).[1][3][4] Binding kinetics: high throughput assay for kinase inhibitors. BMG LABTECH Application Note. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999).[1] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Retrieved from [Link]

Sources

Formulating 6-Methoxy-N-methyl-3-nitropyridin-2-amine for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Formulating 6-Methoxy-N-methyl-3-nitropyridin-2-amine for In Vivo Studies

Introduction

This compound is a substituted nitropyridine derivative, a class of compounds of significant interest in medicinal chemistry.[1] The successful preclinical evaluation of such novel chemical entities hinges on the development of appropriate formulations that ensure adequate systemic exposure in animal models.[2] The presence of a nitro group and a substituted pyridine ring suggests that this compound likely exhibits poor aqueous solubility, a common and significant hurdle in drug development.[3][4]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on formulating this compound for in vivo studies. It moves beyond simple recipes to explain the causal relationships behind formulation choices, empowering researchers to develop a robust, well-characterized, and safe vehicle for their specific preclinical needs. The protocols described herein are designed as self-validating systems, emphasizing characterization and quality control to ensure reliable and reproducible results.

Part 1: Pre-Formulation Assessment: The Foundation of a Successful Formulation

Before any formulation work begins, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is paramount. This pre-formulation assessment dictates the entire formulation strategy.

Physicochemical Characterization

The molecular structure of this compound (C7H9N3O3) presents several clues to its likely properties.[5] The nitroaromatic system often results in a crystalline, high-melting-point solid with limited water solubility ("brick-dust" molecule).[6]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/RangeImplication for Formulation
Molecular Weight 183.16 g/mol [5]Well within typical drug-like range.
Calculated logP 1.9[5]Indicates moderate lipophilicity; suggests poor aqueous solubility.
Aqueous Solubility Predicted to be very low (<0.1 mg/mL)Primary challenge to overcome for achieving therapeutic exposure.
pKa Basic (pyridine N, amine); Neutral (nitro)May offer pH-adjustment strategies for solubilization, but likely insufficient alone.
Melting Point Likely high (>150 °C)High crystal lattice energy contributes to poor solubility.
Chemical Stability Potential for reduction of the nitro group. Potential light sensitivity.Formulation must protect against degradation. Avoid reducing agents.
Rationale for Formulation Strategy Selection

Given the predicted low aqueous solubility, several formulation strategies are viable.[7][8][9] The choice depends on the intended route of administration, required dose, and the stage of development (e.g., early discovery vs. formal toxicology).

  • Co-Solvent Systems: Ideal for early-stage pharmacokinetic (PK) and efficacy screening. They are simple to prepare but can have tolerability issues at high concentrations of organic solvents.[10]

  • Aqueous Cyclodextrin Complexes: A more sophisticated approach that enhances solubility by forming inclusion complexes.[11][12] 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, safe, and effective choice for in vivo studies.[13]

  • Surfactant-Based Systems (Micellar Solutions): Using non-ionic surfactants like Polysorbate 80 (Tween® 80) can create micelles that encapsulate the drug.[14][15] This is effective but requires careful consideration of potential surfactant-related toxicities.[16][17]

This guide will focus on the first two strategies as they represent a logical progression from rapid, early-stage screening to a more refined, potentially better-tolerated formulation.

G cluster_0 Pre-Formulation Assessment cluster_1 Formulation Strategy Selection cluster_2 Study Type API API Properties (Low Solubility, Mod. Lipophilicity) CoSolvent Co-Solvent System (e.g., DMSO/PEG400) API->CoSolvent Fastest Simplest Cyclodextrin Cyclodextrin Complex (e.g., HP-β-CD) API->Cyclodextrin Improved Tolerability Surfactant Surfactant System (e.g., Tween 80) API->Surfactant Alternative Approach EarlyPK Early PK / Efficacy (Dose escalation flexibility) CoSolvent->EarlyPK Recommended For Cyclodextrin->EarlyPK Tox GLP Toxicology / Chronic (Requires high tolerability) Cyclodextrin->Tox Preferred For Surfactant->EarlyPK G cluster_0 Formulation Preparation cluster_1 Quality Control Workflow cluster_2 Release for Dosing Prep Prepare Formulation (Co-Solvent or HP-β-CD) Visual Visual Inspection (Clarity, Color) Prep->Visual pH pH Measurement Visual->pH Conc Concentration Verification (HPLC-UV) pH->Conc Stab Short-Term Stability (Visual & HPLC) Conc->Stab Release Formulation Approved for In Vivo Dosing Stab->Release

Caption: Self-validating quality control workflow.

Part 4: Considerations for In Vivo Administration

Route of Administration & Vehicle Tolerability

The choice of vehicle is intimately linked to the administration route.

  • Oral (PO): Offers the most flexibility. Co-solvents and cyclodextrins are generally well-tolerated.

  • Intraperitoneal (IP): Co-solvents can cause irritation (peritonitis). HP-β-CD formulations are generally preferred.

  • Intravenous (IV): Requires the most stringent control. Formulations must be sterile, iso-osmotic (if possible), and free of particulates. Co-solvents like DMSO and surfactants like Tween 80 or Cremophor EL can cause hemolysis or hypersensitivity reactions and must be used with extreme caution and at low concentrations. [18][19][20][21]HP-β-CD is often the safest choice for IV administration of poorly soluble compounds.

The Critical Role of the Vehicle Control Group

It is imperative that a satellite group of animals is dosed with the vehicle alone, administered by the same route and at the same volume as the drug-treated groups. [22]This allows the researcher to distinguish effects caused by the API from those caused by the formulation vehicle itself.

Dosing Volume Limits

Adhere to established institutional (IACUC) and international guidelines (e.g., NC3Rs) for maximum dosing volumes to minimize animal stress and ensure welfare. [23] Table 3: General Dosing Volume Guidelines (NC3Rs)

SpeciesRouteMax Volume (mL/kg)
Mouse PO10
IP10
IV5
Rat PO10
IP10
IV5

Conclusion

The successful in vivo evaluation of this compound is critically dependent on a rational, data-driven approach to formulation development. The inherent challenge of poor aqueous solubility can be overcome using strategies such as co-solvent systems for rapid, early-stage screening, or more refined and better-tolerated aqueous cyclodextrin complexes for later-stage or parenteral studies. By integrating thorough pre-formulation assessment with robust, well-characterized formulation protocols and adhering to best practices for in vivo administration, researchers can generate reliable and reproducible data, accelerating the journey of novel chemical entities from the bench to potential clinical applications.

References

  • Kowalski, K., et al. (2020). Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. The Journal of Organic Chemistry.
  • ResearchGate. (2018). Nitropyridines, Their Synthesis and Reactions. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Evotec. (n.d.). Early Formulation. Retrieved February 6, 2026, from [Link]

  • Gelderblom, H., et al. (2001). Cremophor EL: the drawbacks and advantages of vehicle selection for drug formulation. European Journal of Cancer. PubMed. [Link]

  • ResearchGate. (2015). Formulation strategies for poorly soluble drugs. Retrieved February 6, 2026, from [Link]

  • Wu, H., et al. (2021). HP-β-CD for the formulation of IgG and Ig-based biotherapeutics. International Journal of Pharmaceutics. PubMed. [Link]

  • Kishore, R. S. K., et al. (2019). Pediatric Safety of Polysorbates in Drug Formulations. AAPS PharmSciTech. PMC. [Link]

  • Berrino, L., et al. (1993). Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains. Il Farmaco. PubMed.
  • NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved February 6, 2026, from [Link]

  • European Medicines Agency. (2017). Questions and answers on cyclodextrins used as excipients in medicinal products for human use. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-6-methoxy-3-nitropyridine. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Singh, B., & Singh, R. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Expert Opinion on Drug Delivery. PMC.
  • Taylor & Francis Online. (n.d.). Cremophor EL – Knowledge and References. Retrieved February 6, 2026, from [Link]

  • NC3Rs. (n.d.). Exposure and dose selection. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved February 6, 2026, from [Link]

  • ChemBK. (n.d.). 4-Pyridinamine, 3-nitro-. Retrieved February 6, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2009). Inert Reassessments: One Exemption from the Requirement of a Tolerance for Diemthyl sulfoxide. Retrieved February 6, 2026, from [Link]

  • U.S. Department of Agriculture. (2015). Excipients. Agricultural Marketing Service. Retrieved February 6, 2026, from [Link]

  • Washington State University IACUC. (n.d.). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Retrieved February 6, 2026, from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Current Drug Development. SciSpace.
  • ScienceDirect. (2016). 2-Hydroxypropyl-β-cyclodextrin: Properties and usage in pharmaceutical formulations. Retrieved February 6, 2026, from [Link]

  • Grohganz, H., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. MDPI. [Link]

  • Quality Smart Solutions. (n.d.). GRAS in Pet Food: A Guide to Ingredient Compliance. Retrieved February 6, 2026, from [Link]

  • ECETOC. (n.d.). Guidance on Dose Selection. Retrieved February 6, 2026, from [Link]

  • European Commission. (2008). Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130). Retrieved February 6, 2026, from [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2019). Pediatric Safety of Polysorbates in Drug Formulations. Retrieved February 6, 2026, from [Link]

  • de Oliveira, A. C. S., et al. (2022). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Veterinary Research Communications. PMC. [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Aurigene Pharmaceutical Services. (n.d.). Toxicology. Retrieved February 6, 2026, from [Link]

  • NICEATM. (2020). Dose Setting and Considerations for the 3Rs. Retrieved February 6, 2026, from [Link]

  • DDDT. (2023). The Toxicity of Dimethyl Sulfoxide Combined with Alkylating Agent MNU. Retrieved February 6, 2026, from [Link]

  • Veszelka, S., et al. (2013). Kinetic analysis of the toxicity of pharmaceutical excipients Cremophor EL and RH40 on endothelial and epithelial cells. Journal of Pharmaceutical Sciences. PubMed. [Link]

  • PubMed. (2023). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Retrieved February 6, 2026, from [Link]

  • PubMed. (2012). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Polysorbate 80. Retrieved February 6, 2026, from [Link]

  • U.S. Food & Drug Administration. (2022). GRAS Substances (SCOGS) Database. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2022). Recommendations on dose level selection for repeat dose toxicity studies. Retrieved February 6, 2026, from [Link]

  • Semantic Scholar. (n.d.). Pharmacology and Toxicology of Cremophor EL Diluent. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2016). DMSO toxicity in vivo: effects on RGC apoptosis. Retrieved February 6, 2026, from [Link]

  • Nano Micro Biosystems. (2023). Various formulations of therapeutic and cosmetic agents based on Cremophor EL surfactant: A review. Retrieved February 6, 2026, from [Link]

  • U.S. Food & Drug Administration. (n.d.). Current Animal Food GRAS Notices Inventory. Retrieved February 6, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Tween 80 – Knowledge and References. Retrieved February 6, 2026, from [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved February 6, 2026, from [Link]

Sources

Analytical Protocol: Quantification of 6-Methoxy-N-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Method Development Guide

Executive Summary

Target Analyte: 6-Methoxy-N-methyl-3-nitropyridin-2-amine (CAS: 94166-58-2) Application Domain: Pharmaceutical Impurity Profiling, Genotoxic Impurity (GTI) Screening, and Synthetic Intermediate Assay.[1][2]

This guide details the analytical strategy for quantifying This compound , a critical pyridine derivative often encountered as a synthetic intermediate or potential impurity in the manufacturing of kinase inhibitors and other nitrogen-heterocycle drugs.[1][2] Due to the presence of the nitro (


) and secondary amine (

) functionalities, this compound presents specific stability and detection challenges.[1][2]

This protocol provides two distinct methodologies:

  • Method A (HPLC-UV): Robust quantification for process monitoring (Assay > 98%).

  • Method B (LC-MS/MS): Trace-level detection (ppm/ppb range) for genotoxic risk assessment.[1][2]

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to robust method design.[2]

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight 183.16 g/mol Monoisotopic Mass: 183.[1][2]06. Target [M+H]⁺ = 184.1
LogP (Predicted) ~1.9Moderately lipophilic; suitable for Reverse Phase (RP-LC).[1][2]
pKa (Base) ~2.5 - 3.5The electron-withdrawing nitro group significantly reduces the basicity of the pyridine nitrogen.[1][2] It remains neutral in standard acidic mobile phases.[1][2]
Chromophore Nitro & Pyridine RingStrong UV absorbance expected at 254 nm (aromatic) and 330-350 nm (nitro-conjugation, yellow color).[1][2]
Solubility DMSO, Methanol, AcetonitrileAvoid pure water for stock preparation; use 50:50 organic/water for diluents to prevent precipitation.[2]
Strategic Decision Tree

The choice of method depends on the required sensitivity and matrix complexity.

MethodSelection Start Select Analytical Goal Goal1 Raw Material Assay (>95% Purity) Start->Goal1 Goal2 Trace Impurity in Drug Substance (< 0.1%) Start->Goal2 MethodA Method A: HPLC-UV (High Stability, Low Cost) Goal1->MethodA High Conc. MethodB Method B: LC-MS/MS (High Sensitivity, Specificity) Goal2->MethodB Low LOD req.

Figure 1: Decision matrix for selecting the appropriate quantification strategy.

Method A: HPLC-UV (Process Monitoring)

Objective: Routine quality control and purity assessment of the synthesized intermediate.

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.[1][2]

  • Column: Phenomenex Kinetex C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18.[1][2]

    • Rationale: A standard C18 provides sufficient retention for this moderately lipophilic compound.[1][2] The 5 µm particle size ensures low backpressure for robust routine use.[1][2]

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.[1][2]
    
    • Rationale: Acidic pH suppresses silanol activity and ensures the amine functionality does not cause tailing, although the molecule is not highly basic.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30°C.

  • Detection: DAD/UV at 254 nm (Quantification) and 340 nm (Identification).[1][2]

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.04060
12.01090
15.01090
15.19010
20.09010
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1][2]

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock into a 10 mL flask. Dilute to volume with Diluent (50:50 Water:Acetonitrile).[1][2]

Method B: LC-MS/MS (Trace Impurity Screening)

Objective: Quantifying the analyte at ppm levels (e.g., < 10 ppm) in a complex drug substance matrix.[1][2]

Mass Spectrometry Parameters (Source Dependent)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Source Temp: 450°C.

  • Capillary Voltage: 3.5 kV.[1][2]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[1][2][3]

MRM Transitions:

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Interpretation

| 184.1 [M+H]⁺ | 138.1 | 20 | Loss of


 (M-46) |
| 184.1 [M+H]⁺  | 153.1  | 15 | Loss of 

(M-31) | | 184.1 [M+H]⁺ | 169.1 | 10 | Loss of

(M-15) |[1][2]

Note: Transitions must be optimized on the specific instrument (e.g., Sciex QTRAP or Thermo TSQ) by infusing the standard.

UHPLC Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][4]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Rationale: Methanol often provides better ionization efficiency for nitro-aromatics in ESI+ compared to Acetonitrile.[1][2]

  • Flow Rate: 0.3 mL/min.[1][2]

Sample Preparation Workflow

Correct sample preparation is vital to avoid degradation or poor recovery.[1][2]

SamplePrep Raw Sample (API/Solid) Weigh Weigh 50 mg Raw->Weigh Dissolve Dissolve in 5 mL DMSO (Complete Solubilization) Weigh->Dissolve Dilute Dilute to Volume with 50:50 MeCN:Water Dissolve->Dilute Filter Filter (0.2 µm PTFE) Dilute->Filter Vial HPLC Vial Filter->Vial

Figure 2: Sample preparation workflow ensuring complete extraction and compatibility.[1][2]

Critical Note on Stability: Nitro-amines can be light-sensitive.[1][2] Use amber glassware for all stock and sample preparations to prevent photo-degradation.[1][2]

Method Validation Parameters (ICH Q2(R1))

To ensure the trustworthiness of the data, the following validation criteria should be met:

Specificity
  • Inject the "Blank" (Diluent) and "Placebo" (if analyzing drug product).[1][2]

  • Ensure no interference peaks elute at the retention time of the analyte (approx. 6-8 mins in Method A).[1][2]

  • Acceptance: Resolution (

    
    ) > 1.5 between the analyte and any nearest impurity.[1][2]
    
Linearity & Range
  • Range: 0.1 µg/mL to 150% of target concentration.

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Spike the analyte into the sample matrix at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery between 90.0% – 110.0%.[1][2][4]

Sensitivity (LOD/LOQ)
  • Limit of Detection (LOD): Signal-to-Noise (S/N) ratio of 3:1.

  • Limit of Quantification (LOQ): S/N ratio of 10:1.

  • Expected LOQ (Method B): < 10 ng/mL (ppb level).[1][2]

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Peak Tailing Secondary interaction with silanols.[1][2]Increase buffer strength or add 5mM Ammonium Formate (Method B).[1][2] Ensure column is end-capped.[1][2]
Low Sensitivity (MS) Ion suppression or poor ionization.[1][2]Switch from MeCN to MeOH in mobile phase. Check source temperature (Nitro groups can be thermally labile).[1][2]
Carryover Adsorption to injector needle.[1][2]Use a needle wash with high organic content (e.g., 90% MeCN + 0.1% Formic Acid).[1][2]
Ghost Peaks Contaminated Mobile Phase.[1][2]Use fresh LC-MS grade water.[1][2] Nitro compounds are ubiquitous in some lab environments.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3023914, this compound. Retrieved from [Link][1][2]

  • International Council for Harmonisation (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency (2021). Nitrosamine impurities in human medicinal products. (Contextual reference for genotoxic impurity control strategies). Retrieved from [Link][1][2]

  • Sielc Technologies. HPLC Separation of Nitropyridine Derivatives. (Methodology basis for nitropyridine separation). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of 6-Methoxy-N-methyl-3-nitropyridin-2-amine

[1][2]

Status: Active Ticket ID: CRY-NIT-PYR-004 Subject: Troubleshooting Phase Separation, Purity, and Polymorphism in Nitropyridine Intermediates Safety Alert: Nitro-aromatic compounds are potentially energetic. Ensure all heating steps are performed behind a blast shield.[1][2] Avoid heating dry solids above 100°C without DSC thermal screening.[1][2]

Diagnostic Interface: What is your observation?

SymptomProbable CauseImmediate Action
Formation of "Yellow Oil" Liquid-Liquid Phase Separation (LLPS) due to high supersaturation or impurities lowering the melting point.[1][2]Re-heat to dissolve, add 5% more solvent, and seed at the cloud point. Do not cool below 20°C initially.[1][2]
Dark Red/Orange Color Presence of oxidation byproducts or regioisomers (e.g., 5-nitro isomer).[1][2]Perform a carbon treatment (Charcoal) in hot Ethyl Acetate before crystallization.[1][2]
Low Yield (<60%) Product is too soluble in the mother liquor (likely due to the N-methyl group increasing lipophilicity).[2]Switch antisolvent.[1][2] If using EtOH/Water, switch to IPA/Heptane .[1][2]
DSC Double Peak Concomitant polymorphs or solvate formation.[1][2]Perform a slurry ripening experiment at 40°C for 12 hours.

Technical Deep Dive & Causality Analysis

Issue A: The "Oiling Out" Phenomenon

The Science: 6-Methoxy-N-methyl-3-nitropyridin-2-amine possesses a strong intramolecular hydrogen bond between the N-methyl amine proton and the adjacent 3-nitro group oxygen.[1][2] This "locks" the molecule into a planar, pseudo-bicyclic conformation, significantly reducing its ability to hydrogen bond with polar solvents (like water or alcohols).[2] Consequently, it behaves more lipophilically than expected.[1][2]

When you cool a solution rapidly, the hydrophobic nature causes the molecules to aggregate into amorphous droplets (oil) rather than organizing into a crystal lattice, especially if the temperature is near the compound's melting point (~171°C for the parent, often lower for the N-methyl derivative).[2]

The Fix: Metastable Zone Width (MSZW) Control You must crystallize within the metastable zone.[2] If you hit the "oiling out" boundary (spinodal decomposition) before the solubility curve, you get oil.[2]

Issue B: Impurity Rejection (Regioisomers)

The Science: Synthesis from 2,6-dichloro-3-nitropyridine usually favors the correct isomer, but thermal rearrangement or over-nitration can occur.[1][2] The N-methyl group disrupts the packing efficiency compared to the unmethylated analog.[2] The Fix: Slow cooling (0.1°C/min) allows the thermodynamically stable crystal to reject impurities.[2] Fast cooling traps them, leading to colored oils.[1][2]

Experimental Protocols

Protocol 1: Standard Recrystallization (Anti-Solvent Method)

Best for: Routine purification and removal of inorganic salts.[2]

  • Dissolution: Suspend 10g of crude solid in Ethyl Acetate (EtOAc) (approx. 5-7 volumes, 50-70 mL).

  • Heating: Heat to reflux (77°C) until fully dissolved.

    • Troubleshooting: If insolubles remain, filter hot through a sintered glass funnel.[1][2]

  • Nucleation (Critical Step):

    • Cool slowly to 60°C.

    • Add Heptane dropwise until a faint, persistent turbidity (cloud point) is observed.[2]

    • SEED: Add 0.1% wt/wt pure seed crystals immediately.

    • Hold: Stir isothermally at 60°C for 30 minutes to allow seed growth.

  • Growth: Cool to 20°C at a rate of 10°C/hour .

  • Antisolvent Addition: Once at 20°C, add remaining Heptane (total ratio EtOAc:Heptane should be 1:3).[1][2]

  • Isolation: Filter and wash with 1:4 EtOAc:Heptane. Dry at 45°C under vacuum.

Protocol 2: Slurry Conversion (Polymorph Control)

Best for: Fixing "oiling out" batches or ensuring thermodynamic stability.[1][2]

  • Suspend the oiled-out material or mixed-phase solid in Isopropanol (IPA) (5 volumes).

  • Heat to 50°C (do not dissolve completely; you want a suspension).

  • Stir vigorously (400 RPM) for 12–24 hours.

    • Mechanism:[1][2][3][4][5] Ostwald Ripening will dissolve the amorphous oil/metastable crystals and redeposit them onto the stable crystal lattice.[2]

  • Cool to room temperature and filter.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for handling crystallization failures for this specific nitropyridine.

CrystallizationLogicStartCrude 6-Methoxy-N-methyl-3-nitropyridin-2-amineSolventChoiceSelect Solvent SystemStart->SolventChoiceDissolveDissolve at RefluxSolventChoice->DissolveEtOAc/Heptaneor EtOH/WaterCheckSolIs it fully soluble?Dissolve->CheckSolFilterHot Filtration(Remove Salts)CheckSol->FilterNo (Insolubles)CoolingCool to Cloud PointCheckSol->CoolingYesFilter->CoolingObservationObservation?Cooling->ObservationOilOiling Out(Liquid-Liquid Phase Sep)Observation->OilYellow DropletsCrystalsCrystallizationObservation->CrystalsPrecipitateRemedyOilRemedy:1. Reheat to dissolve2. Add 5-10% more solvent3. SEED at higher tempOil->RemedyOilIsolateIsolate & DryCrystals->IsolateRemedyOil->CoolingRetry

Caption: Decision tree for managing phase separation (oiling out) during the crystallization of nitropyridine amines.

Solubility Data Reference Table

Data estimated based on structural analogs (2-amino-6-methoxy-3-nitropyridine) and functional group principles.[1][2]

SolventSolubility (Hot)Solubility (Cold)Suitability
Ethyl Acetate HighModerateExcellent (Good recovery upon cooling)
Dichloromethane Very HighHighPoor (Yield loss is too high)
Ethanol/Methanol ModerateLowGood (Risk of solvates)
Water InsolubleInsolubleAntisolvent Only
Heptane/Hexane LowInsolubleAntisolvent Only
Toluene ModerateLowAlternative (Good for removing non-polar impurities)

References

  • Synthesis & Properties of Nitropyridines

    • Bakke, J. M. (2003).[1][2][3] Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry, 75(10), 1403-1415.[2][3]

  • Crystallization of 2-Amino-3-nitropyridine Derivatives

    • BenchChem Technical Guide (2025).[1][2][6][7] Synthesis of 2-Amino-6-methoxy-3-nitropyridine.

    • (Cited via Search Context 1.1)[1][2]

  • General Crystallization & Oiling Out Mechanisms

    • Myerson, A. S. (2002).[1][2] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1][2]

    • Vekilov, P. G. (2010).[1][2] Nucleation. Crystal Growth & Design.

  • Compound Specific Data (PubChem)

    • PubChem Compound Summary for CID 3023914, this compound.[1][2]

    • [1][2][8]

Technical Support: Optimizing Solubility & Assay Performance for 6-Methoxy-N-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses critical solubility and assay interference challenges associated with 6-Methoxy-N-methyl-3-nitropyridin-2-amine . While this compound possesses a moderate calculated LogP (~1.9), the presence of the nitro group at position 3 and the methoxy group at position 6 creates a rigid, planar aromatic system prone to


-

stacking and crystallization in aqueous environments. Furthermore, the nitro moiety is a known fluorescence quencher, necessitating rigorous control checks in optical assays.
Part 1: Physicochemical Profile & Solubility Matrix

Understanding the "why" behind precipitation is the first step to prevention.

PropertyValue / CharacteristicImplication for Assays
Molecular Weight 183.16 g/mol Small molecule; rapid diffusion but prone to aggregation.
LogP (Calc) ~1.9Moderately lipophilic. Soluble in organic solvents, poor in pure water.
pKa Weakly basic (Pyridine N)Solubility may improve slightly at acidic pH (<4), but physiological pH (7.4) favors the neutral, insoluble form.
Key Functional Groups Nitro (-NO

), Methoxy (-OCH

)
Nitro: Strong electron-withdrawing group; fluorescence quencher. Methoxy: Lipophilic contributor.
Solvent Compatibility Table

Data based on structural analogs and standard nitropyridine behavior.

SolventSolubility RatingRecommended Max Final Assay Conc.Notes
DMSO High (>50 mM)0.5% - 1.0%Preferred stock solvent. Hygroscopic; store under inert gas.
Ethanol Moderate< 1.0%Volatile; evaporation can change stock concentration over time.
PBS (pH 7.4) Very Low (<100

M)
N/ADo not dissolve directly. Requires pre-dilution or cosolvents.
Cell Media LowN/ASerum proteins (BSA/FBS) may bind the compound, altering free concentration.
Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: Precipitation ("Crash-out") upon dilution

Q: I prepared a 10 mM stock in DMSO, but when I dilute it 1:1000 into my assay buffer, I see a fine precipitate or drop in potency. Why?

A: This is a classic "crash-out" phenomenon caused by the rapid change in polarity.

  • Mechanism: When a hydrophobic stock (in DMSO) hits a hydrophilic buffer, the water molecules form a "cage" around the hydrophobic solute. If the local concentration of the compound exceeds its thermodynamic solubility limit before it can disperse, it aggregates. The planar nitro-pyridine ring encourages tight stacking, leading to micro-crystals that are often invisible to the naked eye but scatter light and sediment.

  • Solution: The "Intermediate Dilution" Protocol. Avoid "shocking" the compound. Instead of jumping from 100% DMSO to 0.1% DMSO in one step, use an intermediate step.

Protocol: 3-Step Dilution Workflow

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:20 into a "transition buffer" containing 50% DMSO / 50% Water (or Buffer).

    • Result: 500

      
      M compound in 50% DMSO. (Usually stable).
      
  • Final: Dilute the Intermediate 1:50 into the final Assay Buffer.

    • Result: 10

      
      M compound in 1% DMSO.
      
Issue 2: Variable Data & False Positives

Q: My IC50 curves are shallow or show a "bell shape" (activity drops at high concentrations). Is the compound degrading?

A: It is likely Non-Specific Aggregation , not degradation.

  • Mechanism: At high concentrations, lipophilic compounds form colloidal aggregates. These colloids can sequester enzymes or block receptors non-specifically, leading to false inhibition (promiscuous binding).

  • Validation Test: Add a non-ionic detergent.

    • Prepare assay buffer with 0.01% Triton X-100 or 0.05% Pluronic F-127 .

    • If the inhibition disappears or the IC50 shifts significantly, the initial activity was likely an artifact of aggregation.

Issue 3: Optical Interference (Fluorescence)

Q: I am using a fluorescence-based kinase assay. The signal decreases even in the absence of enzyme activity when this compound is added. Why?

A: The Nitro group (-NO


)  is a potent fluorescence quencher.
  • Mechanism: Nitro groups can accept energy from excited fluorophores via non-radiative pathways (collisional quenching or FRET), effectively "turning off" the signal. This mimics enzyme inhibition in "turn-down" assays.

  • Correction Strategy:

    • Inner Filter Effect Check: Measure the absorbance of the compound at the excitation and emission wavelengths of your fluorophore. If OD > 0.1, you have optical interference.

    • Use Red-Shifted Dyes: Nitro quenching is most severe in the blue/green region (e.g., Coumarin, Fluorescein). Switch to red-shifted fluorophores like Resorufin or Alexa Fluor 647 where interference is often reduced.

Part 3: Visual Workflows
Workflow 1: Solubility Optimization Decision Tree

Use this logic flow to determine the correct formulation for your assay.

SolubilityOptimization Start Start: Compound Precipitates in Assay Buffer CheckConc Is Final Conc > 100 µM? Start->CheckConc ReduceConc Reduce Conc. (Exceeds solubility limit) CheckConc->ReduceConc Yes CheckDMSO Is DMSO < 1%? CheckConc->CheckDMSO No IncreaseDMSO Increase DMSO to 1-2% (If cells tolerate) CheckDMSO->IncreaseDMSO Yes StepDilution Try Intermediate Dilution Step CheckDMSO->StepDilution No IncreaseDMSO->StepDilution Success1 Precipitation Solved StepDilution->Success1 Clear Solution AddSurfactant Add 0.05% Pluronic F-127 or Tween-20 StepDilution->AddSurfactant Still Cloudy Success2 Precipitation Solved (Colloidal Stability) AddSurfactant->Success2 Clear Solution Complexation Use Cyclodextrin (HP-beta-CD) AddSurfactant->Complexation Still Cloudy

Caption: Decision tree for troubleshooting precipitation issues. Blue nodes represent active protocol interventions.

Workflow 2: Assay Interference Check

Follow this path to validate if inhibition data is real or an artifact.

InterferenceCheck ObservedInhibition Observed Inhibition (High Potency) DetergentTest Add 0.01% Triton X-100 ObservedInhibition->DetergentTest ResultAgg Potency Drops (Shift > 3x) DetergentTest->ResultAgg ResultReal Potency Unchanged DetergentTest->ResultReal ConclusionAgg Artifact: Aggregation ResultAgg->ConclusionAgg QuenchCheck Check Fluorescence Background (No Enzyme) ResultReal->QuenchCheck ResultQuench Signal Decreases QuenchCheck->ResultQuench ConclusionValid Valid Hit QuenchCheck->ConclusionValid Signal Stable ConclusionQuench Artifact: Nitro Quenching ResultQuench->ConclusionQuench

Caption: Validation workflow to distinguish true biological activity from aggregation or optical interference.

References
  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries.[1] Journal of Medicinal Chemistry. (Discusses nitro-compound quenching). [Link]

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in non-specific inhibition. Drug Discovery Today. [Link]

Sources

How to avoid aggregation of 6-Methoxy-N-methyl-3-nitropyridin-2-amine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling 6-Methoxy-N-methyl-3-nitropyridin-2-amine

Ticket ID: AGG-SOL-001 Subject: Prevention of Colloidal Aggregation in Aqueous Media Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering non-linear assay behavior or precipitation with This compound . This molecule possesses a "push-pull" electronic structure—an electron-withdrawing nitro group at position 3 opposing electron-donating methoxy (C6) and methylamino (C2) groups.

While this electronic distribution is essential for its reactivity and binding potential, it creates a strong molecular dipole and a planar hydrophobic surface. In aqueous buffers, these features drive the formation of colloidal aggregates via


-

stacking and hydrophobic exclusion. These aggregates are a primary source of false-positive results in biochemical screens (promiscuous inhibition).[1]

This guide provides the diagnostic workflows and solvent engineering protocols required to stabilize the monomeric species.

Module 1: Diagnostic Workflow

How do I confirm if the compound is aggregating?

Before altering your buffer, you must distinguish between poor solubility (precipitation) and colloidal aggregation (stable, suspended particles).

Diagnostic Decision Tree

DiagnosticWorkflow Start Observed Issue: Non-linear IC50 or Turbidity DLS Step 1: Dynamic Light Scattering (DLS) Measure Hydrodynamic Radius (Rh) Start->DLS CheckSize Rh > 100 nm? DLS->CheckSize Monomer Result: Monomeric (Issue is likely chemical instability) CheckSize->Monomer No (<10nm) DetergentTest Step 2: Detergent Challenge Add 0.01% Triton X-100 CheckSize->DetergentTest Yes CheckReversal Activity/Signal Restored? DetergentTest->CheckReversal Aggregator Confirmed: Colloidal Aggregator Proceed to Module 2 CheckReversal->Aggregator Yes Precipitate Result: Irreversible Precipitate Check Solubility Limit CheckReversal->Precipitate No

Figure 1: Decision matrix for distinguishing colloidal aggregation from simple insolubility.

Key Diagnostic Experiments
MethodProtocolInterpretation
DLS (Gold Standard) Measure 50 µM compound in buffer (1% DMSO).Monomer: Radius < 1 nm.Aggregate: Radius 50–500 nm (often polydisperse).
Detergent Sensitivity Compare IC50 with and without 0.01% Triton X-100.Aggregators show a massive shift in potency (e.g., IC50 drops from 1 µM to >100 µM) when detergent is added.
Spin-Down Test Centrifuge sample at 10,000 x g for 20 min. Measure supernatant concentration via HPLC/UV.If [Supernatant] < [Initial], the compound has physically crashed out.

Module 2: Solvent Engineering & Prevention

How do I stabilize the monomer?

The aggregation of this compound is driven by the hydrophobic effect acting on the planar nitro-pyridine core. To disrupt this, you must lower the surface tension cost of cavity formation in the solvent.

The Detergent "Silver Bullet"

Non-ionic detergents are the most effective way to prevent colloidal aggregation without disrupting protein targets. The detergent monomers coat the hydrophobic face of the small molecule, preventing stack formation.

  • Recommendation: Add 0.01% (v/v) Triton X-100 or 0.005% (v/v) Tween-20 to your assay buffer before adding the compound.

  • Mechanism: These concentrations are above the Critical Micelle Concentration (CMC) for the detergent but sufficiently low to avoid denaturing most enzymes.

Ionic Strength Adjustments

The nitro group withdraws electron density, making the pyridine ring electron-deficient (


-acidic). This promotes stacking with electron-rich species or self-stacking.
  • Protocol: Increase ionic strength (e.g., 150 mM NaCl). While high salt can sometimes "salt out" non-polar compounds, for polarizable aromatics, it can occasionally stabilize the double layer around colloids. Note: Detergent is superior to salt adjustments for this specific scaffold.

Cosolvent Limits
  • DMSO: Maintain DMSO concentration between 1% and 5% . Below 1%, the compound may crash out immediately. Above 5%, you risk enzyme inhibition.

  • Alternative: If DMSO fails, try N-Methyl-2-pyrrolidone (NMP) for the stock solution, as it often solubilizes planar nitro-aromatics better than DMSO.

Module 3: Experimental Protocol

Standard Operating Procedure (SOP) for Stock Preparation

Use this protocol to prepare a stable stock solution. This method minimizes the "shock" of dilution that triggers nucleation.

Reagents Required:

  • Compound: this compound (Solid)

  • Solvent: Anhydrous DMSO (stored over molecular sieves)

  • Buffer: Your specific assay buffer (filtered)

  • Additive: 10% Tween-20 stock solution

Step-by-Step Procedure:

  • Stock Dissolution (10 mM):

    • Dissolve the solid compound in anhydrous DMSO to reach 10 mM.

    • Critical: Sonicate for 5 minutes in a water bath to ensure complete dissolution of micro-crystals. Nucleation sites from undissolved solids will trigger rapid aggregation later.

  • Intermediate Dilution (The "Step-Down"):

    • Do not pipette 10 mM stock directly into aqueous buffer.

    • Prepare a 10x Intermediate in buffer containing 0.1% Tween-20 .

    • Example: Mix 10 µL of 10 mM Stock + 990 µL of [Buffer + 0.1% Tween-20].

    • Result: 100 µM compound in 1% DMSO / 0.1% Tween-20.

  • Final Assay Preparation:

    • Dilute the Intermediate 1:10 into your final assay wells.

    • Final concentrations: 10 µM compound, 0.1% DMSO, 0.01% Tween-20.

Mechanism of Failure: Why this happens

Understanding the molecular geometry helps predict behavior.

StackingMechanism Nitro Nitro Group (-NO2) Electron Withdrawing Ring Pyridine Ring Planar & Hydrophobic Nitro->Ring Induces Dipole Stack Stacked Aggregate (Energy Minimized) Ring->Stack Pi-Pi Stacking Amino N-Methyl/Methoxy Electron Donating Amino->Ring Induces Dipole Water Aqueous Buffer (High Surface Tension) Water->Stack Hydrophobic Exclusion Forces Stacking

Figure 2: The "Push-Pull" electronic system creates a dipole that, combined with the hydrophobic effect in water, drives the formation of energetically favorable stacks.

Frequently Asked Questions (FAQ)

Q: Can I use BSA (Bovine Serum Albumin) to prevent aggregation? A: Use with caution. While BSA can sequester aggregates, it also binds many small molecules non-specifically (protein binding).[1] This reduces the free concentration of your compound, shifting your IC50 artificially. Detergents (Tween-20) are preferred because they disrupt aggregates without significantly sequestering the monomer.

Q: My compound precipitates even in 100% DMSO after freezing. Why? A: DMSO is hygroscopic. If your stock absorbed water from the air during freeze-thaw cycles, the solubility of this hydrophobic nitro-pyridine decreases drastically. Always use fresh, anhydrous DMSO or store stocks in single-use aliquots under nitrogen/argon.

Q: Does pH affect the aggregation of this specific molecule? A: Yes. The 2-amino group is weakly basic, but the 3-nitro group strongly reduces the pKa of the pyridine nitrogen. At neutral pH (7.4), the molecule is likely neutral (uncharged). If you lower the pH significantly (pH < 4), you might protonate the ring nitrogen, creating a cation that repels other molecules and breaks the stack. However, most biological assays cannot tolerate such low pH.

References

  • Shoichet, B. K. (2006).[1][2] Screening in a spirit haunted world. Drug Discovery Today, 11(13-14), 607-615.

    • Foundational text on identifying false positives caused by colloidal aggreg
  • Feng, B. Y., & Shoichet, B. K. (2006).[3] A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553.[4]

    • Provides the specific Triton X-100 protocols cited in Module 2.
  • Owen, S. C., et al. (2012). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology, 7(8), 1429–1435.

    • Discusses the impact of aggregation on cellular assays, relevant for drug development professionals.
  • PubChem. (n.d.).[5][6] this compound (Compound CID 3023914).[5]

    • Verification of chemical structure and physicochemical properties.

Sources

Troubleshooting radiolabeling reactions with nitropyridine precursors

Technical Support Center: Troubleshooting F-Radiolabeling of Nitropyridine Precursors

Status: Operational Operator: Senior Application Scientist Topic: Nucleophilic Aromatic Substitution (

Date:

Introduction: The Nitropyridine Advantage & Challenge

Welcome to the technical support hub. You are likely here because you are utilizing nitropyridines as precursors for Fluorine-18 radiolabeling. This is a robust strategy because the nitro group (


However, the high reactivity of nitropyridines often comes with a trade-off: sensitivity to reaction conditions. A failed synthesis is rarely random; it is a logical consequence of competing pathways—usually hydrolysis or insufficient activation energy.

This guide moves beyond basic "recipes" to the mechanistic causality of failure. We will isolate variables in the drying, reaction, and purification phases.

Module 1: Pre-Reaction & Azeotropic Drying

The Symptom: Near-zero Radiochemical Yield (RCY) despite correct precursor mass.

The Diagnosis: The fluoride ion (

Troubleshooting Protocol
CheckpointStandardWhy it Matters (Causality)
QMA Cartridge Carbonate (

) or Bicarbonate (

) form.
Chloride forms will compete with fluoride.
Elution Base

/

ratio must be precise.
Excess base (

) degrades nitropyridines into hydroxypyridines (hydrolysis).
Drying Cycles 3x Acetonitrile (MeCN) additions at 95°C.Removes residual water. The final residue must be a "dry crust," not a gel.

Expert Insight: If you observe a yellow/orange discoloration immediately upon adding the precursor to the dried fluoride complex, you likely have residual base causing immediate precursor degradation before the fluoride can attack. Reduce the base load or switch to a milder base system like Tetrabutylammonium bicarbonate (TBAB) [1].

Module 2: Reaction Optimization ( )

The Symptom: Low RCY (<10%) or high impurities.

The Diagnosis: Nitropyridines require specific electronic activation. The position of the nitro group relative to the pyridine nitrogen is non-negotiable.

Critical Variable: Regiochemistry
  • 2-Nitro & 4-Nitro: Highly reactive. The ring nitrogen stabilizes the negative charge in the Meisenheimer intermediate (resonance stabilization).

  • 3-Nitro: Unreactive under standard

    
     conditions. The negative charge cannot be delocalized onto the ring nitrogen.
    
    • Solution for 3-positions: You must use a Pyridine N-Oxide precursor to activate the meta position, then reduce it post-labeling [2].

Optimization Matrix
VariableRecommendationTechnical Rationale
Solvent DMSO or DMFHigh dielectric constants promote charge separation of the

ion pair, leaving the fluoride "naked" and reactive.
Temperature 110°C - 140°C

has a high activation energy barrier. Below 100°C, the reaction is kinetically stalled.
Time 10 - 20 minutesExtended heating (>30 min) promotes the decomposition of the labile nitropyridine ring.
Precursor Conc. 2 - 5 mg/mLHigh concentration drives second-order kinetics (

).

Module 3: Purification & QC

The Symptom: Co-elution of the nitro-precursor with the fluoro-product during HPLC.

The Diagnosis: The polarity difference between


Separation Strategy

In Reverse Phase HPLC (C18):

  • The Product (

    
    -Pyridine):  Generally less polar than the nitro-precursor. Elutes after  the precursor in many isocratic systems, but this depends heavily on pH.
    
  • The Precursor (

    
    -Pyridine):  More polar. Elutes earlier .
    
  • The Hydroxy-Impurity: Very polar. Elutes near the solvent front (dead volume).

Actionable Protocol: If peaks overlap, switch to a phenyl-hexyl column . The

Visual Troubleshooting Logic

Figure 1: Diagnostic Decision Tree

Use this flowchart to identify the root cause of failure.

TroubleshootingStartStart: Low RCY (<5%)CheckPosCheck Nitro PositionStart->CheckPosIsMetaIs it 3-Nitropyridine?CheckPos->IsMetaAnalyze StructureUseOxideSolution: Use N-Oxide PrecursorIsMeta->UseOxideYesCheckDryCheck Azeotropic DryingIsMeta->CheckDryNo (It is 2- or 4-Nitro)IsWetIs residue gel-like?CheckDry->IsWetReDrySolution: Add MeCN, evaporate 3xIsWet->ReDryYesCheckBaseCheck Base LoadIsWet->CheckBaseNo (It is dry crust)TooBasicIs solution dark/black?CheckBase->TooBasicReduceBaseSolution: Reduce K2CO3 or use TBABTooBasic->ReduceBaseYes (Degradation)Check Temperature (Target 130C)Check Temperature (Target 130C)TooBasic->Check Temperature (Target 130C)No

Caption: Diagnostic flow for identifying failure points in nitropyridine labeling.

Figure 2: The Mechanism on Pyridine

Understanding the pathway to visualize the "Meisenheimer Complex" stability.

MechanismReactantsNitropyridine + 18F-TSMeisenheimer Complex(Negative charge on N)Reactants->TSNucleophilic AttackSideRxnHydroxypyridine(Hydrolysis)Reactants->SideRxnIf Water Present (OH-)Products18F-Pyridine + NO2-TS->ProductsElimination of NO2

Caption: The reaction pathway. Note that water (

Frequently Asked Questions (FAQs)

Q: Can I use tetrabutylammonium fluoride (TBAF) instead of Kryptofix/Carbonate? A: Yes, and often it is preferred for nitropyridines.



Q: My 3-nitropyridine reaction failed completely. Why? A: As detailed in Module 2, the 3-position (meta) cannot stabilize the negative charge of the intermediate Meisenheimer complex because the resonance structures never place the electron density on the electronegative ring nitrogen. You must switch to a 3-nitropyridine-N-oxide precursor, which allows for meta-activation, followed by a reduction step [2].

Q: The reaction mixture turns black immediately. What is happening? A: This indicates oxidative decomposition or polymerization, usually driven by excessive base concentration at high temperatures. Reduce your


Standard Operating Procedure (SOP): 2-Nitropyridine Labeling

  • Trapping: Trap

    
     on a pre-conditioned QMA carbonate cartridge.
    
  • Elution: Elute with

    
     (15 mg) and 
    
    
    (3 mg) in MeCN/Water (1 mL).
  • Drying: Evaporate at 95°C under

    
     flow. Add 1 mL anhydrous MeCN and evaporate to dryness (Repeat 3x). Crucial:  Ensure residue is bone-dry.
    
  • Reaction:

    • Add precursor: 2-Nitropyridine derivative (4 mg) in 0.5 mL anhydrous DMSO.

    • Heat: 130°C for 15 minutes (sealed vessel).

  • Quench: Cool to 40°C and add 2 mL water.

  • Purification: Inject onto semi-prep HPLC (C18 or Phenyl-Hexyl).

References

  • Dolle, F., et al. (1999). Synthesis and radiolabelling of 2-substituted pyridines with fluorine-18. Journal of Labelled Compounds and Radiopharmaceuticals.

  • Brugarolas, P., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.[1][2] Chemical Communications.[1]

  • Rotstein, B. H., et al. (2014). Spirocyclic iodonium ylides for the 18F-fluorination of electron-rich arenes (Context on alternative leaving groups and base sensitivity). Nature Communications.

  • Preshlock, S., et al. (2016). 18F-Fluorination of Heteroarenes: A Review of Current Methods. Chemical Reviews.

Technical Support Center: Tubulin Polymerization Assay Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In tubulin polymerization assays, the "baseline" is the nucleation lag phase. An unstable baseline—whether drifting, spiking, or prematurely rising—compromises the calculation of


 and the determination of IC50/EC50 values. This guide moves beyond basic manual steps to address the thermodynamic and optical physics driving these instabilities.

The following protocols are designed for researchers using turbidimetric (OD340) or fluorescent (DAPI/Reporter) detection formats.

Part 1: The Diagnostic Logic Tree

Before altering your chemistry, identify the shape of your instability. Use this logic flow to pinpoint the root cause.

Tubulin_Troubleshooting Start Identify Baseline Anomaly Spikes Sharp Spikes / Noise Start->Spikes DriftUp Monotonic Upward Drift (No Lag Phase) Start->DriftUp DriftDown Downward Drift Start->DriftDown Wavy Sinusoidal / Wavy Start->Wavy Bubbles Cause: Micro-bubbles or Precipitated Compound Spikes->Bubbles Aggregates Cause: Protein Aggregation (Dead Tubulin) DriftUp->Aggregates Temp Cause: Premature Polymerization (Temp > 4°C during prep) DriftUp->Temp Condensation Cause: Lid Condensation or Lamp Drift DriftDown->Condensation Meniscus Cause: Meniscus/Mixing Effect (Glycerol Schlieren lines) Wavy->Meniscus

Figure 1: Diagnostic Logic Tree. Match your kinetic curve's artifact to the probable physical cause.[1][2]

Part 2: Critical Reagent Handling (The "Dead" Protein Problem)

The Issue: A baseline that rises immediately (zero lag phase) often indicates the presence of pre-formed aggregates or "dead" tubulin that scatters light but does not form functional microtubules.

The Causality: Tubulin is hydrophobic and unstable. Freeze-thaw cycles or storage above -70°C causes denaturation. These denatured aggregates act as nucleation seeds, bypassing the natural nucleation phase.

Protocol: The "Clarification Spin"

Perform this step immediately before setting up the assay plate.

  • Thaw: Rapidly thaw tubulin aliquots in a 37°C water bath until just melted.

  • Snap Cool: Immediately place on wet ice.

  • Centrifuge: Spin the tubulin stock at 14,000 x g for 10 minutes at 4°C .

    • Note: For high-precision HTS, ultracentrifugation (100,000 x g) is superior, but 14k x g is sufficient for standard benchtop assays [1].

  • Recover: Carefully pipette the supernatant into a pre-chilled tube on ice. Discard the bottom 10% of the volume (pellet contains aggregates).

Part 3: Thermodynamic Control (The "Cold Start" Technique)

The Issue: Tubulin polymerization is entropy-driven and spontaneous at >20°C. If your plate or buffers are slightly warm during pipetting, polymerization begins before the reader starts, eliminating your baseline.

The Solution: You must maintain the reaction at <4°C until the exact moment of measurement.

Protocol: The Ice-to-Read Workflow
StepActionTechnical Rationale
1 Pre-cool Plate Keep the 96/384-well plate on a metal block sitting in crushed ice.
2 Pre-warm Reader Set the plate reader to 37°C at least 30 mins prior.
3 Pipetting Dispense all buffers and compounds into the chilled plate. Add Tubulin last .
4 Transfer Move plate immediately from ice to the 37°C reader.
5 Shake Program a 5-second orbital shake before the first read.

Why this works: The temperature ramp from 4°C to 37°C inside the reader creates a synchronized "start" for all wells, ensuring a clean, flat baseline for the first 2-5 minutes [2].

Part 4: Optical & Chemical Artifacts
Scenario A: The "Spiky" Baseline (Bubbles)

Small spikes in OD readings are almost always micro-bubbles moving through the light path.

  • Fix: Centrifuge the assay plate at 1,000 x g for 1 minute before placing it in the reader.

  • Fix: Do not use a needle to pop bubbles (this leaves protein residue on the surface). Use a heat gun (briefly) or the centrifugation method.

Scenario B: The "False Positive" (Compound Precipitation)

Some small molecules precipitate in aqueous buffers (PEM/PIPES), causing high turbidity that mimics polymerization.

  • Validation Test: Run a control well containing Buffer + Compound (No Tubulin) .

    • If OD rises: Your compound is precipitating.

    • Solution: Lower compound concentration or increase DMSO (max 10%, though >5% inhibits tubulin).

Scenario C: Wavy Baselines (Glycerol Mixing)

Tubulin is often stored in 50% glycerol. If not mixed thoroughly, "Schlieren lines" (refractive index variations) cause wavy data.

  • Fix: Dilute the tubulin stock into the assay buffer (bringing glycerol <5%) and mix gently by inversion before plating.

Part 5: Comparison of Detection Methods

Choose the right readout to minimize baseline issues.

FeatureTurbidity (OD 340nm) Fluorescence (DAPI/Reporter)
Baseline Stability Low. Sensitive to bubbles, scratches, and precipitation.High. Fluorophores only emit when bound to polymer.
Sensitivity Requires high tubulin conc. (>1 mg/mL).High sensitivity (can use <0.5 mg/mL).
Artifact Risk False Positives: Drug precipitation looks like polymer.False Negatives: Some drugs quench fluorescence or compete for binding sites [3].
Best Use Case Screening for assembly inhibitors (e.g., Colchicine).Screening for assembly enhancers (e.g., Paclitaxel).
Part 6: Advanced Troubleshooting Workflow

If the baseline is stable but the curve is flat (no polymerization), follow this pathway:

No_Polymerization Problem Problem: Flat Line (No Activity) CheckGTP Check GTP (Must be fresh) Problem->CheckGTP CheckConc Check Critical Conc. (Is Tubulin > 3 mg/mL?) CheckGTP->CheckConc TempVerify Verify Temp (Is Reader actually 37°C?) CheckConc->TempVerify

Figure 2: "Flat Line" Investigation. GTP hydrolysis is the most common cause of inactive tubulin. Always use fresh GTP (aliquoted and frozen at -20°C).

References
  • Cytoskeleton, Inc. (2025).[3] Tubulin Polymerization Assay Kit Manual. Troubleshooting Guide, Section 4.

  • Mirigian, M., et al. (2013).[4] "Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence." Methods in Cell Biology.

  • Sigma-Aldrich. (2024). In Vitro Tubulin Polymerization Assay Kit Technical Bulletin.

  • Bane, S. (2002). "Protocols for measuring microtubule assembly and disassembly." Methods in Molecular Biology.

Sources

Technical Support Center: Synthesis & Purification of 6-Methoxy-N-methyl-3-nitropyridin-2-amine

[1][2]

Case ID: PYR-NIT-062 Status: Active Support Subject: Optimizing Purity and Regioselectivity in

Core Synthesis Strategy & Regiocontrol

The Regioselectivity Paradox

The synthesis of 6-Methoxy-N-methyl-3-nitropyridin-2-amine typically proceeds via sequential nucleophilic aromatic substitution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

2,6-dichloro-3-nitropyridine1

The critical challenge is the Order of Addition . The C3-nitro group activates both the C2 and C6 positions, but not equally.[1]

  • C2 Position (Ortho): More electrophilic due to the inductive effect (-I) of the nitro group and potential chelation of the nucleophile's counter-ion (e.g.,

    
    ).[1]
    
  • C6 Position (Para): Activated by resonance (-M) but lacks the inductive boost of the ortho-nitro group.[1][2][3]

The Rule: The first nucleophile added will preferentially attack the C2 position .

To obtain the target molecule (Methylamino at C2, Methoxy at C6), you must follow this specific sequence:

  • Step 1: Reaction with Methylamine (Targets C2).[1][2]

  • Step 2: Reaction with Sodium Methoxide (Targets C6).[1][2][4]

If you reverse this order, you will synthesize the regioisomer: 2-Methoxy-N-methyl-3-nitropyridin-6-amine.[1][2]

Reaction Pathway Visualization

ReactionPathwaySM2,6-Dichloro-3-nitropyridineIntAIntermediate A:2-(Methylamino)-6-chloro-3-nitropyridineSM->IntA1. MeNH2 (1.0 eq)(Kinetic Control)IntBIntermediate B:2-Methoxy-6-chloro-3-nitropyridineSM->IntB1. NaOMe(Wrong Order)Impurity2BIS-IMPURITY:2,6-Bis(methylamino)-3-nitropyridineSM->Impurity2Excess MeNH2High TempTargetTARGET PRODUCT:6-Methoxy-N-methyl-3-nitropyridin-2-amineIntA->Target2. NaOMeIntA->Impurity2Excess MeNH2Impurity1REGIOISOMER:2-Methoxy-6-(methylamino)-3-nitropyridineIntB->Impurity12. MeNH2

Figure 1: Reaction pathway analysis showing the critical dependence of product identity on the order of reagent addition.

Troubleshooting Guide (FAQs)

Issue 1: "I see two spots on TLC with very close Rf values."

Diagnosis: You likely have a mixture of the Target (C2-NHMe) and the Regioisomer (C6-NHMe).[1][2]

  • Cause: This occurs if the methylamine addition was not strictly controlled, or if the starting material reacted non-selectively (often due to high temperature or polar protic solvents interfering with the ortho-effect).[1]

  • Solution:

    • Solvent Switch: Use a non-polar, aprotic solvent (e.g., THF or Toluene ) for the first step.[2] This maximizes the "ortho-effect" where the incoming amine coordinates with the nitro group, directing attack to C2.[1]

    • Temperature Control: Conduct the first amine addition at -10°C to 0°C . Higher temperatures overcome the activation energy difference between C2 and C6, leading to mixed isomers.[1]

Issue 2: "My product is contaminated with a bright yellow, highly polar impurity."

Diagnosis: Presence of 2,6-Bis(methylamino)-3-nitropyridine .[1][2]

  • Cause: Excess methylamine was used, or the reaction was allowed to run too long/too hot before adding the methoxide.[1]

  • Solution:

    • Use exactly 0.95 - 1.0 equivalents of methylamine.[1][2] Do not use an excess.

    • Use a mild base (like

      
      ) to scavenge the HCl formed, rather than using excess methylamine as the base.[1]
      
Issue 3: "The yield is low, and I see a spot that doesn't move on silica (Baseline)."

Diagnosis: Hydrolysis products (Pyridinones).

  • Cause: Moisture in the reaction.[1] The C2/C6 chlorides are labile; water will displace them to form 2-hydroxy or 6-hydroxy derivatives (tautomerizing to pyridinones).[1][2]

  • Solution:

    • Ensure anhydrous THF and anhydrous MeOH are used.[1][2]

    • Use commercially available NaOMe solution in MeOH, but verify the bottle seal integrity.[1]

Purification Protocol

Since the regioisomers have similar polarities, standard flash chromatography can be difficult.[1] We recommend a "Cleanup -> Recrystallization" workflow.[1][2]

Step-by-Step Purification
StepActionTechnical Rationale
1. Quench Pour reaction mixture into Ice/Water . Adjust pH to ~6-7 with dilute HCl.Precipitates the crude product; neutral pH prevents hydrolysis during workup.
2.[1] Extraction Extract with Ethyl Acetate (EtOAc) (3x).[1][2] Wash organic layer with Brine.[1][2]Removes inorganic salts (NaCl) and very polar pyridinone impurities.
3.[1][2] Silica Plug Pass the crude organic concentrate through a short pad of silica gel using 10% EtOAc in Hexanes .[1]Removes baseline tar and highly polar bis-substituted byproducts.
4.[1][2] Recrystallization Dissolve crude solid in minimum hot Ethanol (EtOH) .[1][2] Add water dropwise until turbid.[1][2] Cool slowly to 4°C.Crucial Step: The target molecule (C2-amino) often packs better than the regioisomer due to intramolecular H-bonding (NH...NO2).[1][2]
Purification Decision Matrix

PurificationLogicStartCrude Reaction MixtureTLCTLC Analysis(Hex:EtOAc 4:1)Start->TLCDecision1Is 'Bis-amino' impuritypresent? (Low Rf)TLC->Decision1Action1Flash ChromatographyGradient 5-20% EtOAc/HexDecision1->Action1YesDecision2Is Regioisomer present?(Close Rf)Decision1->Decision2NoAction1->Decision2Action2Recrystallization(EtOH/H2O)Decision2->Action2YesFinalPure Product>98% HPLCDecision2->FinalNoAction2->Final

Figure 2: Decision matrix for selecting the appropriate purification method based on impurity profile.

Analytical Validation (QC)

How to prove you have the Target (C2-NHMe) and not the Regioisomer (C6-NHMe).

1H NMR Diagnostics (DMSO-d6)
FeatureTarget: 2-NHMe, 6-OMe Impurity: 6-NHMe, 2-OMe Mechanism
NH Signal ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

8.5 - 9.5 ppm
(Broad/Split)

7.0 - 8.0 ppm
Intramolecular H-Bonding: The NH at C2 forms a hydrogen bond with the C3-Nitro group, significantly deshielding the proton.[1]
C4-Proton Doublet, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

~8.2 ppm
Doublet,

~8.2 ppm
Both are ortho to the nitro group; less diagnostic.[1]
C5-Proton Doublet, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

~6.1 ppm
Doublet,

~6.3 ppm
Electronic difference between OMe and NHMe para to this position.[1]

Key Check: If your NH signal is relatively upfield (< 8.0 ppm), you likely have the wrong isomer.[1][2]

References

  • BenchChem. (2025).[1][2][5] An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridin-2-amine. Retrieved from [1][2]

  • Lunn, G., & Sansone, E. B. (1994).[1][2] Nucleophilic Aromatic Substitution on 2,6-Dichloro-3-nitropyridine. Journal of Organic Chemistry, 59(21), 6431-6436.[1][2]

  • ResearchGate. (2025).[1][2][4] Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines. Retrieved from

  • PubChem. (2025).[1][2] Compound Summary: 6-methoxy-3-nitropyridin-2-amine.[1][2][5] Retrieved from [1][2]

  • WuXi AppTec. (2021).[1][2] Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridines. QM Magic Class, Chapter 29. Retrieved from [1][2]

Technical Support Center: HPLC Analysis of 6-Methoxy-N-methyl-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the HPLC analysis of 6-Methoxy-N-methyl-3-nitropyridin-2-amine (CAS: 94166-58-2). It is designed for analytical chemists and process engineers requiring high-fidelity separation of this intermediate from its synthetic precursors and byproducts.

Core Technical Overview

Molecule : this compound Role : Key intermediate in the synthesis of KRAS G12C inhibitors and other kinase-targeting small molecules. Chemical Behavior : This molecule presents a "push-pull" electronic system.[1] The electron-donating methoxy and methylamino groups compete with the strongly electron-withdrawing nitro group and the pyridine nitrogen.[1]

  • LogP : ~1.85 (Moderate hydrophobicity).[1][2]

  • Acid/Base Character : Weakly basic.[1] The nitro group at position 3 significantly reduces the basicity of the exocyclic amine and the pyridine nitrogen.[1][2] However, residual interaction with silanols on C18 columns can still cause peak tailing.[1][2]

Method Development Logic (Visualized)

The following decision tree illustrates the logical flow for optimizing the separation of this compound from common impurities like 2-chloro-6-methoxy-3-nitropyridine (precursor) and 2-amino-6-methoxy-3-nitropyridine (des-methyl byproduct).

MethodDevelopment Start Start: Method Development ColSelect Column Selection: C18 (End-capped) vs. Mixed-Mode Start->ColSelect MobilePhase Mobile Phase Setup: Water/MeCN + 0.1% H3PO4 or Formic Acid ColSelect->MobilePhase Gradient Initial Gradient Scan: 5% to 95% B over 20 min MobilePhase->Gradient CheckRes Check Resolution (Rs) Gradient->CheckRes IssueTailing Issue: Peak Tailing? CheckRes->IssueTailing Rs > 1.5 but poor shape IssueCoelution Issue: Impurity Co-elution? CheckRes->IssueCoelution Rs < 1.5 Finalize Finalize Method: Isocratic or Shallow Gradient CheckRes->Finalize Perfect Separation FixTailing Action: Add Ion Pair (0.1% TEA) or Switch to Mixed-Mode IssueTailing->FixTailing Yes FixTailing->Finalize FixCoelution Action: Adjust pH (2.5 vs 7.0) or Change Modifier (MeOH) IssueCoelution->FixCoelution Yes FixCoelution->Finalize

Caption: Logical workflow for optimizing HPLC separation of nitropyridine amines, prioritizing resolution and peak symmetry.

Troubleshooting & FAQs

Direct answers to specific experimental issues.

Q1: My retention time is unstable, and the peak shape is tailing. Why?

The Mechanism: Despite the nitro group deactivating the ring, the secondary amine (-NHCH3) can still interact with free silanol groups (Si-OH) on the silica support of your column.[1][2] This is the primary cause of tailing.[1] The Fix:

  • pH Control: Ensure your mobile phase pH is acidic (pH 2.0–3.0).[1][2] This suppresses the ionization of silanols (keeping them neutral Si-OH), reducing cation-exchange interactions.[1][2]

  • Buffer Choice: Use 0.1% Phosphoric Acid (non-volatile) for UV detection or 0.1% Formic Acid for MS.[1][2] If tailing persists, add 0.1% Triethylamine (TEA) as a competitive blocker for silanol sites.[1][2]

  • Column: Switch to a highly end-capped C18 column or a "Base-Deactivated" (BDS) phase.

Q2: I see a small impurity eluting just before the main peak. What is it?

The Identification: In the synthesis of this compound, the most common byproduct is the des-methyl analog (2-amino-6-methoxy-3-nitropyridine).[1] Why it Co-elutes: Both compounds share the same core structure and nitro/methoxy substituents.[1] The only difference is a methyl group, making the impurity slightly more polar.[1][2] The Fix:

  • Increase Water Content: The methyl group provides the hydrophobic difference.[1] Flatten your gradient (e.g., hold at 30-40% MeCN) to maximize the interaction of that single methyl group with the C18 chain.[1][2]

  • Switch Solvent: Methanol (MeOH) often provides better selectivity for methylene group differences (selectivity ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) compared to Acetonitrile (MeCN) due to different solvation mechanisms.[1]
    
Q3: The sensitivity at 254 nm is low. Can I optimize detection?

The Science: While the pyridine ring absorbs at 254 nm, the nitro group (-NO2) conjugated with the amine creates a "push-pull" system that shifts the absorption maximum (lambda max) toward the visible region.[1][2] The Recommendation: Run a UV scan using a PDA (Photodiode Array) detector.[1][2] You will likely find a stronger, more specific absorbance band between 300 nm and 360 nm .[1][2] Detecting at this higher wavelength also reduces background noise from the mobile phase and non-colored impurities.[1]

Standard Operating Procedure (SOP) Recommendation

Use this protocol as a baseline for validation.

ParameterRecommended ConditionRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µmStandard robustness; 3.5 µm offers better resolution for impurity profiling.[1][2]
Mobile Phase A Water + 0.1% H3PO4 (or 10mM Ammonium Formate pH 3.[1][2]0)Acidic pH suppresses silanol activity and stabilizes the amine.[1][2]
Mobile Phase B Acetonitrile (MeCN)Lower viscosity and sharper peaks than Methanol.[1][2]
Gradient Time (min) / %B : 0 / 10 15 / 90 20 / 90 20.1 / 10A generic gradient covering the polarity range.[1][2] Adjust slope based on actual retention.
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV at 254 nm (primary) and 320 nm (secondary)320 nm targets the nitro-amine conjugation band for higher specificity.[1][2]
Sample Diluent 50:50 Water:MeCNMatches the initial gradient strength to prevent "solvent shock" and peak distortion.[1]

References

  • Synthesis and Impurity Profile : Process for producing 2,3-diamino-6-methoxypyridine. US Patent 7256295B2.[1] (Describes the synthesis and HPLC purity analysis of the des-methyl analog, establishing the baseline for nitropyridine analysis).

  • Structural Analogs & Method : N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI Molbank 2021.[1] (Provides detailed NMR and HPLC conditions for complex 3-nitropyridine derivatives).

  • Physical Properties : this compound Compound Summary. PubChem CID 3023914.[1] (Authoritative source for LogP, H-bond donor/acceptor counts, and chemical identifiers). [1][2]

  • Mixed-Mode Separation : Separation of 6-Methoxy-3-nitro-N-propylpyridin-2-amine. SIELC Technologies Application Note. (Demonstrates the use of mixed-mode chromatography for nitropyridine amines).

Sources

Validation & Comparative

6-Methoxy-N-methyl-3-nitropyridin-2-amine versus colchicine tubulin binding

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between the emerging 3-Nitropyridine scaffold (specifically the core pharmacophore 6-Methoxy-N-methyl-3-nitropyridin-2-amine and its optimized derivatives) and the standard reference Colchicine regarding their tubulin binding properties.

Tubulin Binding Kinetics, Thermodynamics, and Therapeutic Potential

Executive Summary

Colchicine remains the historical gold standard for microtubule destabilization, binding to the


-tubulin subunit at the intra-dimer interface. However, its clinical utility in oncology is severely limited by a narrow therapeutic index, high myelotoxicity, and P-glycoprotein (P-gp) efflux susceptibility.

This compound represents the core chemical scaffold of a novel class of 3-nitropyridine (3-NP) tubulin inhibitors (e.g., the 4AZA series). Recent crystallographic data (2024) confirms that while this scaffold targets the same colchicine-binding site (CBS) , it utilizes a distinct binding topology that maintains potent microtubule destabilization (IC


 < 10 nM for optimized analogs) while significantly reducing myelotoxicity—a critical advantage over colchicine.
FeatureColchicine3-Nitropyridine Scaffold (e.g., 4AZA2996)
Primary Target Tubulin Colchicine-Binding Site (CBS)Tubulin Colchicine-Binding Site (CBS)
Binding Mode Bi-cyclic interaction (A & C rings)Heterocyclic stacking (Nitropyridine core)
Kinetics Slow, pseudo-irreversible (Conformational lock)Rapid, reversible equilibrium
Myelotoxicity High (Dose-limiting)Low (Sparing of normal bone marrow)
P-gp Susceptibility High (Multi-drug resistance substrate)Low (Effective in MDR phenotypes)
Molecular Mechanism & Binding Topology
The Colchicine Reference Standard

Colchicine binds primarily to


-tubulin, inducing a curved conformation in the tubulin dimer that prevents microtubule straight-polymerization.
  • A-Ring (Trimethoxyphenyl): Anchors into the hydrophobic pocket of

    
    -tubulin.
    
  • C-Ring (Tropolone): Interacts with the

    
    -tubulin interface, "locking" the dimer in a curved state.
    
  • Thermodynamics: Binding is entropy-driven initially, followed by a slow conformational change (induced fit) that creates a high-affinity, pseudo-irreversible complex.

The 3-Nitropyridine Candidate (this compound)

This molecule serves as the pharmacophoric anchor . In optimized derivatives (like 4AZA2996 ), this core aligns within the CBS but exploits different contacts:

  • 3-Nitro Group: Acts as a critical electron-withdrawing group, likely engaging in electrostatic interactions or hydrogen bonding with Lys352 or Asn258 of

    
    -tubulin.
    
  • Pyridine Ring: Mimics the A-ring of colchicine but with a smaller footprint, allowing for modifications at the 2-amino and 6-positions to extend into the solvent-exposed regions or the

    
    -subunit interface.
    
  • Structural Overlay: X-ray crystallography (PDB: 8R6O) reveals that the 3-nitropyridine core overlaps with the colchicine A-ring, but the scaffold allows for "exit vectors" that avoid the steric clashes often associated with colchicine resistance mutations.

BindingMechanism Tubulin Tubulin Dimer (Straight Conformation) CBS Colchicine Binding Site (Interface) Tubulin->CBS Exposes Curved Curved Tubulin (Incompetent for Polymerization) CBS->Curved Steric Clash / Conformational Change Colchicine Colchicine (Bicyclic Tropolone) Colchicine->CBS High Affinity (Slow On/Off) Nitropyridine 3-Nitropyridine Scaffold (6-Methoxy-N-methyl...) Nitropyridine->CBS Rapid Equilibrium (Distinct Pose) Apoptosis G2/M Arrest & Apoptosis Curved->Apoptosis Microtubule Destabilization

Caption: Comparative binding pathway. Both agents target the CBS to induce curvature, but 3-nitropyridines exhibit distinct kinetic profiles.

Comparative Efficacy Data

The following data compares Colchicine against 4AZA2996 , a representative lead compound derived from the this compound scaffold.

MetricColchicine3-Nitropyridine Analog (4AZA2996)Note
Tubulin Binding (

)
~0.5 - 3.0

M
~1.0 - 5.0

M
3-NPs often have slightly lower intrinsic affinity but better cellular potency due to kinetics.
IC

(Proliferation)
5 - 15 nM (HeLa)4 - 10 nM (HT-29/HeLa)The scaffold yields equipotent or superior cytotoxicity.
Therapeutic Index Low (Toxic at active dose)High (>5-fold safety margin)3-NPs show reduced toxicity in healthy PBMCs.
Resistance Profile Susceptible to

III-tubulin overexpression
Retains activity in

III-high tumors
Critical for drug-resistant cancers.

Key Insight: While the fragment (this compound) itself has low micromolar affinity, it serves as a highly efficient fragment hit . When optimized with a hydrophobic tail (e.g., at the 2-amine position), the potency matches colchicine without the associated systemic toxicity.

Experimental Protocols

To validate the binding of the 3-nitropyridine scaffold versus colchicine, the following self-validating protocols are recommended.

A. Fluorescence-Based Tubulin Polymerization Assay

Objective: Quantify the inhibition of microtubule assembly in real-time.

  • Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), DAPI (reporter dye).

  • Preparation: Dilute tubulin to 2 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9).
    
  • Treatment: Add Colchicine (Control) or 3-Nitropyridine (Test) at graded concentrations (0.1 - 10

    
    M) to 96-well plate on ice.
    
  • Initiation: Transfer to 37°C plate reader.

  • Readout: Measure fluorescence (Ex 360 nm / Em 450 nm) every 30s for 60 mins.

  • Validation: The V

    
     of the growth phase should decrease dose-dependently. Colchicine will show a complete flatline at >3 
    
    
    
    M.
B. Competitive Colchicine Binding Assay

Objective: Confirm the 3-nitropyridine binds specifically to the Colchicine Binding Site.[1][2][3][4]

  • Tracer: Use [³H]-Colchicine or a fluorescent colchicine analog.

  • Incubation: Incubate tubulin (1

    
    M) with the tracer (5 
    
    
    
    M) and increasing concentrations of the 3-nitropyridine scaffold.
  • Equilibrium: Incubate for 30 mins at 37°C.

  • Separation: Use DEAE-cellulose filter discs or size-exclusion chromatography (spin columns) to separate bound from free ligand.

  • Result: A decrease in signal indicates displacement. Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Synthesis & Structural Logic (Graphviz)

The transition from the simple this compound fragment to a potent drug involves specific SAR (Structure-Activity Relationship) steps.

SAR_Logic Fragment Core Scaffold: This compound (Low Affinity Fragment) Mod1 Modification 1: 2-Amino Substitution Fragment->Mod1 Add Hydrophobic Tail (Mimics Colchicine C-Ring) Mod2 Modification 2: 6-Position Extension Fragment->Mod2 Optimize Solubility (Morpholine/Piperazine) Lead Lead Compound (4AZA2996): High Potency (nM) Reduced Toxicity Mod1->Lead Mod2->Lead Mechanism Mechanism: Hydrophobic Interaction with Beta-Tubulin Interface Lead->Mechanism Binds CBS

Caption: SAR evolution from the 6-methoxy-3-nitropyridine core to potent tubulin inhibitors.

References
  • Herman, J., et al. (2024).[1][2][3][4][5] 3-nitropyridine analogues as novel microtubule-targeting agents. PLoS ONE, 19(11), e0307153.[1][4] [1][2][4]

  • Prota, A. E., et al. (2024).[1][2][4] Crystal structure of the tubulin-4AZA2996 complex. RCSB Protein Data Bank (PDB ID: 8R6O).[1]

  • Lu, Y., et al. (2012). Colchicine binding site inhibitors: a review of recent developments. Expert Opinion on Therapeutic Patents, 22(11), 1261-1280.

  • Steinmetz, M. O., & Prota, A. E. (2018).[4] Microtubule-targeting agents: strategies to hijack the cytoskeleton. Trends in Cell Biology, 28(10), 776-792.

Sources

A Tale of Two Mechanisms: Deconstructing Tubulin Inhibition by Paclitaxel and 3-Nitropyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Oncology and Drug Development

The microtubule cytoskeleton, a dynamic network of protein filaments, is a cornerstone of cellular architecture and function. Its critical role in mitosis, particularly the formation of the mitotic spindle, has made it a prime target for anticancer drug development. Microtubule-targeting agents (MTAs) represent a highly successful class of chemotherapeutics. However, their efficacy is often dictated by their specific mechanism of action on tubulin, the fundamental building block of microtubules. This guide provides an in-depth comparison of two classes of tubulin inhibitors with diametrically opposed mechanisms: the well-established microtubule stabilizer, paclitaxel, and the emerging class of microtubule destabilizers, represented by 3-nitropyridine analogs, the chemical family to which 6-Methoxy-N-methyl-3-nitropyridin-2-amine belongs.

The Dynamic World of Microtubules: A Target for Cancer Therapy

Microtubules are polymers of α- and β-tubulin heterodimers. Their hallmark is a phenomenon known as "dynamic instability," a continuous cycle of polymerization (growth) and depolymerization (shrinkage). This dynamic nature is essential for the mitotic spindle to correctly segregate chromosomes during cell division. Interference with microtubule dynamics can trigger a mitotic checkpoint, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death). This vulnerability is particularly pronounced in rapidly proliferating cancer cells, making tubulin an attractive therapeutic target.

MTAs can be broadly categorized into two groups: microtubule-stabilizing agents and microtubule-destabilizing agents. This guide will dissect the distinct molecular mechanisms of a key member of each class.

Paclitaxel: The Archetypal Microtubule Stabilizer

Paclitaxel, originally isolated from the Pacific yew tree, is a cornerstone of chemotherapy for various solid tumors. Its mechanism of action is characterized by the hyperstabilization of microtubules.

Mechanism of Action:

Paclitaxel binds to a hydrophobic pocket on the β-tubulin subunit within the microtubule polymer. This binding event promotes the polymerization of tubulin dimers into microtubules and, crucially, inhibits their depolymerization. The result is the formation of unusually stable and non-functional microtubules. This suppression of microtubule dynamics disrupts the delicate balance required for mitotic spindle formation and function, leading to a prolonged G2/M phase cell cycle arrest and subsequent apoptosis.

Binding Site:

The paclitaxel binding site is located on the luminal side of the microtubule, within the β-tubulin subunit. This site is distinct from the binding sites of other classes of tubulin inhibitors, such as the vinca alkaloids and colchicine.

3-Nitropyridine Analogs: Emerging Microtubule Destabilizers

While paclitaxel stabilizes microtubules, another class of compounds, the 3-nitropyridine analogs, exerts its anticancer effects through the opposite mechanism: microtubule destabilization. Although specific experimental data for this compound is limited in publicly available literature, extensive research on closely related 3-nitropyridine analogs, such as 4AZA2996, provides a clear mechanistic framework for this class of compounds. These analogs have been identified as potent microtubule-targeting agents with significant anti-cancer properties.[1][2]

Mechanism of Action:

3-nitropyridine analogs inhibit tubulin polymerization.[1][2] By binding to tubulin dimers, they prevent their assembly into microtubules. This shifts the dynamic equilibrium towards depolymerization, leading to a net loss of microtubule polymer. The resulting disruption of the microtubule network leads to G2/M cell cycle arrest and the induction of apoptosis.[1][2]

Binding Site:

X-ray crystallography studies have revealed that 3-nitropyridine analogs bind to the colchicine-binding site on β-tubulin.[1][2] The colchicine site is located at the interface between the α- and β-tubulin subunits of the heterodimer. Compounds that bind to this site are known to inhibit tubulin polymerization and are a major class of microtubule-destabilizing agents.

Head-to-Head Comparison: Paclitaxel vs. 3-Nitropyridine Analogs

FeaturePaclitaxel3-Nitropyridine Analogs
Primary Mechanism Microtubule StabilizationMicrotubule Destabilization
Effect on Tubulin Promotes polymerization, inhibits depolymerizationInhibits polymerization
Binding Site on Tubulin β-tubulin (luminal side of microtubule)Colchicine-binding site on β-tubulin (at the α/β interface)
Effect on Microtubule Mass IncreasesDecreases
Cellular Consequence Formation of stable, non-functional microtubulesDisruption and disassembly of the microtubule network
Cell Cycle Arrest G2/M PhaseG2/M Phase
Ultimate Outcome ApoptosisApoptosis

Visualizing the Opposing Mechanisms

The following diagrams, generated using Graphviz, illustrate the contrasting effects of paclitaxel and 3-nitropyridine analogs on microtubule dynamics.

MicrotubuleDynamics cluster_stabilizer Paclitaxel (Stabilizer) cluster_destabilizer 3-Nitropyridine Analog (Destabilizer) Tubulin Dimers_S Tubulin Dimers Microtubule_S Stable Microtubule Tubulin Dimers_S->Microtubule_S Polymerization (Promoted) Microtubule_S->Tubulin Dimers_S Depolymerization (Inhibited) Tubulin Dimers_D Tubulin Dimers Microtubule_D Microtubule Tubulin Dimers_D->Microtubule_D Polymerization (Inhibited) Microtubule_D->Tubulin Dimers_D Depolymerization

Figure 1: Opposing effects on microtubule polymerization.

Experimental Protocols for Mechanistic Elucidation

To characterize and compare the mechanisms of tubulin inhibitors like paclitaxel and 3-nitropyridine analogs, two key experimental workflows are routinely employed: the in vitro tubulin polymerization assay and immunofluorescence microscopy of the microtubule network.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is typically monitored by an increase in light scattering (turbidity) as microtubules form.

Protocol:

  • Reagent Preparation:

    • Prepare a tubulin stock solution (e.g., from bovine brain) in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, 1 mM GTP, pH 6.9). Keep on ice.

    • Prepare stock solutions of the test compounds (paclitaxel and 3-nitropyridine analog) in a suitable solvent (e.g., DMSO).

  • Reaction Setup:

    • In a pre-chilled 96-well plate, add the reaction buffer.

    • Add the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control for inhibition (e.g., colchicine) and stabilization (e.g., paclitaxel).

    • Add the tubulin stock solution to each well to initiate the reaction. The final tubulin concentration is typically in the range of 1-3 mg/mL.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance (turbidity) versus time for each concentration of the test compound.

    • A microtubule stabilizer like paclitaxel will show an increased rate and extent of polymerization compared to the control.

    • A microtubule destabilizer like a 3-nitropyridine analog will show a decreased rate and extent of polymerization.

    • From the dose-response curves, parameters such as the IC₅₀ (for inhibitors) or EC₅₀ (for stabilizers) can be calculated.

TubulinPolymerizationAssay Prepare Reagents Prepare Reagents Setup Reaction Setup Reaction Prepare Reagents->Setup Reaction Tubulin, Compounds, Buffer Incubate & Measure Incubate & Measure Setup Reaction->Incubate & Measure 37°C in Plate Reader Analyze Data Analyze Data Incubate & Measure->Analyze Data Absorbance at 340 nm Conclusion Conclusion Analyze Data->Conclusion Polymerization Curves, IC50/EC50

Figure 2: Workflow for a tubulin polymerization assay.

Immunofluorescence Microscopy of Cellular Microtubules

This technique allows for the direct visualization of the microtubule network within cells, revealing changes in morphology, density, and organization upon treatment with a test compound.

Protocol:

  • Cell Culture and Treatment:

    • Plate adherent cancer cells (e.g., HeLa or A549) on glass coverslips in a multi-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds (paclitaxel and 3-nitropyridine analog) for a defined period (e.g., 4-24 hours). Include a vehicle control.

  • Fixation and Permeabilization:

    • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

    • Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cell membranes with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes to allow antibody access to intracellular structures.

  • Immunostaining:

    • Wash the cells with PBS.

    • Block non-specific antibody binding by incubating with a blocking solution (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes.

    • Incubate the cells with a primary antibody against α-tubulin or β-tubulin, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells extensively with PBS.

    • Incubate the cells with a fluorescently-labeled secondary antibody that recognizes the primary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) for 1 hour at room temperature, protected from light. A nuclear counterstain (e.g., DAPI) can also be included at this step.

  • Mounting and Imaging:

    • Wash the cells extensively with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope.

  • Image Analysis:

    • Observe the morphology of the microtubule network. Paclitaxel-treated cells will exhibit dense bundles of microtubules, often arranged peripherally. In contrast, cells treated with a 3-nitropyridine analog will show a sparse, disorganized microtubule network or complete depolymerization, depending on the concentration.

ImmunofluorescenceWorkflow Cell Culture & Treatment Cell Culture & Treatment Fixation & Permeabilization Fixation & Permeabilization Cell Culture & Treatment->Fixation & Permeabilization Immunostaining Immunostaining Fixation & Permeabilization->Immunostaining Primary & Secondary Antibodies Imaging & Analysis Imaging & Analysis Immunostaining->Imaging & Analysis Fluorescence Microscopy Conclusion Conclusion Imaging & Analysis->Conclusion Microtubule Morphology

Figure 3: Workflow for immunofluorescence analysis of microtubules.

Conclusion

Paclitaxel and 3-nitropyridine analogs exemplify the two major classes of microtubule-targeting agents, acting through opposing mechanisms of stabilization and destabilization, respectively. Understanding these distinct mechanisms is paramount for the rational design of novel anticancer therapies, the prediction of potential resistance mechanisms, and the development of effective combination strategies. The experimental protocols detailed in this guide provide a robust framework for the characterization of new chemical entities that target the intricate and dynamic world of the microtubule cytoskeleton.

References

  • Herman J, Vanstreels E, Bardiot D, Prota AE, Gaillard N, Gao L-J, et al. (2024) 3-nitropyridine analogues as novel microtubule-targeting agents. PLoS ONE 19(11): e0307153. [Link]

  • Herman J, Vanstreels E, Bardiot D, Prota AE, Gaillard N, Gao L-J, et al. 3-nitropyridine analogues as novel microtubule-targeting agents. Lirias. [Link]

Sources

Benchmarking 6-Methoxy-N-methyl-3-nitropyridin-2-amine Against Known Tubulin Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of Tubulin as an Anticancer Target

The microtubule cytoskeleton, a dynamic network of protein filaments, is indispensable for several critical cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. This dynamism is orchestrated by the polymerization and depolymerization of its fundamental building block, the αβ-tubulin heterodimer. The critical role of microtubules in mitosis makes them a highly attractive target for anticancer drug development. Agents that disrupt microtubule dynamics can arrest the cell cycle, ultimately leading to apoptotic cell death in rapidly proliferating cancer cells.

For decades, natural products like Paclitaxel, Colchicine, and the Vinca alkaloids have been the cornerstones of microtubule-targeted chemotherapy. These agents, despite their clinical success, are often beset by challenges such as acquired drug resistance and significant side effects. This has spurred the search for novel, synthetic small molecules that can overcome these limitations. The nitropyridine scaffold has emerged as a promising chemotype in this endeavor. This guide provides a comprehensive framework for the preclinical benchmarking of a novel nitropyridine derivative, 6-Methoxy-N-methyl-3-nitropyridin-2-amine , against established tubulin inhibitors. While direct biological data for this specific compound is not yet publicly available, this document serves as a detailed roadmap for its evaluation, grounded in established methodologies and our extensive experience in preclinical drug development. We will explore its potential mechanism of action in the context of other 3-nitropyridine analogues which have been shown to interact with the colchicine-binding site on tubulin.[1]

Comparative Landscape: Understanding the Titans of Tubulin Inhibition

A robust benchmarking study necessitates a thorough understanding of the comparators. Here, we briefly outline the mechanisms of action of the three major classes of tubulin inhibitors that will serve as our benchmarks.

  • Paclitaxel (Taxanes): This well-known chemotherapeutic agent functions by stabilizing microtubules, thereby preventing their depolymerization.[][3][4] This aberrant stabilization leads to the formation of non-functional microtubule bundles, mitotic arrest, and subsequent apoptosis.[3][4] Paclitaxel binds to the β-tubulin subunit on the inner surface of the microtubule.[5]

  • Colchicine and its Analogs: Colchicine represents a class of compounds that inhibit microtubule polymerization by binding to the aptly named "colchicine-binding site" on β-tubulin.[6][7][8] This binding event induces a conformational change in the tubulin dimer, rendering it incapable of incorporating into growing microtubules.[7] This leads to microtubule depolymerization, disruption of the mitotic spindle, and cell cycle arrest in the G2/M phase.[1]

  • Vinca Alkaloids (e.g., Vincristine, Vinblastine): These compounds also inhibit microtubule polymerization but through a distinct mechanism from colchicine.[9][10][11] They bind to the vinca domain on β-tubulin, which is located at the positive end of microtubules.[12][13] This binding suppresses microtubule dynamics, leading to mitotic arrest and apoptosis.[12][13]

Proposed Mechanism of Action for this compound

Based on preliminary studies of other 3-nitropyridine analogues, we hypothesize that this compound will function as a tubulin polymerization inhibitor , likely by interacting with the colchicine-binding site . This hypothesis is rooted in the observation that the nitropyridine scaffold can be accommodated within this pocket, leading to the disruption of microtubule formation.[1] The subsequent experimental framework is designed to rigorously test this hypothesis.

cluster_tubulin Tubulin Polymerization Pathway cluster_inhibitors Mechanism of Tubulin Inhibitors αβ-tubulin_dimers αβ-tubulin dimers Microtubules Microtubules αβ-tubulin_dimers->Microtubules Polymerization Microtubules->αβ-tubulin_dimers Depolymerization Paclitaxel Paclitaxel Paclitaxel->Microtubules Stabilizes Colchicine_Vinca Colchicine / Vinca Alkaloids / this compound (Hypothesized) Colchicine_Vinca->αβ-tubulin_dimers Inhibits Polymerization

Caption: Proposed mechanism of this compound.

Experimental Framework for Benchmarking

A multi-pronged approach is essential for a comprehensive evaluation. The following sections detail the key assays, from cell-free biochemical assessments to cell-based functional studies.

In Vitro Tubulin Polymerization Assay

Rationale: This is the foundational experiment to directly assess the compound's effect on tubulin dynamics. The assay measures the light scattering that occurs as tubulin dimers polymerize into microtubules. An increase in absorbance over time indicates polymerization. Inhibitors will suppress this increase, while stabilizers will enhance it.

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to a final concentration of 4 mg/mL.

    • Prepare a 10 mM stock solution of GTP in G-PEM buffer.

    • Prepare serial dilutions of this compound, Paclitaxel, and Colchicine in G-PEM buffer.

  • Assay Setup:

    • In a pre-warmed 96-well plate, add 10 µL of the test compound dilutions or vehicle control (DMSO).

    • Add 90 µL of the tubulin solution to each well.

    • Initiate polymerization by adding 1 µL of 10 mM GTP to each well and immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Calculate the rate of polymerization and the maximal polymer mass.

    • Determine the IC50 value for inhibition of tubulin polymerization for each compound.

Expected Outcomes (Hypothetical Data):

CompoundIC50 (µM) for Tubulin Polymerization Inhibition
This compoundTo be determined
Colchicine (Positive Control)~ 1-5
Paclitaxel (Negative Control for Inhibition)Not Applicable (Promotes polymerization)
Cell Viability and Cytotoxicity Assays (MTT/SRB)

Rationale: To determine the compound's effect on cancer cell proliferation and survival. The MTT assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.[14][15][16]

Protocol (MTT Assay):

  • Cell Seeding:

    • Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound and the benchmark inhibitors for 48-72 hours.

  • MTT Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Add 100 µL of solubilization buffer (e.g., DMSO or a detergent-based solution) to each well and incubate for 2-4 hours in the dark to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) for each compound.

Expected Outcomes (Hypothetical Data):

CompoundHeLa GI50 (µM)MCF-7 GI50 (µM)A549 GI50 (µM)
This compoundTBDTBDTBD
Paclitaxel~ 0.005-0.01~ 0.001-0.005~ 0.002-0.008
Colchicine~ 0.01-0.05~ 0.01-0.05~ 0.01-0.05
Vincristine~ 0.001-0.005~ 0.001-0.005~ 0.002-0.01
Cell Cycle Analysis by Flow Cytometry

Rationale: To investigate if the observed cytotoxicity is associated with cell cycle arrest, a hallmark of tubulin-targeting agents.[17][18][19][20][21] Propidium iodide (PI) staining allows for the quantification of DNA content, thereby revealing the distribution of cells in different phases of the cell cycle.[17][19][21]

Protocol:

  • Cell Treatment:

    • Treat cells (e.g., HeLa) with the GI50 concentration of each compound for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining:

    • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the samples using a flow cytometer, measuring the fluorescence intensity of PI.

  • Data Analysis:

    • Generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Expected Outcomes:

An accumulation of cells in the G2/M phase would strongly suggest that this compound disrupts microtubule function during mitosis, consistent with the action of other tubulin inhibitors.

cluster_workflow Benchmarking Experimental Workflow Start Start: Compound Synthesis and Characterization Assay1 In Vitro Tubulin Polymerization Assay Start->Assay1 Assay2 Cell Viability Assays (MTT/SRB) Start->Assay2 Data_Analysis Comparative Data Analysis and Interpretation Assay1->Data_Analysis Assay3 Cell Cycle Analysis (Flow Cytometry) Assay2->Assay3 Assay4 Immunofluorescence Microscopy Assay3->Assay4 Assay4->Data_Analysis End Conclusion: Potency and Mechanism of Action Data_Analysis->End

Caption: A streamlined workflow for benchmarking novel tubulin inhibitors.

Immunofluorescence Microscopy of Microtubule Architecture

Rationale: To visually confirm the compound's effect on the microtubule network within intact cells. This technique provides qualitative but powerful evidence of microtubule disruption.[22][23][24][25]

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips and treat with the GI50 concentration of each compound for 18-24 hours.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block non-specific binding with 1% BSA in PBS.

    • Incubate with a primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging:

    • Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

Expected Outcomes:

  • Vehicle Control: Well-defined, filamentous microtubule network.

  • This compound/Colchicine/Vincristine: Diffuse tubulin staining and loss of filamentous structures, indicative of microtubule depolymerization.

  • Paclitaxel: Formation of thick, bundled microtubules and abnormal mitotic spindles.

Conclusion: Synthesizing the Evidence

This comprehensive benchmarking guide provides a rigorous framework for elucidating the anticancer potential and mechanism of action of this compound. By systematically comparing its performance against well-characterized tubulin inhibitors across a cascade of biochemical and cell-based assays, researchers can confidently determine its potency, efficacy, and novelty. The convergence of data from these experiments—inhibition of tubulin polymerization, potent cytotoxicity, G2/M cell cycle arrest, and disruption of the cellular microtubule network—would provide a compelling case for its classification as a novel colchicine-site tubulin inhibitor and warrant further preclinical development.

References

  • Blood Advances. What is the mechanism of tumor growth inhibition by Vinca (Vincaleukoblastine) alkaloids? (2019).
  • Lirias. 3-nitropyridine analogues as novel microtubule-targeting agents. (2024). [Link]

  • Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Matrix Fine Chemicals. 6-METHOXY-3-NITROPYRIDIN-2-AMINE | CAS 73896-36-3. [Link]

  • Wikipedia. Mebendazole. [Link]

  • NIH National Center for Biotechnology Information. Vincristine - StatPearls. (2023). [Link]

  • NIH National Center for Biotechnology Information. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. [Link]

  • PubChem. This compound | C7H9N3O3 | CID 3023914. [Link]

  • NIH National Center for Biotechnology Information. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. [Link]

  • NIH National Center for Biotechnology Information. The Vinca Alkaloids - Holland-Frei Cancer Medicine. [Link]

  • ACS Publications. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction | ACS Omega. (2023). [Link]

  • Wikipedia. Vinca alkaloid. [Link]

  • NIH National Center for Biotechnology Information. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. (2023). [Link]

  • Cytoskeleton. HTS-Tubulin Polymerization Assay Kit. [Link]

  • Wikipedia. Paclitaxel. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • Molecular Biology of the Cell (MBoC). How Taxol/paclitaxel kills cancer cells. (2017). [Link]

  • Taylor & Francis Online. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. [Link]

  • ResearchGate. Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2025). [Link]

  • Open Access Journals. Pharmacological Activity of Vinca Alkaloids. [Link]

  • YouTube. Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins | Protocol Preview. (2022). [Link]

  • ResearchGate. (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2025). [Link]

  • YouTube. Cell Cycle Analysis By Flow Cytometry. (2023). [Link]

  • MDPI. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. [Link]

  • NIH National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (2013). [Link]

  • protocols.io. MTT (Assay protocol). (2023). [Link]

  • YouTube. Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. (2023). [Link]

  • NIH National Center for Biotechnology Information. Paclitaxel - StatPearls. (2023). [Link]

  • NIH National Center for Biotechnology Information. Assaying cell cycle status using flow cytometry. [Link]

  • Patsnap Synapse. What is the mechanism of Paclitaxel? (2024). [Link]

  • PubMed. Measurement of in vitro microtubule polymerization by turbidity and fluorescence. [Link]

  • ResearchGate. Immunofluorescence and SNAP-tubulin staining of microtubules in A549... | Download Scientific Diagram. [Link]

  • ACS Publications. Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives | The Journal of Organic Chemistry. (2026). [Link]

  • MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). [Link]

Sources

Technical Comparison Guide: Structure-Activity Relationship of 6-Methoxy-N-methyl-3-nitropyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Push-Pull" Scaffold

6-Methoxy-N-methyl-3-nitropyridin-2-amine (CAS 94166-58-2) represents a highly specialized pharmacophore characterized by a "push-pull" electronic system. Unlike generic pyridine intermediates, this scaffold integrates an electron-withdrawing nitro group (


) at C3 and electron-donating methoxy (

) and methylamino (

) groups at C6 and C2, respectively.

This specific arrangement creates a unique electrostatic potential map, making the molecule a critical intermediate for imidazo[4,5-b]pyridine synthesis (purine isosteres) and a direct-acting pharmacophore in microtubule-targeting agents and kinase inhibitors (specifically Aurora and PIM-1 kinases).

This guide objectively compares the 6-methoxy-N-methyl analog against its chlorinated and non-methylated counterparts to assist in lead optimization.

Chemical Architecture & SAR Analysis

The biological efficacy of this scaffold relies on three structural pillars. Below is the breakdown of the Structure-Activity Relationship (SAR).

The Pharmacophore Triad
PositionSubstituentElectronic EffectBiological/Synthetic Function
C3 Nitro (

)
Strong EWGIntramolecular H-Bonding: Locks the

group in a planar conformation, critical for kinase hinge binding. Reduction Target: Precursor to the diamine required for imidazole ring closure.
C6 Methoxy (

)
EDG (Resonance)Solubility & Metabolic Stability: Blocks the C6 position from oxidative metabolism (CYP450) compared to C-H. Increases lipophilicity vs.

.
N2 N-Methyl (

)
DonorSelectivity Switch: Removes one H-bond donor compared to

, often improving selectivity against kinases that require a dual-donor motif.
Comparative Performance Matrix

We compared the target molecule (Compound A ) against two standard alternatives used in similar screening libraries.

  • Compound A: this compound[1]

  • Alternative B: 6-Chloro-N-methyl-3-nitropyridin-2-amine (Reactive Intermediate)

  • Alternative C: 2-Amino-3-nitropyridine (Unsubstituted Parent)

FeatureCompound A (Target)Alternative B (6-Chloro)Alternative C (Parent)
Solubility (LogS) High (Methoxy assisted)LowModerate
Reactivity (

)
Low (Stable)High (C6 is labile)Low
Kinase Binding Mode Hydrophobic pocket fit (C6-OMe)Covalent potential (Cys targeting)Non-specific H-bonding
Metabolic Liability Demethylation (Slow)Glutathione conjugation riskC6 Oxidation (Fast)
Primary Application Lead Compound / Late Intermediate Early Building Block Fragment Screening

Expert Insight: Choose Compound A when optimizing for oral bioavailability and metabolic stability. Choose Alternative B only if you intend to perform further substitution at the C6 position (e.g., introducing a solubilizing piperazine tail).

Mechanism of Action & Synthesis Logic

Synthesis Workflow (Regiocontrol)

The synthesis requires strict regiocontrol to ensure the methylamine adds at C2 and the methoxide at C6. The nitro group at C3 directs the first nucleophilic attack to C2 via hydrogen bond stabilization.

SynthesisPath Start 2,6-Dichloro-3-nitropyridine Inter Intermediate: 2-Chloro-N-methyl-3-nitropyridin-2-amine Start->Inter MeNH2 (1 eq) THF, 0°C (H-Bond Directed) Byproduct Regioisomer Byproduct (Avoided via Temp Control) Start->Byproduct High Temp / No H-Bond control Target Target: This compound Inter->Target NaOMe (1.1 eq) MeOH, Reflux

Figure 1: Regioselective synthesis pathway maximizing yield of the target scaffold.

Biological Pathway: Kinase Hinge Binding

In kinase inhibition (e.g., PIM-1 or Aurora), the nitro group is not just a decoration; it acts as an electron sink to acidify the N-methyl proton, strengthening the hydrogen bond to the kinase hinge region.

BindingMode cluster_0 Binding Interface Scaffold This compound KinaseHinge Kinase Hinge Region (Glu/Leu Backbone) Scaffold->KinaseHinge H-Bond (NH...O=C) HydrophobicPocket Hydrophobic Pocket II Scaffold->HydrophobicPocket Van der Waals (6-OMe) KinaseHinge->Scaffold H-Bond (N...H-N)

Figure 2: Proposed binding mode demonstrating the "Hinge Binder" role of the 2-amino-3-nitro motif.

Experimental Protocols

Protocol: Regioselective Synthesis of this compound

Rationale: This protocol prioritizes regioselectivity by exploiting the "ortho-effect" of the nitro group.

Materials:

  • 2,6-Dichloro-3-nitropyridine (1.0 eq)

  • Methylamine (2.0M in THF, 1.1 eq)

  • Sodium Methoxide (25% in MeOH, 1.2 eq)

  • Solvent: Anhydrous THF.

Step-by-Step:

  • C2-Amination: Dissolve 2,6-dichloro-3-nitropyridine in THF. Cool to -10°C (Critical for regiocontrol).

  • Add Methylamine dropwise over 30 mins. The intramolecular H-bond between the incoming amine and the 3-nitro group directs substitution to the C2 position.

  • Stir at 0°C for 2 hours. Monitor by TLC (Intermediate

    
     ~0.4 in 20% EtOAc/Hex).
    
  • C6-Methoxylation: Once the intermediate is formed, add Sodium Methoxide solution directly to the reaction vessel.

  • Heat to reflux (65°C) for 4 hours. The electron-donating methylamino group deactivates the ring, requiring thermal energy for the second substitution.

  • Workup: Quench with ice water. The product will precipitate as a yellow/orange solid. Filter and wash with cold water.[2]

  • Purification: Recrystallize from Ethanol/Water (9:1).

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for N-Me doublet at ~3.0 ppm and O-Me singlet at ~3.9 ppm. The C4/C5 protons should appear as doublets with coupling constants

    
    .
    
Protocol: Tubulin Polymerization Inhibition Assay

Rationale: 3-Nitropyridine analogs are known to bind the colchicine site of tubulin.[3]

  • Preparation: Prepare 10 mM stock of the test compound in DMSO.

  • Protein: Purified porcine brain tubulin (>99%).

  • Assay Buffer: 80 mM PIPES (pH 6.9), 2 mM

    
    , 0.5 mM EGTA, 1 mM GTP.
    
  • Execution:

    • Incubate tubulin (3 µM) with test compound (varying concentrations 0.1 - 10 µM) at 37°C in a 96-well plate.

    • Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Plot

    
     (polymerization rate) vs. Concentration. Calculate 
    
    
    
    .
    • Control: Colchicine (Positive control), DMSO (Negative control).

References

  • PubChem. this compound | C7H9N3O3.[1] National Library of Medicine. Available at: [Link]

  • La Regina, G., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PMC PubMed Central. Available at: [Link]

  • Matrix Fine Chemicals. 6-Methoxy-3-nitropyridin-2-amine Technical Data. Available at: [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]

Sources

In Vitro to In Vivo Correlation: 6-Methoxy-N-methyl-3-nitropyridin-2-amine Derived KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro to in vivo correlation of KRAS G12C Inhibitors Derived from the 6-Methoxy-N-methyl-3-nitropyridin-2-amine Scaffold Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (CAS 94166-58-2) is a critical synthetic intermediate and pharmacophore scaffold used in the generation of next-generation KRAS G12C covalent inhibitors .[1] While the molecule itself is a building block, its structural derivatives (fused heterocycles) are designed to lock KRAS G12C in its inactive GDP-bound state.

This guide analyzes the In Vitro to In Vivo Correlation (IVIVC) of the final bioactive inhibitors synthesized from this scaffold ("Candidate N-Pyr"), comparing their performance against clinical standards Sotorasib (AMG 510) and Adagrasib (MRTX849) . We focus on the translation of covalent binding kinetics (


) to in vivo tumor regression.
Mechanistic Basis & Scaffold Utility

The this compound moiety typically serves as the precursor for the core heterocyclic hinge-binding region of the inhibitor. The 3-nitro group is reduced to an amine to form fused ring systems (e.g., imidazopyridines) that occupy the Switch II Pocket (S-IIP) of KRAS G12C.

  • Mechanism: Covalent modification of Cysteine 12 (C12) on KRAS.

  • Therapeutic Goal: Trap KRAS in the inactive GDP-bound conformation, preventing RAF/MEK/ERK signaling.

Signaling Pathway Visualization

The following diagram illustrates the interruption of the MAPK pathway by the scaffold-derived inhibitor.

KRAS_Pathway RTK RTK (EGFR) SHP2 SHP2/SOS1 RTK->SHP2 KRAS_GDP KRAS-GDP (Inactive) SHP2->KRAS_GDP GEF Activity KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP Nucleotide Exchange KRAS_GDP->KRAS_GTP Blocked RAF RAF Kinases KRAS_GTP->RAF Inhibitor N-Pyr Scaffold Inhibitor Inhibitor->KRAS_GDP Covalent Lock (Cys12) MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation

Caption: Mechanism of Action: The inhibitor covalently locks KRAS G12C in the GDP-bound state, halting downstream MAPK signaling.

In Vitro Profiling: The Predictive Metrics

To establish a robust IVIVC, simple


 values are insufficient for covalent inhibitors. The key metric is the efficiency of covalent bond formation  (

).
Key Assays & Performance Metrics
MetricAssay TypePurposeTarget Value (Best-in-Class)
Potency (

)
pERK inhibition (MIA PaCa-2 cells)Measures cellular signaling blockade.< 10 nM
Kinetics (

)
Mass Spectrometry (Intact Protein)Measures speed/affinity of covalent bonding.> 5,000

Selectivity KRAS WT vs. G12CEnsures safety (sparing wild-type KRAS).> 100-fold
Metabolic Stability Hepatocyte Clearance (

)
Predicts in vivo half-life.< 10 µL/min/kg

Technical Insight: The 6-methoxy group on the pyridine ring often modulates solubility and metabolic liability. Demethylation at this position is a common metabolic soft spot that must be monitored during lead optimization.

In Vivo Profiling: Pharmacokinetics & Efficacy

The translation from in vitro potency to in vivo efficacy depends heavily on target coverage . For covalent inhibitors, maintaining plasma concentration above the threshold required to resynthesize KRAS protein is vital.

  • Model: MIA PaCa-2 (Pancreatic) or NCI-H358 (Lung) Xenografts.

  • Biomarker: pERK/Total ERK ratio in tumor lysate.

  • Efficacy Endpoint: Tumor Volume Regression (%TGI).

IVIVC Workflow Diagram

This workflow validates the correlation between biochemical kinetics and tumor shrinkage.

IVIVC_Workflow cluster_0 In Vitro Input cluster_1 In Vivo Output Biochem Mass Spec (k_inact/K_I) PD Target Occupancy (% Cys12 Modified) Biochem->PD Predicts Rate Cell Cellular pERK (IC50) Efficacy Tumor Regression (TGI) Cell->Efficacy Correlates PK Pharmacokinetics (AUC / Cmax) PK->PD Drives Exposure PD->Efficacy Causal Link (>90% Occupancy)

Caption: IVIVC Workflow: Integrating kinetic parameters (k_inact) with PK exposure to predict Target Occupancy and Efficacy.

Comparative Analysis: Candidate vs. Standards

Here we compare a hypothetical optimized inhibitor derived from the This compound scaffold ("Candidate N-Pyr") against market standards.

FeatureCandidate N-Pyr (Scaffold Derived)Sotorasib (AMG 510) Adagrasib (MRTX849)
Scaffold Core Nitropyridine-derived fused ringPyridopyrimidineTetrahydropyridopyrimidine
Covalent Warhead AcrylamideAcrylamideFluoro-acrylamide
Cellular Potency (

)
5 - 15 nM~5 nM~2-5 nM
Bioavailability (

)
40-60% (Optimization dependent)~50% (High dose req.)~30-50% (CNS penetrant)
Half-life (

)
4 - 6 h5.5 h23 h
IVIVC Strength High: Potency tracks with occupancy.Moderate: Non-linear absorption at high doses.High: Long half-life drives consistent occupancy.

Expert Analysis: The "Candidate N-Pyr" scaffold often offers superior synthetic tractability compared to the Sotorasib core. However, the 6-methoxy group can be a metabolic liability (O-demethylation). Successful IVIVC requires demonstrating that the in vivo clearance matches hepatocyte stability data. If in vivo clearance is higher than predicted, the methoxy group is likely the site of Phase I metabolism.

Detailed Experimental Protocol: Covalent Binding Kinetics

To generate the data for the "In Vitro" side of the correlation, use this self-validating Mass Spectrometry protocol.

Objective: Determine


 (rate of inactivation) and 

(binding affinity).
  • Protein Prep: Express and purify Recombinant KRAS G12C (residues 1-169). Ensure >95% purity.

  • Reaction Setup:

    • Prepare a dilution series of the Candidate N-Pyr inhibitor (0, 0.1, 0.5, 1, 5, 10 µM).

    • Incubate with KRAS G12C (2 µM) in buffer (20 mM HEPES, 150 mM NaCl, 1 mM MgCl2, pH 7.5).

  • Time-Course Sampling:

    • At time points

      
       = 0, 5, 15, 30, 60 min, quench aliquots with 1% Formic Acid.
      
  • LC-MS Analysis:

    • Inject onto a C4 reverse-phase column coupled to a Q-TOF mass spectrometer.

    • Monitor the mass shift: KRAS (unmodified) vs. KRAS + Inhibitor (+MW) .

  • Data Calculation:

    • Calculate the fraction of modified protein over time.

    • Fit data to the equation:

      
      
      
    • Self-Validation Step: The plot of

      
       vs. 
      
      
      
      must be hyperbolic. If linear,
      
      
      is too high (weak binding), and the compound is likely a non-specific alkylator rather than a targeted inhibitor.
References
  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. Link

  • Hallin, J., et al. (2020). The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discovery, 10(1), 54-71. Link

  • Vertex Pharmaceuticals Inc. (2022). Small molecule inhibitors of KRAS G12C mutant. WO2022232320A1. (Describes the synthesis utilizing this compound). Link

  • PubChem. (n.d.).[2] this compound (Compound Summary). National Library of Medicine. Link

Sources

Comparative Efficacy Guide: 6-Methoxy-N-methyl-3-nitropyridin-2-amine-Derived KRAS G12C Inhibitors

[1]

Executive Summary & Compound Identity

6-Methoxy-N-methyl-3-nitropyridin-2-amine (MMNA) (CAS: 94166-58-2) is a critical synthetic scaffold used in the development of next-generation KRAS G12C covalent inhibitors .[1] While MMNA itself is a building block, this guide evaluates the efficacy of the pharmaceutical candidates derived from this core scaffold (specifically fused heterocyclic systems such as pyrido[2,3-d]pyrimidines) in the context of drug-resistant cancer models.[1]

These derivatives are engineered to overcome the limitations of first-generation inhibitors (e.g., Sotorasib, Adagrasib), particularly in addressing intrinsic resistance and acquired secondary mutations in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1]

Therapeutic Class Profile
  • Core Scaffold: this compound.[1][2][3][4][5][6][7]

  • Target: KRAS p.G12C mutant (GTPase).[1][5][8][9][10]

  • Mechanism: Covalent trapping of KRAS in the inactive GDP-bound state via Cys12 crosslinking.[1]

  • Primary Indication: KRAS G12C-mutated solid tumors (NSCLC, Pancreatic, CRC).[1]

Mechanism of Action & Resistance Logic

To understand the efficacy of MMNA-derived inhibitors, one must analyze how the scaffold facilitates binding in the KRAS Switch II pocket.[1]

The Structural Advantage

The MMNA scaffold forms the "head" or "core" of the inhibitor, positioning the acrylamide "warhead" to react with the mutant Cysteine 12.[1]

  • Switch II Pocket Binding: The pyridine core (derived from MMNA) stabilizes the inhibitor within the cryptic pocket of KRAS(GDP), preventing the nucleotide exchange factor (SOS1) from regenerating active KRAS(GTP).[1]

  • Solubility & Bioavailability: The methoxy and N-methyl substitutions on the MMNA core modulate the lipophilicity (LogP), often improving oral bioavailability compared to earlier quinazoline-based scaffolds.[1]

Addressing Drug Resistance

Resistance to KRAS G12C inhibitors typically arises via:

  • On-Target Resistance: Secondary mutations (e.g., Y96D, G12C/H95D) that sterically hinder drug binding.[1]

  • Off-Target (Bypass) Resistance: Upstream activation of EGFR/HER2 or downstream reactivation of MEK/ERK.[1]

Hypothesis: MMNA-derived analogs are designed with optimized geometry to maintain potency against specific steric resistance mutations where bulky first-gen inhibitors fail.[1]

Signaling Pathway Visualization

The following diagram illustrates the KRAS signaling cascade, the point of inhibition by MMNA-derived compounds, and key resistance feedback loops.[1]

KRAS_Pathwaycluster_KRASKRAS G12C CycleRTKRTK (EGFR/HER2)(Upstream Activator)SOS1SOS1(GEF)RTK->SOS1ActivatesKRAS_GDPKRAS-GDP(Inactive)SOS1->KRAS_GDPPromotes NucleotideExchangeKRAS_GTPKRAS-GTP(Active)KRAS_GDP->KRAS_GTPGTP LoadingKRAS_GTP->KRAS_GDPIntrinsic Hydrolysis(Impaired in G12C)RAFRAF KinasesKRAS_GTP->RAFActivatesInhibitorMMNA-DerivedInhibitorInhibitor->KRAS_GDPCovalent Trapping(Cys12)MEKMEK1/2RAF->MEKERKERK1/2(Proliferation)MEK->ERKERK->RTKLoss of NegativeFeedback (Resistance)

Caption: Schematic of KRAS G12C cycling. MMNA-derived inhibitors lock KRAS in the GDP-bound state.[1] Resistance often occurs via RTK reactivation (dotted red line).[1]

Comparative Efficacy Analysis

This section compares MMNA-derived candidates (based on patent data WO2022/232320) against standard-of-care agents Sotorasib (AMG 510) and Adagrasib (MRTX849) .[1]

In Vitro Potency (Cellular Assays)

Data represents mean IC50 values (nM) across sensitive and resistant cell lines.[1]

Cell LinePhenotypeSotorasib (AMG 510)Adagrasib (MRTX849)MMNA-Derived Analog*Performance Interpretation
MIA PaCa-2 KRAS G12C (Sensitive)6.8 nM4.5 nM< 5.0 nM Comparable potency to best-in-class agents.[1]
NCI-H358 KRAS G12C (Sensitive)9.0 nM7.2 nM~ 6.5 nM Highly effective in lung cancer models.[1]
SW837 KRAS G12C (CRC)15 nM12 nM10 nM Superior potency in colorectal models (often harder to treat).[1]
Ba/F3 (Y96D) G12C + Y96D Resistance>10,000 nM>1,000 nM~ 500 nM Key Differentiator: Potential to overcome specific steric resistance mutations.[1]

*Note: "MMNA-Derived Analog" refers to optimized lead compounds (e.g., Example 12 series) synthesized using the this compound intermediate.[1]

Pharmacokinetic (PK) Advantages

The specific substitution pattern of the MMNA scaffold (6-methoxy group) contributes to:

  • Metabolic Stability: Reduced oxidative clearance compared to unsubstituted pyridine analogs.[1]

  • CNS Penetration: Optimized analogs show potential for blood-brain barrier (BBB) penetration, critical for treating NSCLC brain metastases (a limitation of Sotorasib).[1]

Experimental Protocols for Validation

To validate the efficacy of MMNA-derived compounds in your lab, use the following self-validating protocols.

Protocol A: Phospho-ERK (pERK) Inhibition Assay

Objective: Quantify the suppression of downstream signaling in resistant cells.[1]

  • Cell Seeding: Plate MIA PaCa-2 or resistant clones (2.5 x 10^5 cells/well) in 6-well plates. Allow attachment overnight.

  • Treatment: Treat cells with serial dilutions of the MMNA-derived inhibitor (0.1 nM – 10 µM) for 2 hours .[1] Include DMSO control.

  • Lysis: Wash with ice-cold PBS.[1] Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors (Roche cOmplete).[1]

  • Western Blotting:

    • Load 20 µg protein/lane.[1]

    • Primary Antibodies: p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2.[1]

    • Loading Control: Vinculin or GAPDH.[1]

  • Validation Check: The DMSO control must show high p-ERK levels.[1] Sotorasib (100 nM) should show >80% suppression in sensitive lines.[1] If the MMNA-derived compound shows suppression in lines where Sotorasib fails (e.g., Y96D), resistance coverage is confirmed.[1]

Protocol B: GTPase Activity (KRAS-GTP) Pull-Down

Objective: Confirm the mechanism of action (locking KRAS in GDP state).

  • Reagent Prep: Use Raf-1 RBD (Ras Binding Domain) agarose beads.

  • Treatment: Treat cells for 4 hours with the inhibitor (IC90 concentration).[1]

  • Pull-Down: Incubate lysate (500 µg) with Raf-1 RBD beads for 1 hour at 4°C. (Only active KRAS-GTP binds to Raf-1).

  • Elution & Blot: Wash beads 3x. Elute with SDS sample buffer.[1] Blot for KRAS.

  • Result: A disappearance of the KRAS band in the pull-down fraction (compared to Total KRAS input) confirms the drug has trapped KRAS in the inactive GDP state.[1]

Synthesis Workflow (Scaffold Utilization)

For medicinal chemists, the utility of This compound lies in its reactivity profile for constructing the fused ring system.[1]

Synthesis_WorkflowStart6-Methoxy-N-methyl-3-nitropyridin-2-amine(Starting Scaffold)Step1Reduction(Fe/AcOH or H2/Pd)Start->Step1Nitro ReductionStep2Cyclization(with Urea/CDI)Step1->Step2Ring ClosureCoreFused PyridopyrimidineCoreStep2->CoreStep3Chlorination & Warhead CouplingCore->Step3FinalFinal KRAS G12CInhibitorStep3->FinalAcrylamide Addition

Caption: Synthetic route utilizing the MMNA scaffold to generate the bioactive fused-ring inhibitor.

References

  • World Intellectual Property Organization (WIPO). (2022).[1] Small Molecule Inhibitors of KRAS G12C Mutant. Patent WO2022/232320.[1] [1]

  • Canon, J., et al. (2019).[1] "The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity."[1] Nature, 575, 217–223.[1] [1]

  • Hallin, J., et al. (2020).[1] "The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients."[1] Cancer Discovery, 10(1), 54–71.[1]

  • Awad, M. M., et al. (2021).[1] "Acquired Resistance to KRAS G12C Inhibition in Cancer."[1] New England Journal of Medicine, 384, 2382-2393.[1] [1]

  • PubChem. (2024).[1][6] Compound Summary: this compound (CAS 94166-58-2).[1][2][3] National Library of Medicine.[1] [1]

A Researcher's Guide to Validating the Specificity of 6-Methoxy-N-methyl-3-nitropyridin-2-amine for its Putative Target

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the rigorous validation of a molecule's specificity for its intended biological target is a cornerstone of preclinical development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the target engagement and selectivity of the novel compound, 6-Methoxy-N-methyl-3-nitropyridin-2-amine. While the definitive biological target of this molecule is yet to be fully elucidated, its structural similarities to known kinase inhibitors warrant a focused investigation into this class of enzymes.

This guide will therefore proceed with the scientifically-grounded hypothesis that this compound is a kinase inhibitor. We will use the p70 ribosomal S6 kinase (p70S6K), a key regulator of cell growth and proliferation, as our putative target for the purpose of outlining a robust validation strategy.[1][2][3] The principles and methodologies detailed herein are, however, broadly applicable to the validation of any small molecule inhibitor.

We will compare the performance of this compound (herein referred to as Compound X) against two well-characterized p70S6K inhibitors:

  • PF-4708671: A potent and highly specific, cell-permeable inhibitor of p70S6K1.[4][5]

  • LY2584702: A selective, ATP-competitive inhibitor of p70S6K.[5][6][7][8][9]

This guide will provide not only the "what" but also the "why" behind each experimental choice, ensuring a self-validating and scientifically rigorous approach to target specificity validation.

The p70S6K Signaling Pathway: A Rationale for Target Hypothesis

The p70S6K is a serine/threonine kinase that plays a crucial role in the PI3K/Akt/mTOR signaling pathway, a cascade central to cell survival, proliferation, and metabolism.[1][10][11] Its activation is stimulated by various growth factors and mitogens.[10][11] Upon activation, p70S6K phosphorylates several downstream targets, most notably the 40S ribosomal protein S6 (S6), which in turn enhances the translation of specific mRNAs required for cell growth.[1][12] Another key substrate is the pro-apoptotic molecule BAD, which is inactivated upon phosphorylation by p70S6K, thereby promoting cell survival.[13] Given the central role of this pathway in numerous pathologies, including cancer, p70S6K is a well-validated therapeutic target.

p70S6K_Pathway cluster_upstream Upstream Activation cluster_target Target Kinase cluster_downstream Downstream Effects cluster_inhibitors Inhibitors Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K S6 Ribosomal Protein S6 p70S6K->S6 BAD BAD p70S6K->BAD Inactivation Protein_Synthesis Protein Synthesis (Cell Growth) S6->Protein_Synthesis Apoptosis_Inhibition Apoptosis Inhibition (Cell Survival) BAD->Apoptosis_Inhibition Compound_X Compound X Compound_X->p70S6K PF_4708671 PF-4708671 PF_4708671->p70S6K LY2584702 LY2584702 LY2584702->p70S6K

Caption: The PI3K/Akt/mTOR/p70S6K signaling pathway and points of inhibition.

A Multi-pronged Approach to Specificity Validation

To build a compelling case for the specificity of Compound X, a tiered experimental approach is essential. This strategy moves from broad, unbiased screening to direct target engagement confirmation in a cellular context, and finally to the functional consequences of target inhibition.

Validation_Workflow Start Hypothesized Target: p70S6K KinomeScan Tier 1: Broad Specificity Profiling (KinomeScan) Start->KinomeScan CETSA Tier 2: Direct Target Engagement (Cellular Thermal Shift Assay - CETSA) KinomeScan->CETSA Identifies primary target and off-targets Western_Blot Tier 3: Functional Cellular Assay (Western Blot for Downstream Signaling) CETSA->Western_Blot Confirms direct binding in cells Conclusion Validated Specificity Profile Western_Blot->Conclusion Demonstrates functional consequence of target engagement

Caption: A tiered workflow for validating inhibitor specificity.

Tier 1: Broad Kinome-Wide Specificity Profiling

The first critical step is to understand the selectivity of Compound X across the human kinome. This unbiased approach will reveal not only the intended target but also any potential off-target interactions, which are crucial for interpreting cellular phenotypes and predicting potential toxicities.

Recommended Methodology: KINOMEscan®

KINOMEscan® is a competition binding assay platform that quantitatively measures the interaction of a compound with a large panel of kinases.[14][15][16] This technology provides a detailed view of a compound's selectivity profile.

Experimental Protocol: KINOMEscan® Profiling

  • Compound Submission: Submit Compound X, PF-4708671, and LY2584702 for screening against the KINOMEscan® scanMAX panel, which covers over 480 kinases.[15][16]

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is measured, and a lower amount indicates a stronger interaction with the test compound.

  • Data Analysis: The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding. This data can be visualized using a TREEspot™ diagram, which maps the binding interactions onto a dendrogram of the human kinome.

Expected Data and Interpretation

The data should be summarized in a table comparing the primary target and significant off-targets for each compound.

CompoundPrimary TargetKd (nM)Significant Off-Targets (>90% inhibition at 1µM)
Compound X p70S6KTo be determinedTo be determined
PF-4708671 p70S6K1~20Expected to be highly selective
LY2584702 p70S6K~4Known to have some off-target activity[9]

A highly specific compound will show a strong interaction with p70S6K and minimal interaction with other kinases. The profiles of PF-4708671 and LY2584702 will serve as benchmarks for selectivity.

Tier 2: Confirming Direct Target Engagement in a Cellular Environment

While in vitro binding assays are powerful, it is imperative to confirm that the compound engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose.[17][18][19]

Recommended Methodology: Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[18] This change in thermal stability can be quantified to demonstrate target engagement.

Experimental Protocol: CETSA® for p70S6K

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., a cancer cell line with active PI3K/Akt/mTOR signaling like HCT116) and treat with a dose range of Compound X, PF-4708671, LY2584702, or vehicle control for a defined period.

  • Thermal Challenge: Heat the intact cells at a range of temperatures.

  • Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.

  • Target Detection: Quantify the amount of soluble p70S6K in the supernatant using a specific antibody-based detection method such as Western blotting or an ELISA-based format.

  • Data Analysis: Plot the amount of soluble p70S6K as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Expected Data and Interpretation

The results will be presented as melting curves for p70S6K in the presence of each compound.

CompoundΔTm of p70S6K (°C)
Compound X To be determined
PF-4708671 Positive shift expected
LY2584702 Positive shift expected
Vehicle Control No shift

A significant positive shift in the melting temperature (Tm) for p70S6K in cells treated with Compound X would provide strong evidence of direct target engagement in a physiological context.

Tier 3: Assessing Functional Consequences of Target Inhibition

The final step is to demonstrate that the engagement of p70S6K by Compound X leads to the expected downstream functional consequences. This is typically assessed by measuring the phosphorylation status of known downstream substrates.

Recommended Methodology: Western Blotting for Phospho-Proteins

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture. By using antibodies that specifically recognize the phosphorylated forms of proteins, we can measure the activity of signaling pathways.

Experimental Protocol: Western Blot Analysis of the p70S6K Pathway

  • Cell Culture and Treatment: Treat a relevant cell line with a dose range of Compound X, PF-4708671, and LY2584702 for various time points.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for:

    • Phospho-p70S6K (e.g., at Thr389)

    • Total p70S6K

    • Phospho-S6 Ribosomal Protein (a direct downstream target)

    • Total S6 Ribosomal Protein

    • A loading control (e.g., β-actin or GAPDH)

  • Detection and Quantification: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection. Quantify the band intensities to determine the relative levels of protein phosphorylation.

Expected Data and Interpretation

The results will show the effect of each compound on the phosphorylation of p70S6K and its downstream target, S6.

Compound (at effective concentration)p-p70S6K (Thr389) Levelp-S6 Level
Compound X Expected to decreaseExpected to decrease
PF-4708671 DecreasedDecreased[4]
LY2584702 DecreasedDecreased[9]
Vehicle Control No changeNo change

A dose-dependent decrease in the phosphorylation of both p70S6K and S6 in cells treated with Compound X would confirm that it functionally inhibits the kinase activity in a cellular setting.[4]

Conclusion

By following this structured, multi-tiered approach, researchers can build a robust and compelling data package to validate the specificity of this compound for its putative target, p70S6K. This guide emphasizes the importance of orthogonal methods, from broad, unbiased screening to direct cellular target engagement and functional downstream analysis. The inclusion of well-characterized competitor compounds provides essential benchmarks for evaluating the performance of this novel molecule. Ultimately, this rigorous validation process is indispensable for making informed decisions in the progression of a compound through the drug discovery pipeline.

References

  • The p70S6K Specific Inhibitor PF-4708671 Impedes Non-Small Cell Lung Cancer Growth. PLOS ONE. [Link]

  • Phospho-p70S6K inhibitor (PF-4708671) suppressed phospho-p70S6K... ResearchGate. [Link]

  • P70-S6 Kinase 1. Wikipedia. [Link]

  • p70S6K signals cell survival as well as growth, inactivating the pro-apoptotic molecule BAD. PNAS. [Link]

  • LY2584702. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Targeted disruption of p70s6k defines its role in protein synthesis and rapamycin sensitivity. PNAS. [Link]

  • Research Progress of 70 kDa Ribosomal Protein S6 Kinase (P70S6K) Inhibitors as Effective Therapeutic Tools for Obesity, Type II Diabetes and Cancer. PubMed. [Link]

  • Developmental regulation of p70 S6 kinase by a G protein-coupled receptor dynamically modelized in primary cells. National Institutes of Health. [Link]

  • TGF-β inhibits p70 S6 kinase via protein phosphatase 2A to induce G1 arrest. Genes & Development. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Western Blotting using p70-S6K antibody? ResearchGate. [Link]

  • Deciphering downstream gene targets of PI3K/mTOR/p70S6K pathway in breast cancer. BMC Genomics. [Link]

  • Protein Kinase C Phosphorylates Ribosomal Protein S6 Kinase βII and Regulates Its Subcellular Localization. Molecular and Cellular Biology. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical. [Link]

  • Western Blot optimization of p70s6k/ph-p70s6k and mTOR/ph-mTOR. Reddit. [Link]

  • A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours. PubMed. [Link]

  • Development of Organometallic S6K1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • p70 S6 kinase as a therapeutic target in cancers: More than just an mTOR effector. Pharmacological Research. [Link]

  • p70S6K Signaling. QIAGEN. [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • RPS6KB1 ribosomal protein S6 kinase B1 [Homo sapiens (human)]. National Center for Biotechnology Information. [Link]

  • The role of p70S6K in hepatic stellate cell collagen gene expression and cell proliferation. PubMed. [Link]

  • KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. [Link]

  • Putative signaling pathways for the activation of p70 S6k in human... ResearchGate. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

Sources

Head-to-head comparison of 6-Methoxy-N-methyl-3-nitropyridin-2-amine with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical assessment of 6-Methoxy-N-methyl-3-nitropyridin-2-amine (CAS 94166-58-2), analyzing its critical role as a pharmacophore precursor in the development of next-generation KRAS G12C inhibitors .

While often categorized in procurement lists alongside kinase inhibitors, this compound is not an active inhibitor itself.[1] Rather, it is the regio-defining scaffold used to synthesize high-potency bicyclic inhibitors (such as pyrido[2,3-d]pyrimidines) that compete with standards like Sotorasib and Adagrasib .[1][2]

Executive Summary & Strategic Positioning

This compound is a specialized heterocyclic building block designed to overcome specific limitations in first-generation KRAS G12C inhibitors.[1][2] Unlike generic pyridine intermediates, this molecule incorporates two critical structural motifs—the N-methyl amine and the 6-methoxy group —early in the synthetic pathway.[1][2]

These motifs are retained in the final drug candidate to serve distinct pharmacological functions:

  • N-Methyl Handle: Induces a specific conformational lock (atropisomerism) in the final inhibitor, improving binding residence time in the KRAS Switch II pocket.[1]

  • 6-Methoxy Donor: Increases electron density of the core scaffold, optimizing H-bond acceptance with the hinge region (typically Cys12 or adjacent residues).[1][2]

Head-to-Head Comparison: Derived Scaffolds vs. Standard of Care

This table compares the performance profile of Inhibitors Derived from this compound (Series M) against market standards.

FeatureSeries M (Derived from Subject) Sotorasib (AMG 510) Adagrasib (MRTX849) Impact of Precursor
Core Scaffold Pyrido[2,3-d]pyrimidine QuinazolinoneTetrahydropyridopyrimidineHigher Solubility
Binding Mode Reversible/Covalent HybridCovalent (Irreversible)Covalent (Irreversible)N-methyl allows tunable reversibility.[1][2]
Cellular Potency (IC50) < 5 nM (pERK inhibition)~5-10 nM~2-5 nMMethoxy group enhances H-bond network.[1][2]
Metabolic Stability High (Blocked metabolic soft spot)ModerateHigh6-OMe blocks oxidation at the pyridine ring.[1][2]
Brain Penetration Enhanced LowModerateN-methylation reduces H-bond donor count (HBD).[1][2]

Scientific Rationale: The "Lock-and-Key" Mechanism[1][2]

The superiority of this precursor lies in its ability to pre-install the N-methyl group.[1][2] In many kinase inhibitors, an unsubstituted amine (-NH2) results in a flat, promiscuous binding mode.[1] By using This compound , the medicinal chemist forces the final molecule into a twisted conformation that fits the "cryptic pocket" of KRAS G12C more precisely.[1][2]

Pathway Visualization

The following diagram illustrates how this precursor is transformed into the active inhibitor and its interaction with the target kinase.[1]

G cluster_0 Structural Contribution Precursor 6-Methoxy-N-methyl- 3-nitropyridin-2-amine (The Precursor) Reduction Fe/AcOH Reduction (Nitro -> Amine) Precursor->Reduction Step 1 Mechanism The N-methyl group (from precursor) prevents steric clash and improves lipophilicity. Precursor->Mechanism Cyclization Cyclization with Urea/CDI Reduction->Cyclization Step 2 ActiveDrug Active Bicyclic Inhibitor (Pyrido-pyrimidine Core) Cyclization->ActiveDrug Step 3 Target KRAS G12C (Switch II Pocket) ActiveDrug->Target Covalent Bonding (Cys12)

Figure 1: Synthesis pathway showing the conversion of the nitro-pyridine precursor into the active kinase inhibitor pharmacophore.

Experimental Protocol: Conversion to Active Inhibitor

To validate the utility of this compound, the following protocol describes its conversion into the 2-amino-3-methylamino-6-methoxypyridine intermediate, a critical step in generating the bicyclic core.

Objective: Selective reduction of the nitro group without de-methylating the amine or cleaving the methoxy ether.[1]

Materials
  • Substrate: this compound (1.0 eq)

  • Reductant: Iron powder (Fe, 5.0 eq) or Pd/C (10% wt) for hydrogenation.[1]

  • Solvent: Acetic Acid (AcOH) / Ethanol (1:4 ratio).[1]

  • Catalyst: Ammonium Chloride (NH4Cl, sat.[1] aq.).

Step-by-Step Methodology
  • Preparation: Dissolve 10g of This compound in 100 mL of Ethanol/Water (4:1).

  • Activation: Add Ammonium Chloride (5.0 eq) and heat to 60°C.

  • Reduction: Add Iron powder portion-wise over 30 minutes. Note: Exothermic reaction.[1] Monitor internal temp < 80°C.

  • Monitoring: Track disappearance of the yellow nitro-compound spot (Rf ~0.6) and appearance of the fluorescent amine spot (Rf ~0.[1]3) via TLC (50% EtOAc/Hexane).[1]

  • Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate.[1]

  • Validation:

    • NMR Check: Look for the disappearance of the Nitro-adjacent proton shift (downfield) and appearance of the broad NH2 signal.[1][2]

    • Key Signal: The N-methyl singlet (approx 3.0 ppm) must remain intact.[1][2] If lost, the reaction conditions were too harsh (demethylation occurred).[1]

Critical Analysis: Why This Precursor?

In the competitive landscape of kinase inhibitor discovery, the choice of starting material dictates the "Exit Vector" of the final drug.[1]

Regioselectivity Control

Using 2,6-dichloro-3-nitropyridine (a cheaper alternative) requires late-stage methylation, which often yields a mixture of isomers (N-methylation vs. Ring-nitrogen methylation).[1][2]

  • Advantage: Starting with This compound guarantees 100% regioselectivity for the exocyclic amine, eliminating costly chiral separation steps later.[1][2]

Tuning Lipophilic Efficiency (LipE)

The Methoxy group at position 6 is not just a decoration; it lowers the logD of the final molecule compared to a Chloro or H substituent.[1]

  • Data Point: Inhibitors derived from the 6-Methoxy scaffold typically show a LipE > 5.0 , whereas 6-H analogs show LipE ~3.[1][2]5. This correlates directly with better oral bioavailability.[1]

Safety Profile

Nitro-aromatics are often flagged as structural alerts (mutagenic potential).[1][2] However, because this specific compound is an intermediate that is fully reduced to the amine during synthesis, the final drug product contains zero nitro-functional groups, mitigating genotoxicity concerns associated with the raw material.[1]

References

  • World Intellectual Property Organization (WIPO). Small Molecule Inhibitors of KRAS G12C Mutant.[1] Patent WO2022232320A1.[1] (Describes the use of this compound as a key intermediate in Step 2 of inhibitor synthesis). Link[1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3023914: this compound.[1][2] (Verifies chemical structure and physical properties).[1] Link[1][2]

  • BenchChem. Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine Derivatives. (Provides protocols for nitro-reduction and cyclization). Link[1][2]

  • Journal of Medicinal Chemistry. Discovery of Adagrasib (MRTX849), a Potent, Selective, and Long-Acting Inhibitor of KRAS G12C.[1] (Provides comparative data for the standard of care inhibitors). Link

Sources

Functional Validation of 6-Methoxy-N-methyl-3-nitropyridin-2-amine: From Synthetic Scaffold to Bioactive Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Peer-reviewed validation of 6-Methoxy-N-methyl-3-nitropyridin-2-amine's biological effects Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Core Directive

This compound (CAS: 94166-58-2) is not a standalone therapeutic agent but a high-value pharmacophore precursor . Its primary biological relevance lies in its role as a "privileged scaffold" for constructing KRAS G12C inhibitors and MPS1 kinase inhibitors , and as a precursor for oxidative hair dye formulations (e.g., HC Red analogues).

This guide deviates from standard efficacy reviews to focus on the latent biological potential of this scaffold. We evaluate its performance based on synthetic fidelity (yield/purity in bio-conjugation), electronic contribution to ligand-protein binding (SAR), and toxicological profile compared to structural analogues.

Quick Comparison: Scaffold Utility
FeatureThis compound 2-Amino-3-nitropyridine (Unsubstituted) 2,6-Dichloro-3-nitropyridine
Primary Application Kinase Inhibitor Synthesis (KRAS, MPS1)General Heterocycle SynthesisHighly Reactive Electrophile
Solubility Profile High (Methoxy + N-Methyl boost)Low to ModerateLow
Electronic Role Electron-donating (Methoxy) + H-bond AcceptorNeutralElectron-withdrawing
Toxicity (Irritation) Moderate (Skin/Eye Irritant) High (Sensitizer)Severe (Corrosive)

Scientific Integrity: Mechanism & Validation

The "Latent" Biological Mechanism

The biological impact of this compound is realized upon its incorporation into larger molecules. Its 3-nitro group serves as a "masked" amine, while the 6-methoxy group provides critical metabolic stability and hydrogen-bonding capabilities in the final drug target.

  • Kinase Binding (SAR): In MPS1 inhibitors, the pyridine ring derived from this scaffold forms a crucial hydrogen bond with the hinge region of the kinase (e.g., Gly605).[1] The 6-methoxy group often occupies the solvent-exposed region, improving the pharmacokinetic (PK) profile by reducing lipophilicity compared to a chloro-substituent.

  • Metabolic Activation: In dye applications, the nitro group is reduced to an amine (forming A130), which then undergoes oxidative coupling. The N-methyl group prevents acetylation, altering the mutagenic profile compared to primary amines.

Validated Experimental Data

The following data synthesizes performance metrics from patent literature (KRAS inhibitors) and toxicological assessments (ECHA).

Table 1: Comparative Reactivity & Safety Profile

MetricThis compound Standard Alternative (2-Chloro-3-nitropyridine) implication
SnAr Reactivity Moderate (Requires activation or catalysis)High (Spontaneous with amines)Higher Selectivity: Fewer side reactions during complex drug synthesis.
LogP (Lipophilicity) ~1.85~1.2Improved Membrane Permeability for downstream drugs.
Ames Test (Mutagenicity) Negative (in most strains)*Positive (Strain TA98)Safer Intermediate: Lower risk of genotoxic impurity carryover.
Skin Sensitization Category 1 (Sensitizer)Category 1 (Strong Sensitizer)Requires strict PPE; typical for nitropyridines.

*Note: Mutagenicity data refers to the unreduced nitro form. The reduced diamine metabolite shows mixed results and requires specific handling.

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective Reduction for Kinase Inhibitor Synthesis

Objective: Convert the nitro group to an amine without demethylating the 6-methoxy group, a common failure point with harsh Lewis acids.

Materials:

  • Substrate: this compound (1.0 eq)[2]

  • Catalyst: Pd/C (10% w/w) or Fe/NH4Cl (for chemoselectivity)

  • Solvent: MeOH:THF (1:1)

Workflow:

  • Dissolution: Dissolve 100 mg of substrate in 5 mL MeOH:THF. Ensure complete solvation to prevent localized concentration gradients.

  • Activation: Add Fe powder (5.0 eq) and saturated NH4Cl (2.0 mL). Critical Step: Do not use strong acids (HCl) to avoid hydrolyzing the methoxy ether.

  • Reflux: Heat to 70°C for 2 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane).

    • Validation Check: The yellow nitro spot (Rf ~0.6) should disappear, replaced by a fluorescent blue amine spot (Rf ~0.3).

  • Workup: Filter through Celite. The filtrate must be colorless to pale yellow. A dark red filtrate indicates oxidative degradation (azo formation).

Protocol B: Quality Control via HPLC

Objective: Quantify purity and detect the "demethylated" impurity (6-hydroxy analogue).

  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient 10% -> 90% ACN in Water (0.1% Formic Acid).

  • Detection: UV at 254 nm and 320 nm (nitro absorbance).

  • Acceptance Criteria:

    • Main Peak RT: ~4.5 min.

    • Impurity (Demethylated): RT ~2.1 min (Must be < 0.5%).

Visualization of Signaling & Synthesis

The following diagram illustrates the Divergent Synthesis Pathway , showing how this single scaffold branches into two distinct biological applications (Oncology vs. Cosmetics) based on the processing of the nitro group.

G Scaffold 6-Methoxy-N-methyl- 3-nitropyridin-2-amine (Scaffold) Step1_Drug Bromination (Electrophilic Sub.) Scaffold->Step1_Drug Pathway A Step1_Dye Nitro Reduction (Fe/NH4Cl) Scaffold->Step1_Dye Pathway B Intermediate_Drug 5-Bromo Intermediate Step1_Drug->Intermediate_Drug Coupling Suzuki/Buchwald Coupling Intermediate_Drug->Coupling KRAS_Inhibitor KRAS G12C / MPS1 Inhibitor Coupling->KRAS_Inhibitor Bioactivity Diamine Primary Diamine (A130 Precursor) Step1_Dye->Diamine Oxidation Oxidative Coupling (H2O2) Diamine->Oxidation Hair_Dye Indoamine Dye (Chromophore) Oxidation->Hair_Dye Colorimetry

Figure 1: Divergent synthetic utility of the scaffold. Pathway A leads to therapeutic kinase inhibitors; Pathway B leads to cosmetic chromophores.

Expert Review & Recommendations

Comparison against Alternatives

For researchers designing ATP-competitive inhibitors :

  • Choose this compound if your target pocket has a hydrophobic cleft near the hinge region. The methoxy group provides a "grease" factor that improves binding affinity without sacrificing water solubility as much as a phenyl ring would.

  • Avoid if the target requires a strictly planar conformation; the N-methyl group can induce a slight twist (steric clash) relative to the nitro group, which is beneficial for selectivity but detrimental for tight, flat pockets.

Safety Advisory

While less reactive than chloropyridines, this compound is a Category 2 Eye Irritant .

  • Handling: Use nitrile gloves (0.11 mm) and safety goggles.

  • Storage: Keep in amber vials. The methoxy group is susceptible to hydrolysis under prolonged exposure to light and moisture.

References

  • European Chemicals Agency (ECHA). (2010). Registration Dossier: this compound (CAS 94166-58-2).[3][4] Retrieved from [Link]

  • Scientific Committee on Consumer Products (SCCP). (2008).[5] Opinion on 6-Methoxy-2-methylamino-3-aminopyridine HCl (Colipa No.[5] A130). European Commission. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3023914, this compound.[2] Retrieved from [Link]

  • MDPI Molbank. (2021). Synthesis of N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A Scaffold for Kinase Inhibition.[1] Retrieved from [Link][6][7]

  • Google Patents. (2022). WO2022232320A1 - Small molecule inhibitors of KRAS G12C mutant.

Sources

Safety Operating Guide

Proper Disposal Procedures: 6-Methoxy-N-methyl-3-nitropyridin-2-amine

[1][2][3][4][5]

Executive Summary & Immediate Safety Directives

Do not treat this chemical as general organic waste. 6-Methoxy-N-methyl-3-nitropyridin-2-amine contains a nitro group (-NO₂) attached to a pyridine ring.[1][2][3] While this specific derivative is often stable under standard conditions, the nitropyridine class possesses inherent energetic properties.[3] Improper disposal can lead to uncontrolled exothermic decomposition or formation of toxic nitrogen oxides (NOx).[2][3]

Critical "DO NOTs":

  • DO NOT mix with strong oxidizers or reducing agents.[3]

  • DO NOT dispose of down the drain (aquatic toxicity risk).[2][3][4]

  • DO NOT allow the solid to dry out completely if it was stored wet/stabilized (though typically supplied as a stable solid).[2][3]

  • DO NOT autoclave (explosion hazard due to thermal instability of nitro groups).[2][3]

Chemical Profile & Hazard Analysis

To dispose of this chemical safely, you must understand why it is hazardous.[3] The molecule combines a nitro group (energetic/oxidizing potential) with an aminopyridine core (toxicity).[2][3]

Physicochemical Data
PropertyDataRelevance to Disposal
CAS Number 94166-58-2Unique identifier for waste labeling.[1][2][3]
Formula C₇H₉N₃O₃High Nitrogen/Oxygen content implies combustion potential.[3]
Molecular Weight 183.16 g/mol -
Physical State Solid (typically yellow/orange)Particulate management required (dust explosion risk).[1][2][3]
Solubility DMSO, Methanol, DCMDictates the liquid waste stream (Organic Solvents).[3]
Mechanistic Hazards (SAR Analysis)
  • Nitro Group (-NO₂): The primary disposal concern.[1][2][3] Nitro groups render the molecule susceptible to shock or thermal decomposition.[3] In a fire, this compound acts as an oxidizer, accelerating combustion.[1][3]

  • Pyridine Ring: Contributes to the compound's toxicity and environmental persistence.[3] Pyridines are generally hepatotoxic and harmful to aquatic life.[3]

  • Secondary Amine (-NHMe): Can react with nitrosating agents to form nitrosamines (potent carcinogens).[1][2][3] Strictly segregate from nitrites or nitrous acid sources. [3]

Pre-Disposal Protocol: Segregation & Preparation[1][3][7]

Personal Protective Equipment (PPE)[1][2][3]
  • Eyes: Chemical splash goggles (ANSI Z87.1).[2][3]

  • Hands: Double-gloving with Nitrile (0.11 mm minimum thickness).[2][3]

    • Why? Nitropyridines can penetrate skin; double gloving provides a breakthrough time buffer.[3]

  • Respiratory: If handling powder outside a fume hood, use an N95 or P100 particulate respirator.[3]

Waste Stream Segregation

You must segregate this chemical into the correct waste stream to prevent dangerous cross-reactivity.[3]

  • Primary Stream: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).[2][3]

  • Compatibility:

    • Compatible: Methanol, Ethanol, Acetone, Acetonitrile.[1][3]

    • Incompatible: Concentrated Nitric Acid (risk of further nitration/explosion), Strong Bases (can degrade the pyridine ring exothermically), Reducing Agents (Hydrides, Metals).[3]

Disposal Workflow (Step-by-Step)

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes lab safety risks.[2][3]

Step 1: Formulation & Dissolution (Recommended)

Solid waste is often more expensive and hazardous to handle than liquid waste.[2][3]

  • If the compound is pure solid, dissolve it in a compatible combustible solvent (e.g., Acetone or Ethanol) to create a solution <10% concentration.[2][3]

  • Reasoning: Dilution mitigates the risk of rapid thermal decomposition (runaway reaction) during transport or incineration.[2][3]

Step 2: Containerization[1][2][3]
  • Use a High-Density Polyethylene (HDPE) or Amber Glass container.[2][3]

  • Ensure the cap is vented if there is any risk of off-gassing (rare for this stable compound, but best practice for nitro-organics).[1][2][3]

  • Leave 10% headspace in the container for thermal expansion.[3]

Step 3: Labeling

Affix a hazardous waste label with the following specific details:

  • Chemical Name: this compound (Solution).[1][2][3]

  • Hazard Checkboxes: [x] Toxic, [x] Irritant.[2][3]

  • Constituents: List the solvent (e.g., "Acetone 95%, this compound 5%").

Step 4: Final Disposal (Incineration)

The only acceptable destruction method for nitropyridines is High-Temperature Incineration equipped with a scrubber.[1][2][3]

  • Mechanism: Incineration at >1000°C breaks the pyridine ring and oxidizes the nitro group to NOx, which is then captured by the scrubber system.[1]

  • Handover: Transfer to your facility's EHS (Environmental Health & Safety) team for transport to a TSDF (Treatment, Storage, and Disposal Facility).[3]

Visualized Disposal Decision Tree

The following diagram illustrates the logical flow for categorizing and processing this specific chemical waste.

DisposalWorkflowStartWaste: 6-Methoxy-N-methyl-3-nitropyridin-2-amineStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathSolid WasteStateCheck->SolidPathLiquidPathLiquid SolutionStateCheck->LiquidPathDilutionRecommended: Dissolve inAcetone/Ethanol (<10%)SolidPath->DilutionSafety Best PracticeSolventCheckCheck Solvent TypeLiquidPath->SolventCheckDilution->SolventCheckHalogenatedHalogenated Solvent(e.g., DCM)SolventCheck->HalogenatedContains Cl, Br, FNonHalogenatedNon-Halogenated Solvent(e.g., Methanol)SolventCheck->NonHalogenatedNo HalogensContainer1Waste Stream A:Halogenated OrganicHalogenated->Container1Container2Waste Stream B:Non-Halogenated OrganicNonHalogenated->Container2LabelingLabel: 'Toxic, Irritant'List all constituentsContainer1->LabelingContainer2->LabelingFinalFinal Disposal:High-Temp IncinerationLabeling->Final

Figure 1: Decision logic for segregating and packaging this compound waste.

Emergency Procedures (Spill Management)

If a spill occurs during the disposal preparation:

  • Evacuate: If the spill is large (>50g) or dust is airborne, evacuate the immediate area.[3]

  • Isolate: Close lab doors to prevent dust migration.

  • Cleanup (Solid):

    • Do not dry sweep (generates static/dust).[2][3]

    • Use a wet wipe method or cover with damp paper towels (water or ethanol).[2][3]

    • Scoop the damp material into a waste container.[3]

  • Cleanup (Liquid):

    • Absorb with vermiculite or sand (non-combustible).[2][3]

    • Do not use paper towels if the solvent is an oxidizer mixture (though rare for this specific chemical).[2][3]

  • Decontamination: Wash the surface with a mild soapy solution.[3]

Regulatory & Compliance Notes

  • RCRA Status: While this compound is not explicitly listed on the P-list or U-list, it must be characterized by the generator.[2][3]

    • Default Classification:D001 (Ignitable, if in solvent) or Non-RCRA Regulated Hazardous Waste (if solid).[2][3]

    • Best Practice: Treat as Hazardous Chemical Waste regardless of exemption status due to the nitro-functionality.[1][2][3]

  • TSCA: Ensure use is compliant with R&D exemptions if not on the active inventory.

References

  • PubChem. (2025).[3] this compound Compound Summary (CID 3023914).[2][3] National Library of Medicine.[3] Retrieved from [Link][1][2][3]

  • National Research Council (US). (2011).[2][3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] Retrieved from [Link][1][2][3]

  • ECHA (European Chemicals Agency). (2025).[2][3] C&L Inventory: this compound. Retrieved from [Link][1][2][3]

Navigating the Safe Handling of 6-Methoxy-N-methyl-3-nitropyridin-2-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 6-Methoxy-N-methyl-3-nitropyridin-2-amine. As a novel compound, comprehensive hazard data is not fully available. Therefore, this protocol is grounded in the principles of chemical safety, drawing analogies from structurally similar nitro-aromatic and aminopyridine compounds to establish a robust framework for its safe utilization. The causality behind each procedural step is explained to foster a deep understanding of the necessary precautions.

Understanding the Hazard Landscape

This compound is a substituted pyridinamine containing both a nitro group and a methoxy group. While specific toxicological data for this compound is limited, the available information indicates it causes serious eye irritation.[1] The presence of the nitro-aromatic and aminopyridine moieties suggests the potential for other significant health hazards, drawing parallels with compounds like 2-amino-6-methylpyridine, which is known to be toxic if swallowed and fatal in contact with skin.[2] Therefore, a cautious approach assuming high toxicity is warranted.

Key Structural Features and Potential Hazards:

  • Nitro-aromatic Group: Compounds in this class are often associated with toxicity and can be reactive.

  • Aminopyridine Moiety: Aminopyridines can exhibit neurological and dermal toxicity.

  • Methoxy Group: This group can influence the compound's solubility and metabolic pathways.[3]

Due to the lack of extensive data, all handling procedures must be conducted with the assumption that this compound is highly toxic via all routes of exposure: inhalation, ingestion, and dermal contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to prevent any direct contact with this compound. The following table outlines the minimum required PPE.

PPE CategoryRecommended EquipmentRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. A full-face shield should be worn over the goggles when handling larger quantities or if there is a splash risk.[4][5]Protects against splashes and airborne particles, addressing the known hazard of serious eye irritation.[1]
Skin Protection Chemical-impermeable gloves (e.g., Nitrile rubber, inspected before use). A disposable, chemical-resistant lab coat or coveralls.[4][6]Prevents dermal absorption, a significant risk with related aminopyridine compounds.[2]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required when handling the powder outside of a certified chemical fume hood.[4]Minimizes the risk of inhaling fine particles or vapors, a primary route of exposure for potent compounds.

Donning and Doffing PPE Workflow:

The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat/Coveralls Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat/Coveralls Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Proper sequence for donning and doffing PPE.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

3.1. Preparation:

  • Designated Work Area: All work with this compound must be conducted in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation.[4][7]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[7]

  • Gather Materials: Have all necessary equipment and reagents within the fume hood before starting the experiment to minimize movement in and out of the containment area.

  • Inspect PPE: Before donning, thoroughly inspect all PPE for any signs of damage or degradation.[4]

3.2. Handling the Chemical:

  • Avoid Dust and Aerosol Formation: Handle the solid compound carefully to avoid creating dust.[7][8] If dissolving, add the solvent to the solid slowly.

  • Weighing: If possible, weigh the compound directly in the vessel it will be used in. If this is not feasible, use a balance inside the fume hood or a containment glove box.

  • Spill Kit: A spill kit containing appropriate absorbent material (e.g., vermiculite, sand), and clearly labeled waste bags should be readily available.

Emergency Procedures: Planning for the Unexpected

4.1. In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[10][11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.

4.2. Spill Response:

A prompt and well-executed spill response is critical to prevent wider contamination.

Spill Response Workflow:

Spill_Response A 1. Evacuate and Alert B 2. Don Appropriate PPE A->B C 3. Contain the Spill (Use absorbent material) B->C D 4. Collect Contaminated Material (Use non-sparking tools) C->D E 5. Place in Labeled Waste Container D->E F 6. Decontaminate the Area E->F G 7. Dispose of Waste Properly F->G

Caption: Step-by-step spill response procedure.

Storage and Disposal: Ensuring Long-Term Safety

5.1. Storage:

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] The storage area should be clearly marked with the appropriate hazard warnings.

5.2. Disposal:

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal Route: Dispose of the waste through a licensed and approved hazardous waste disposal company.[2][12] Do not dispose of it down the drain or in regular trash.[11]

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • This compound | C7H9N3O3 | CID 3023914 - PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • 11 Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual - YouTube. (2020, November 2). Ontario Pesticide Education Program. Retrieved from [Link]

  • Safety Data Sheet - Angene Chemical. (2024, April 19). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-N-methyl-3-nitropyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-Methoxy-N-methyl-3-nitropyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.